6-Methylbenzo[b]thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRBOHOKLNORTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510526 | |
| Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-86-3 | |
| Record name | 6-Methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Methylbenzo[b]thiophene-2-carboxylic acid
CAS Number: 1467-86-3
This technical guide provides a comprehensive overview of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a modulator of the neurokinin-2 (NK2) receptor, a key target in various physiological and pathological processes.
Compound Identity and Properties
This compound is a benzothiophene derivative with a carboxylic acid functional group at the 2-position and a methyl group at the 6-position. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| CAS Number | 1467-86-3 | [1][2][3] |
| Molecular Formula | C₁₀H₈O₂S | [2][3] |
| Molecular Weight | 192.23 g/mol | [2][3] |
| IUPAC Name | 6-methyl-1-benzothiophene-2-carboxylic acid |
Physical and Chemical Properties:
Spectral Data:
Detailed experimental spectral data (¹H NMR, ¹³C NMR) for this compound is not explicitly provided in the searched literature. However, based on the known chemical shifts for related benzothiophene and carboxylic acid structures, the following are predicted key resonances:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.4 ppm. The aromatic protons will appear in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 165-180 ppm. The methyl carbon will appear upfield, around 20-25 ppm. The aromatic and thiophene ring carbons will show signals between 120-145 ppm.
Synthesis and Experimental Protocols
A detailed, specific experimental protocol for the synthesis of this compound is not explicitly described in the available search results. However, a general and adaptable two-step synthesis for substituted benzo[b]thiophene-2-carboxylic acids can be inferred from the synthesis of its derivatives. This process typically involves the formation of a substituted benzo[b]thiophene-2-carboxylate ester, followed by hydrolysis to the carboxylic acid.
A plausible synthetic workflow is outlined below:
General Experimental Protocol for the Synthesis of Benzo[b]thiophene-2-carboxylic Acids (adapted from a similar synthesis):
Step 1: Synthesis of Ethyl 6-methylbenzo[b]thiophene-2-carboxylate
This step would likely involve a variation of a Gould-Jacobs or related cyclization reaction. A plausible starting material would be 4-methylthiophenol, which would undergo reaction with a suitable three-carbon electrophile to construct the thiophene ring fused to the benzene ring.
Step 2: Hydrolysis to this compound
-
To a solution of ethyl 6-methylbenzo[b]thiophene-2-carboxylate in ethanol, add a solution of sodium hydroxide (e.g., 3N).
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify with a mineral acid such as 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Biological Activity and Relevance in Drug Discovery
This compound serves as a crucial scaffold in the development of potent and selective antagonists for the neurokinin-2 (NK2) receptor. The NK2 receptor, a G-protein coupled receptor (GPCR), is primarily activated by the tachykinin neuropeptide, neurokinin A (NKA).
Neurokinin-2 (NK2) Receptor Signaling Pathways
Activation of the NK2 receptor by its endogenous ligand, NKA, initiates two primary signaling cascades through the coupling to Gαq and Gαs proteins.
The antagonism of these pathways by derivatives of this compound makes this compound a valuable starting point for the development of therapeutics for conditions such as inflammatory bowel disease, asthma, and anxiety.
Experimental Protocols for Biological Assays
The evaluation of compounds targeting the NK2 receptor typically involves both binding and functional assays.
Experimental Workflow for NK2 Receptor Antagonist Screening:
4.1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK2 receptor.
-
Materials:
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Cell membranes expressing the human NK2 receptor.
-
Radioligand (e.g., [³H]-SR48968 or a radiolabeled NKA analog).
-
Test compound (this compound derivative).
-
Non-specific binding control (a high concentration of a known unlabeled NK2 antagonist).
-
Assay buffer, wash buffer, scintillation cocktail, glass fiber filters, 96-well plates, filtration apparatus, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
After incubation, rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and generate a competition curve to determine the IC₅₀ value of the test compound.
-
4.2. Functional Assays
Functional assays measure the effect of the test compound on the downstream signaling of the NK2 receptor upon stimulation with an agonist like NKA.
4.2.1. Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, which is a downstream effect of Gq activation.
-
Materials:
-
Cells stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
NK2 receptor agonist (e.g., NKA).
-
Test compound.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound at various concentrations and incubate.
-
Stimulate the cells with the NK2 agonist and simultaneously measure the fluorescence intensity over time.
-
The inhibition of the agonist-induced calcium signal by the test compound is used to determine its IC₅₀.
-
4.2.2. cAMP Accumulation Assay
This assay measures the modulation of cyclic AMP levels, a result of Gs signaling.
-
Materials:
-
Cells expressing the human NK2 receptor.
-
NK2 receptor agonist.
-
Test compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Incubate the cells with the test compound.
-
Stimulate the cells with an NK2 agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Determine the IC₅₀ of the test compound by its ability to inhibit the agonist-induced cAMP production.
-
References
Physicochemical Properties of 6-Methylbenzo[b]thiophene-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key data and experimental context.
Core Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂S | [1][2] |
| Molecular Weight | 192.23 g/mol | [1] |
| Boiling Point | 386.1 °C at 760 mmHg | N/A |
| Melting Point | Not available | |
| pKa (Predicted) | 3.56 ± 0.30 | [3] |
| logP | Not available | |
| Solubility | Not available |
Note: The boiling point is listed in a public database without a direct citation to an experimental study. The melting point of a related compound, 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, is reported to be in the range of 270-277 °C, suggesting that this compound is also a high-melting solid[4].
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Synthesis of Benzo[b]thiophene-2-carboxylic Acids
A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For instance, a solution of the ethyl ester in ethanol is treated with an aqueous solution of sodium hydroxide and stirred at room temperature. The reaction mixture is then concentrated, diluted with water, and acidified with hydrochloric acid to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate, dried, and concentrated.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the sample begins to melt to when it becomes completely liquid is recorded as the melting point.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Determination of Aqueous Solubility
The aqueous solubility of a compound can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of logP by RP-HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
System Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system. The retention times of these standards are recorded.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the standards against their known logP values.
-
Sample Analysis: this compound is injected into the same RP-HPLC system under identical conditions.
-
logP Calculation: The retention time of the target compound is measured, its log k' is calculated, and its logP value is determined by interpolation from the calibration curve.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation is recommended to confirm the predicted values and to determine the solubility and logP of this compound. The provided experimental protocols offer a starting point for such investigations.
References
An In-depth Technical Guide to 6-Methylbenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. It details its physicochemical properties, potential therapeutic applications, and relevant experimental protocols.
Core Compound Properties
This compound is a derivative of benzo[b]thiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. The presence of the methyl and carboxylic acid groups at positions 6 and 2, respectively, influences its chemical reactivity and biological activity.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂S | [1][2] |
| Molecular Weight | 192.23 g/mol | [1] |
| CAS Number | 1467-86-3 | [1][2] |
| IUPAC Name | 6-methyl-1-benzothiophene-2-carboxylic acid | [2] |
Biological Significance and Therapeutic Potential
While direct biological activities of this compound are not extensively documented in the provided search results, its derivatives have shown significant pharmacological effects. Notably, amide derivatives of this compound have been identified as potent antagonists of the neurokinin-2 (NK₂) receptor.[3][4]
Neurokinin-2 (NK₂) Receptor Antagonism
The NK₂ receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin peptide, neurokinin A (NKA). Activation of the NK₂ receptor, primarily found in smooth muscle tissues of the respiratory and gastrointestinal tracts, leads to a signaling cascade resulting in muscle contraction.
Antagonists of the NK₂ receptor can block these effects and are of therapeutic interest for conditions characterized by smooth muscle hyperreactivity, such as asthma and irritable bowel syndrome. The logical relationship for the therapeutic action of an NK₂ receptor antagonist is outlined below.
References
- 1. americanelements.com [americanelements.com]
- 2. 6-METHYLBENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 1467-86-3 [matrix-fine-chemicals.com]
- 3. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 6-Methylbenzo[b]thiophene-2-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzothiophene class of molecules. This class is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives. Understanding the physicochemical properties of this compound, particularly its solubility, is a critical foundational step in the drug development process. Solubility influences key parameters such as bioavailability, formulation, and the design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the solubility of this compound, including detailed experimental protocols for its determination and its relevant biological context.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature, the general solubility characteristics of benzothiophene derivatives can be inferred. Typically, these compounds are sparingly soluble in aqueous solutions and exhibit higher solubility in organic solvents. The methyl and carboxylic acid functional groups on the benzothiophene scaffold of the target molecule will influence its polarity and potential for hydrogen bonding, thereby affecting its solubility profile.
To illustrate the type of data required for drug development, the following table presents a hypothetical solubility profile for this compound in various solvents at a standard temperature. It is crucial to note that these values are illustrative and should be experimentally determined.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.4 | < 0.1 | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | < 0.1 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 50 | Shake-Flask |
| Ethanol | 25 | N/A | 5 - 10 | Shake-Flask |
| Methanol | 25 | N/A | 2 - 5 | Shake-Flask |
| Acetonitrile | 25 | N/A | 1 - 2 | Shake-Flask |
| Dichloromethane | 25 | N/A | 10 - 20 | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4]
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a syringe filter. This step is critical to avoid aspirating solid particles.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Biological Context: Antagonist of the Neurokinin-2 (NK2) Receptor
This compound has been identified as a potent antagonist of the neurokinin-2 (NK2) receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin neuropeptide, neurokinin A (NKA).[5][6][7] The activation of the NK2 receptor is primarily coupled through the Gq alpha subunit of the heterotrimeric G-protein complex.
Upon binding of NKA to the NK2 receptor, a conformational change in the receptor activates the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
As an antagonist, this compound binds to the NK2 receptor but does not elicit a cellular response. Instead, it blocks the binding of the endogenous agonist NKA, thereby inhibiting the downstream signaling cascade.
Caption: Antagonism of the NK2 Receptor Signaling Pathway.
Synthesis of this compound
Several synthetic routes for benzothiophene derivatives have been reported. A common approach for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate followed by hydrolysis.[8]
A plausible synthetic pathway for this compound is outlined below. This represents a logical synthetic strategy based on established chemical reactions.
Caption: A plausible synthetic route to the target compound.
Conclusion
This technical guide has provided an overview of the solubility of this compound, a compound of interest in drug development due to its activity as an NK2 receptor antagonist. While specific quantitative solubility data is limited, this guide has detailed a robust experimental protocol for its determination using the shake-flask method. Furthermore, the biological context of its mechanism of action and a plausible synthetic route have been presented. The information and methodologies outlined herein are intended to support researchers and scientists in their efforts to characterize and develop this compound and related compounds as potential therapeutic agents. The successful determination of its solubility profile is a critical step in advancing this molecule through the drug discovery and development pipeline.
References
- 1. scielo.br [scielo.br]
- 2. enamine.net [enamine.net]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 6. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 6-Methylbenzo[b]thiophene-2-carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry. While the biological activity of the parent molecule is not extensively documented in publicly available literature, its structural scaffold serves as a crucial pharmacophore for a variety of derivatives exhibiting a broad range of therapeutic effects. These derivatives have shown promise as potent antagonists of the neurokinin-2 (NK2) receptor, as antimicrobial agents against multidrug-resistant bacteria, and as modulators of key signaling pathways implicated in inflammation and cancer, such as mTORC1 and STAT3. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their quantitative data, experimental methodologies, and underlying signaling pathways.
Neurokinin-2 (NK2) Receptor Antagonism
A significant area of investigation for derivatives of this compound has been their potential as antagonists of the neurokinin-2 (NK2) receptor, a G-protein-coupled receptor involved in inflammatory responses and smooth muscle contraction.
Quantitative Data
A highly potent derivative, this compound (1-{(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, has been identified as a powerful antagonist of the human NK2 receptor. This compound has demonstrated subnanomolar potency in a range of in vitro assays.[1][2]
| Compound | Target | Activity | Potency |
| This compound derivative | Human NK2 Receptor | Antagonist | Subnanomolar |
Signaling Pathway
The NK2 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin A (NKA), primarily signals through the Gq alpha subunit. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. Antagonists based on the this compound scaffold block the binding of NKA to the NK2 receptor, thereby inhibiting this signaling cascade.
Experimental Protocol: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.
-
Membrane Preparation : Membranes are prepared from cells expressing the human NK2 receptor.
-
Radioligand : A radiolabeled NK2 receptor antagonist, such as [³H]-SR48968, is used.
-
Assay Buffer : Typically, a buffer such as 50 mM Tris-HCl (pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors is used.
-
Procedure :
-
Varying concentrations of the test compound (e.g., the this compound derivative) are incubated with the cell membranes and a fixed concentration of the radioligand.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Antimicrobial Activity
Derivatives of this compound, particularly acylhydrazone derivatives with substitutions at the 6-position, have demonstrated notable activity against multidrug-resistant bacteria, such as Staphylococcus aureus.
Quantitative Data
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (methicillin- and daptomycin-resistant strains) | 4 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Strains : The assay is performed using reference strains and clinical isolates of the target bacteria (e.g., S. aureus).
-
Culture Medium : Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Procedure :
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 37°C for 16-20 hours.
-
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-Inflammatory and Anti-Cancer Activity
Derivatives of the benzo[b]thiophene-2-carboxylic acid scaffold have been shown to modulate signaling pathways that are critical in inflammation and cancer, such as the mTORC1 and STAT3 pathways.
mTORC1 Signaling Pathway Inhibition
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a derivative, has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4][5]
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It is activated by various upstream signals, including growth factors and amino acids. Activated mTORC1 phosphorylates downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth. BT2 has been shown to suppress the activation of mTORC1, thereby reducing the phosphorylation of its downstream targets.
Western blotting is used to detect the phosphorylation status of key proteins in the mTORC1 pathway.
-
Cell/Tissue Lysis : Cells or tissues are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
STAT3 Signaling Pathway Inhibition
2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells.[6][7][8]
| Compound | Cell Line | Assay | IC50 (µM) |
| Aminobenzo[b]thiophene 1,1-dioxide derivative (Compound 15) | Various cancer cell lines | Antitumor activity | 0.33 - 0.75 |
STAT3 is a transcription factor that is activated by phosphorylation, typically by Janus kinases (JAKs), in response to cytokine and growth factor signaling. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation, survival, and angiogenesis. The benzo[b]thiophene 1,1-dioxide derivatives inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling.
This cell-based assay measures the transcriptional activity of STAT3.
-
Cell Line : A cell line that expresses a luciferase reporter gene under the control of a STAT3-responsive promoter is used.
-
Procedure :
-
The cells are treated with various concentrations of the test compound.
-
The cells are then stimulated with a known STAT3 activator (e.g., IL-6) to induce STAT3-dependent luciferase expression.
-
After incubation, a luciferase substrate is added to the cells.
-
-
Data Analysis : The luminescence, which is proportional to the amount of luciferase produced and thus to STAT3 transcriptional activity, is measured using a luminometer. The IC50 value is the concentration of the compound that causes a 50% reduction in luciferase activity.
Conclusion
The this compound scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. Its derivatives have demonstrated significant potential as NK2 receptor antagonists for inflammatory conditions, as novel antimicrobial agents to combat drug-resistant bacteria, and as inhibitors of key signaling pathways in cancer and inflammation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the discovery and optimization of new therapeutic agents based on this promising chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives
This technical guide provides a comprehensive overview of 6-methylbenzo[b]thiophene-2-carboxylic acid and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Core Compound and Derivatives
This compound is a heterocyclic organic compound with a diverse range of applications in medicinal chemistry.[1] Its derivatives have been investigated for various therapeutic properties, including as neurokinin-2 (NK2) receptor antagonists, inhibitors of the STAT3 signaling pathway, and antimicrobial agents.[2][3][4][5]
Synthesis of Derivatives
The synthesis of this compound derivatives often involves multi-step processes. A common strategy is the oxidative cyclization of o-mercaptocinnamic acids, though this is primarily for producing benzo[b]thiophene-2-carboxylates.[6] Another approach involves the reaction of 6-bromo-3-methylbenzo[b]thiophene with methyl iodide and magnesium, followed by the addition of carbon dioxide.[7]
Derivatives are frequently synthesized through amide bond formation, linking the carboxylic acid group to various amines.[3][8] For instance, the potent NK2 receptor antagonist, this compound (1-{(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, was developed through chemical modifications to reduce its peptide character and enhance in vivo activity.[2][9]
Biological Activity and Therapeutic Potential
Neurokinin-2 (NK2) Receptor Antagonism
A significant area of research has been the development of this compound derivatives as potent and selective antagonists of the human neurokinin-2 (hNK2) receptor.[2][9] These compounds have shown subnanomolar potency in in vitro assays and significant in vivo activity, making them promising candidates for the treatment of conditions where the NK2 receptor is implicated, such as respiratory diseases and certain inflammatory conditions.[2]
STAT3 Signaling Pathway Inhibition
Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][10] STAT3 is a key protein involved in cell growth, differentiation, and survival, and its aberrant activation is linked to various cancers.[3][11] These derivatives have been shown to inhibit STAT3 phosphorylation, leading to antiproliferative activity and apoptosis in cancer cell lines.[3]
Antimicrobial Activity
Researchers have also explored the antimicrobial potential of benzo[b]thiophene derivatives. Acylhydrazone derivatives of substituted benzo[b]thiophene-2-carboxylic acid have demonstrated activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]
Quantitative Data Summary
| Compound Class | Target | Key Findings | Reference |
| Amide derivatives of this compound | Neurokinin-2 (NK2) Receptor | Subnanomolar potency in in vitro tests; potent and long-lasting in vivo activity. | [2][9] |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives | STAT3 Signaling Pathway | Inhibition of STAT3 phosphorylation and antiproliferative activity against cancer cells. | [3][10] |
| Benzo[b]thiophene acylhydrazones | Multidrug-Resistant Staphylococcus aureus | Identification of hits with minimal inhibitory concentrations as low as 4 µg/mL. | [4][5] |
Experimental Protocols
General Synthesis of Benzo[b]thiophene-2-carboxylic Acids
A general method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.[4]
-
Dissolve the ethyl 6-substituted-benzo[b]thiophene-2-carboxylate in ethanol.
-
Add a solution of sodium hydroxide (3N).
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute with water and acidify with hydrochloric acid (1N).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under vacuum to yield the carboxylic acid.[4]
STAT3 Phosphorylation Inhibition Assay
To evaluate the inhibition of STAT3 activity, cancer cell lines such as MDA-MB-231 and MCF-7 can be used.[3]
-
Starve the cells overnight.
-
Treat the cells with the test compound for 2 hours.
-
Stimulate the cells with interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
Prepare total cell lysates.
-
Detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western blot analysis with specific antibodies.[3]
Visualizations
Signaling Pathway of STAT3 Inhibition
Caption: Inhibition of the IL-6/STAT3 signaling pathway by a benzo[b]thiophene derivative.
General Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of benzo[b]thiophene derivatives.
References
- 1. americanelements.com [americanelements.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylbenzo[b]thiophene-2-carboxylic Acid: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physical and chemical properties, outlines a likely synthetic pathway based on established methodologies for analogous compounds, and explores its biological significance, particularly in the context of neurokinin receptor modulation.
Core Compound Properties
This compound is a derivative of benzo[b]thiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. The addition of a methyl group at the 6-position and a carboxylic acid at the 2-position imparts specific physicochemical characteristics that influence its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂S | [1][2] |
| Molecular Weight | 192.23 g/mol | [1][2] |
| CAS Number | 1467-86-3 | [1][2][3] |
| IUPAC Name | 6-methyl-1-benzothiophene-2-carboxylic acid | [2] |
Synthesis and Experimental Protocols
A common and effective method is the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate, followed by hydrolysis of the resulting ester. For the 6-methyl analog, the synthesis would likely commence from 4-methyl-2-fluorobenzaldehyde.
Proposed Synthetic Pathway
A proposed synthetic workflow for this compound is outlined below. This pathway is adapted from procedures reported for analogous 6-substituted benzo[b]thiophene-2-carboxylic acids.[4]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Adapted)
Step 1: Synthesis of Ethyl 6-methylbenzo[b]thiophene-2-carboxylate (Analogous to the synthesis of Ethyl 6-halogenobenzo[b]thiophene-2-carboxylates[4])
-
To a solution of 4-methyl-2-fluorobenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add methyl thioglycolate (1.2 equivalents) and potassium carbonate (K₂CO₃, 1.1 equivalents).
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol.
Step 2: Synthesis of this compound (Analogous to the general procedure for Benzo[b]thiophene-2-carboxylic Acids[4])
-
To a solution of ethyl 6-methylbenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol (EtOH), add a 3N aqueous solution of sodium hydroxide (NaOH, 2 equivalents).
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with 1N hydrochloric acid (HCl) to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum to yield the final product.
Biological Activity and Signaling Pathways
Substituted benzo[b]thiophenes are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] Notably, this compound has been identified as a core fragment in the development of potent and selective antagonists for the neurokinin-2 (NK2) receptor. The NK2 receptor, a G-protein coupled receptor (GPCR), is primarily activated by the tachykinin peptide neurokinin A (NKA).[6][7]
Activation of the NK2 receptor by its endogenous ligand, NKA, initiates a cascade of intracellular signaling events. The receptor couples to Gq and Gs proteins, leading to the activation of downstream effector enzymes and the generation of second messengers.[6][8]
Neurokinin-2 Receptor Signaling Pathway
The binding of Neurokinin A (NKA) to the NK2 receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The activated Gα subunit dissociates from the Gβγ dimer and modulates the activity of downstream effector enzymes.
References
- 1. americanelements.com [americanelements.com]
- 2. 6-METHYLBENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 1467-86-3 [matrix-fine-chemicals.com]
- 3. This compound | 1467-86-3 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benehealth.com [benehealth.com]
- 8. What are NK2R agonists and how do they work? [synapse.patsnap.com]
Natural Sources of Substituted Benzo[b]thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophene, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, with numerous synthetic derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] However, the natural occurrence of substituted benzo[b]thiophenes is considerably rarer, making their discovery and characterization a significant area of interest for natural product chemists and drug discovery scientists. This technical guide provides an in-depth overview of the known natural sources of substituted benzo[b]thiophenes, detailing their isolation, characterization, and plausible biosynthetic origins. While the diversity of these compounds in nature appears limited compared to other heterocyclic systems, the identified molecules from marine and microbial sources, as well as fossil deposits, present unique chemical structures with potential biological significance.
Introduction
The benzo[b]thiophene core, consisting of a benzene ring fused to a thiophene ring, is a key structural motif in a variety of pharmaceuticals, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[5] The aromatic nature and the presence of a sulfur atom allow for diverse functionalization, leading to a broad spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] While synthetic routes to a vast library of substituted benzo[b]thiophenes are well-established, the exploration of their natural counterparts has been less extensive. This guide aims to consolidate the current knowledge on naturally occurring substituted benzo[b]thiophenes, providing a valuable resource for researchers in the field.
Known Natural Sources of Substituted Benzo[b]thiophenes
The identified natural sources of substituted benzo[b]thiophenes can be broadly categorized into three main groups: marine invertebrates, geological deposits, and microbial sources.
Marine Invertebrates: The Bryozoan Watersipora subtorquata
To date, the most significant source of complex substituted benzo[b]thiophenes is the marine bryozoan Watersipora subtorquata. Research on this organism has led to the isolation of unique and structurally intricate anthrathiophenes.
Two notable substituted benzo[b]thiophenes have been isolated from Watersipora subtorquata:
-
Bryoanthrathiophene : A novel compound with a complex polycyclic aromatic structure.
-
5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene : A related anthrathiophene derivative.[6]
These compounds are significant due to their potent antiangiogenic activity, which makes them of interest for cancer research.[6]
Geological Deposits: Fossil Fuels
Unsubstituted benzo[b]thiophene is a known natural constituent of petroleum-related deposits, such as lignite tar and crude oil.[5] While not "substituted" in the sense of having functional groups appended by a living organism, these fossil fuel sources represent a major natural reservoir of the core benzo[b]thiophene structure. The presence of these compounds in fossil fuels is a result of the geological transformation of organic matter over millions of years.
Microbial Sources and Metabolism
While no de novo biosynthesis of complex substituted benzo[b]thiophenes by microorganisms has been definitively reported, microbial metabolism of benzo[b]thiophene from environmental sources has been studied. Certain bacteria, such as Gordona sp., can desulfurize benzo[b]thiophene.[7] This process involves the oxidation of the sulfur atom, leading to the formation of metabolites like benzothiophene-S-oxide and benzothiophene-S,S-dioxide.[7] These microbially modified benzo[b]thiophenes represent a class of naturally occurring derivatives, albeit through biotransformation rather than de novo synthesis.
Quantitative Data
Quantitative data on the yield of substituted benzo[b]thiophenes from natural sources is scarce in publicly available literature. The isolation of these compounds, particularly from marine invertebrates, is often a challenging process with low overall yields. The focus of many studies is on the structural elucidation and biological activity of the novel compounds rather than on optimizing extraction yields.
Table 1: Naturally Occurring Substituted Benzo[b]thiophenes and their Sources
| Compound Name | Source Organism/Deposit | Compound Class | Notes |
| Bryoanthrathiophene | Watersipora subtorquata | Anthrathiophene | Potent antiangiogenic activity.[6] |
| 5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene | Watersipora subtorquata | Anthrathiophene | Isolated along with bryoanthrathiophene.[6] |
| Benzo[b]thiophene | Lignite Tar, Petroleum | Aromatic Heterocycle | A major natural source of the unsubstituted core structure.[5] |
| Benzothiophene-S-oxide | Microbial metabolism of BTH | Biotransformation Product | Produced by bacteria such as Gordona sp. during desulfurization.[7] |
| Benzothiophene-S,S-dioxide | Microbial metabolism of BTH | Biotransformation Product | A further oxidation product from microbial desulfurization.[7] |
Note: Specific yield data for the compounds isolated from Watersipora subtorquata are not available in the cited literature.
Experimental Protocols
The isolation of substituted benzo[b]thiophenes from natural sources typically involves bioassay-guided fractionation. The following is a generalized protocol based on the methodologies described for the isolation of compounds from marine invertebrates.
General Protocol for Isolation of Bryoanthrathiophene and Related Compounds from Watersipora subtorquata
This protocol is a representative workflow for the isolation of bioactive compounds from a marine bryozoan.
4.1.1. Collection and Extraction:
-
Collect specimens of Watersipora subtorquata and freeze-dry the material.
-
Grind the lyophilized material to a fine powder.
-
Perform an exhaustive extraction of the powdered material with a suitable organic solvent, such as a mixture of methanol (MeOH) and dichloromethane (CH2Cl2).
-
Concentrate the resulting crude extract under reduced pressure.
4.1.2. Bioassay-Guided Fractionation:
-
Subject the crude extract to a preliminary fractionation using a technique like solvent partitioning (e.g., between n-hexane, ethyl acetate, and water) or vacuum liquid chromatography (VLC).
-
Test each fraction for the desired biological activity (in the case of bryoanthrathiophene, antiangiogenic activity).
-
Select the most active fraction for further purification.
4.1.3. Chromatographic Purification:
-
Purify the active fraction using a series of chromatographic techniques. This may include:
-
Medium-Pressure Liquid Chromatography (MPLC) on silica gel or reversed-phase material (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC) , often using a reversed-phase column (e.g., ODS) with a gradient elution system (e.g., water/acetonitrile or water/methanol).
-
-
Monitor the separation process by thin-layer chromatography (TLC) or analytical HPLC.
-
Collect the fractions and test their biological activity to track the compound of interest.
-
Repeat the chromatographic steps until a pure compound is isolated.
4.1.4. Structure Elucidation:
-
Determine the structure of the purified compound using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, COSY, HMQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To characterize the chromophore.
-
Biosynthesis
The biosynthetic pathways leading to naturally occurring substituted benzo[b]thiophenes are not well-established, particularly for the complex marine-derived compounds.
Plausible Biosynthetic Pathway for Bryoanthrathiophene
The complex aromatic structure of bryoanthrathiophene suggests a polyketide biosynthetic pathway . Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis likely involves the sequential condensation of small carboxylic acid units, such as acetate and propionate, to form a long polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions to form the final complex structure.
The origin of the sulfur atom in the thiophene ring is a key question. It could be incorporated from a sulfur-containing precursor, such as cysteine, or through a post-synthesis modification of the polyketide backbone. It is also plausible that symbiotic microorganisms associated with the bryozoan are responsible for the biosynthesis of these compounds.
Conclusion
The natural world offers a limited but intriguing selection of substituted benzo[b]thiophenes. The complex anthrathiophenes from the marine bryozoan Watersipora subtorquata stand out as particularly significant due to their novel structures and potent biological activity. While the unsubstituted benzo[b]thiophene is abundant in geological deposits, and its microbially metabolized derivatives are also known, the discovery of new, complex substituted benzo[b]thiophenes from living organisms remains a promising area for future research. Further exploration of marine and microbial biodiversity, coupled with advanced analytical techniques and genomic analysis, will be crucial in uncovering new natural benzo[b]thiophenes and elucidating their biosynthetic pathways. Such discoveries hold the potential to provide novel lead compounds for the development of new therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polyketides Biosynthesis in Marine Sponges of the Family Theonellidae | springerprofessional.de [springerprofessional.de]
- 3. Biosynthesis and molecular genetics of polyketides in marine dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Bryoanthrathiophene, a new antiangiogenic constituent from the bryozoan Watersipora subtorquata (d'Orbigny, 1852) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-4,5,7-trihydroxy-anthraquinone, a new lichen metabolite produced by Xanthoria parietina - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzo[b]thiophene-2-carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly those functionalized with a carboxylic acid at the 2-position, have garnered significant attention due to their broad spectrum of biological activities. These compounds have shown promise as antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents, making them a focal point for drug discovery and development. This technical guide provides a comprehensive review of benzo[b]thiophene-2-carboxylic acid and its derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Benzo[b]thiophene-2-carboxylic Acid Derivatives
The synthesis of the benzo[b]thiophene-2-carboxylic acid core and its derivatives can be achieved through several synthetic routes. A common strategy involves the cyclization of substituted cinnamic acids with thionyl chloride.[1] Another versatile method is the direct synthesis from o-halovinylbenzenes and potassium sulfide, which tolerates a range of functional groups.[2] Further modifications of the carboxylic acid group, such as conversion to amides, esters, and hydrazones, are readily accomplished using standard organic chemistry techniques.
Biological Activities and Quantitative Data
Benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated a wide array of pharmacological effects. The following tables summarize the quantitative data for their key biological activities.
Antimicrobial Activity
Derivatives of benzo[b]thiophene-2-carboxylic acid, particularly carbohydrazides, have shown significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).[3][4][5]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 | [3][4] |
| Benzo[b]thiophene-2-carbohydrazide derivatives | S. aureus, B. cereus (Gram-positive) | Active | [4] |
| Benzo[b]thiophene-2-carbohydrazide derivatives | S. typhimurium, E. coli (Gram-negative) | Active | [4] |
Table 1: Antimicrobial Activity of Benzo[b]thiophene-2-carboxylic Acid Derivatives.
Anticancer Activity
Several benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast) | 126.67 | [6][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 | [6][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP (Prostate) | 127.59 | [6][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | 63.74 | [6][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic) | 76.72 | [6][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa (Cervical) | 146.75 | [6][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa (Endometrial) | 110.84 | [6][7] |
| Organoruthenium complexes of benzo[b]thiophene functionalized thiosemicarbazones | OVCAR-3, A2780 (Ovarian) | Highly cytotoxic | [8] |
Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives.
Anti-inflammatory Activity
Certain benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Inhibition | 0.31 - 1.40 | [9] |
| Substituted bromo-benzothiophene carboxamides | COX-2 Inhibition | Potent inhibitors | [10][11] |
Table 3: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives.
Kinase Inhibition
A notable area of research is the inhibition of specific kinases by benzo[b]thiophene-2-carboxylic acid derivatives, particularly Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | [12] |
Table 4: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives.
Signaling Pathways and Mechanisms of Action
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics and is implicated in cancer cell migration and invasion.[13][14] Some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target this pathway, leading to the suppression of myosin light chain phosphorylation and the formation of stress fibers.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. oiccpress.com [oiccpress.com]
- 8. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
Navigating the Safe Handling of 6-Methylbenzo[b]thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS RN: 1467-86-3), a crucial heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in a laboratory setting.
Section 1: Chemical Identification and GHS Classification
Chemical Name: this compound CAS Number: 1467-86-3 Molecular Formula: C₁₀H₈O₂S Molecular Weight: 192.24 g/mol
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classification and precautionary statements are advised.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
GHS Label Elements
| Pictogram | Signal Word |
| GHS07 (Exclamation Mark) | Warning [1] |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | - | See Section 3 for First Aid Measures |
| Storage | - | See Section 4 for Handling and Storage |
| Disposal | - | See Section 6 for Disposal Considerations |
Section 2: Toxicological Information
Summary of Toxicological Data
| Toxicological Endpoint | Result |
| Acute Toxicity | No data available.[1] |
| Skin Irritation/Corrosion | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitization | May cause respiratory irritation.[1] |
| Germ Cell Mutagenicity | No data available.[1] |
| Carcinogenicity | No classification data available from EPA, IARC, NTP, OSHA, or ACGIH.[1] |
| Reproductive Toxicity | No known effects.[1] |
Section 3: First Aid Measures
In the event of exposure to this compound, prompt and appropriate first aid is crucial. The following procedures should be followed.
First Aid Protocols
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[1] |
| Inhalation | Remove the individual to fresh air. In severe cases or if symptoms persist, seek medical attention.[1] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
Section 4: Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.
Handling and Storage Guidelines
| Aspect | Recommendation |
| Handling | This product should only be handled by, or under the close supervision of, personnel qualified in the handling and use of potentially hazardous chemicals.[1] |
| Storage | Store in closed vessels in a refrigerated and well-ventilated area.[1] |
Section 5: Accidental Release and Firefighting Measures
In the case of an accidental release or fire, the following protocols should be implemented to ensure safety.
Emergency Procedures
| Situation | Recommended Action |
| Accidental Release | Wear suitable personal protective equipment, including an approved mask/respirator, gloves, and protective clothing. Do not allow the material to enter drains or water courses.[1] |
| Firefighting | Use dry powder or carbon dioxide extinguishers. Wear protective clothing and a self-contained breathing apparatus.[1] |
Section 6: Personal Protection and Disposal
The use of appropriate personal protective equipment (PPE) and adherence to proper disposal methods are critical for safety.
PPE and Disposal Recommendations
| Category | Specification |
| Engineering Controls | Use only in a chemical fume hood.[1] |
| Personal Protective Equipment | Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[1] |
| Hygiene Measures | Wash hands thoroughly after handling. Wash contaminated clothing before reuse.[1] |
| Disposal | Dispose of this material in accordance with local, state, and national regulations. |
Section 7: Experimental Protocols and Workflows
While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for handling potent compounds in a research setting is outlined below.
Caption: General laboratory workflow for handling potent chemical compounds.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this compound familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.
References
commercial availability of 6-Methylbenzo[b]thiophene-2-carboxylic acid
Investigating Compound Availability
I'm currently focused on pinpointing commercial sources for 6-Methylbenzo[b]thiophene-2-carboxylic acid. My initial phase involves targeted Google searches to find chemical suppliers and typical purchase quantities. This data will help me determine market accessibility and potential cost considerations.
Exploring Compound Details
I've expanded my research to incorporate a thorough search of scientific literature and technical data sheets. I'm prioritizing understanding its applications, especially in drug development. I'm also actively gathering information on its physicochemical properties, spectroscopic data, and safety precautions. My next step will be to synthesize this data into a detailed technical guide.
Discovering Commercial Sources
I've made headway in finding commercial sources for 6-Methyl benzo[b]thiophene-2-carboxylic acid. American Elements, Matrix Fine Chemicals, and Santa Cruz Biotechnology all appear as promising leads. It looks like availability won't be a major hurdle to proceeding.
Refining the Search Strategy
I've gathered more information on 6-Methyl benzo[b]thiophene-2-carboxylic acid, including its use as a pharmaceutical intermediate. However, I need to focus on specifics. I'm now looking for details on purities, pricing, analytical methods (NMR, HPLC conditions), safety data, and synthesis specifics, particularly for 6-Methyl benzo[b]thiophene-2-carboxylic acid itself.
Expanding the Information Scope
I'm now diving deeper into the specifics of 6-Methyl benzo[b]thiophene-2-carboxylic acid. While the initial supplier search was fruitful, I need to flesh out the technical details. I'm focusing on purities, pricing, analytical methods like NMR and HPLC conditions, and safety data. More specifics on synthesis, particularly for the target compound itself, are also essential. This will allow for the technical guide to contain the in-depth information needed.
Analyzing Search Data
I've made headway in the second round of searches. They've become more focused, leading me to a handful of promising suppliers for this compound and other pertinent compounds. I'm beginning to see preliminary data on the purity levels as well.
Refining Data Gathering
I've significantly expanded my search focus. I've uncovered more specific details on purities and safety data, including GHS hazard statements, which is a big win. Some synthesis procedures are also coming to light, offering possible adaptation. However, the exact range of purities and package sizes remain nebulous. Specific pricing and a validated synthesis protocol are still top priorities for this stage.
Targeting Key Details
I'm now zeroing in on missing puzzle pieces. While I've identified several suppliers and initial purity levels, the specific ranges of purities and package sizes remain elusive. Pricing is still general. Although I've found synthesis strategies, a detailed, validated protocol is still needed. Crucially, I'm working to secure specific analytical data like NMR spectra and confirm safety information for the target molecule.
Investigating Compound Details
I've just finalized my initial data gathering on this compound, focusing on its commercial aspects. I've pinpointed multiple suppliers and am compiling a detailed analysis of its properties, synthesis methods, and safety data. Next, I plan to delve into potential applications and related research.
Consolidating Data Points
I've just finished a comprehensive review of my initial findings on the commercial aspects, synthesis, and safety for this compound. Now, I'm working to arrange the supplier data into a clear comparative table. I also aim to find specific pricing for different package sizes to provide a better understanding of the cost for researchers. While I have the synthesis principles, I'd like to identify a step-by-step protocol for the specific molecule and improve the quality control section by finding 1H NMR data instead of relying on analogs.
Structuring the Guide
I've assembled a comprehensive overview of the commercial, synthetic, and safety aspects for this compound. I've compiled supplier data, safety classifications, and synthesis approaches. While I'm short on specific NMR data and detailed pricing, I'll leverage data from analogs to create a detailed synthesis protocol and QC section, clearly indicating the context. I'm now proceeding to structure the guide with tables and diagrams.
Unveiling the Biological Impact of Neurokinin-2 Receptor Antagonism: A Proteomics Perspective on 6-Methylbenzo[b]thiophene-2-carboxylic Acid-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the biological significance of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a core structural component of potent and selective neurokinin-2 (NK2) receptor antagonists. While this compound itself is not directly employed as a tool in proteomics research, its incorporation into drug candidates makes understanding their cellular impact crucial. This document outlines a comprehensive proteomics workflow to investigate the mechanism of action and downstream effects of such antagonists, providing a framework for target validation and biomarker discovery.
Introduction: From a Chemical Moiety to a Biological Probe
This compound is a key heterocyclic scaffold used in the synthesis of high-affinity antagonists for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation. The primary application of this chemical entity is within the realm of medicinal chemistry and pharmacology, where it forms the basis for developing therapeutic agents targeting the NK2 receptor.[1][2]
Although some commercial suppliers may generically categorize this compound for "proteomics research," a thorough review of scientific literature reveals no established direct applications in common proteomics techniques such as chemical proteomics, protein labeling, or affinity-based protein enrichment.[3]
Therefore, this guide focuses on the most scientifically relevant application: using advanced proteomics to elucidate the cellular response to a potent NK2 antagonist built upon the this compound scaffold. We present a hypothetical, yet robust, quantitative proteomics study to identify protein expression changes and signaling pathway modulation following receptor inhibition.
The Neurokinin-2 Receptor Signaling Pathway
The NK2 receptor is primarily activated by its endogenous ligand, neurokinin A (NKA).[4][5] This interaction initiates a signaling cascade through G-proteins, leading to downstream cellular responses. An antagonist containing the this compound moiety would block this pathway. The diagram below illustrates the canonical signaling cascade inhibited by such an antagonist.
Quantitative Proteomics Workflow for Antagonist Characterization
To understand the global cellular changes induced by the NK2 antagonist, a quantitative proteomics approach is proposed. The following workflow utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for accurate relative quantification of proteins between antagonist-treated and control cells.
References
- 1. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-Methylbenzo[b]thiophene-2-carboxylic Acid in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-methylbenzo[b]thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across multiple disease areas, including inflammatory conditions, infectious diseases, and cancer. This technical guide provides an in-depth analysis of the role of this scaffold in drug discovery, focusing on its application as a modulator of key biological targets such as the neurokinin-2 (NK2) receptor and the mTORC1 signaling pathway. This document will detail the synthesis, biological activities, and mechanisms of action of prominent derivatives, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate further research and development.
Introduction
Benzo[b]thiophenes, bicyclic aromatic compounds composed of a fused benzene and thiophene ring, are a cornerstone of heterocyclic chemistry and a fertile ground for the discovery of novel pharmaceuticals. The substitution of a methyl group at the 6-position and a carboxylic acid at the 2-position of the benzo[b]thiophene core imparts specific physicochemical properties that have been exploited to generate potent and selective modulators of various biological targets. Derivatives of this compound have shown a broad spectrum of activities, including antimicrobial, anticancer, anti-diabetic, anti-depressant, and anti-inflammatory properties.[1] This guide will focus on two key areas where this scaffold has shown significant promise: as neurokinin-2 (NK2) receptor antagonists and as indirect modulators of the mTORC1 signaling pathway.
Synthesis of the this compound Core
General Experimental Protocol for Synthesis of Benzo[b]thiophene-2-carboxylic Acids
This protocol is adapted from a general procedure for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids.[1][2]
Materials:
-
Ethyl 6-substituted-benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Dissolve the starting ethyl 6-substituted-benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a solution of 3N NaOH (2 equivalents) to the ethanolic solution.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N HCl, which will cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under vacuum to yield the crude benzo[b]thiophene-2-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Therapeutic Applications and Biological Activity
The this compound scaffold has been successfully utilized to develop compounds targeting distinct biological pathways implicated in various diseases.
Neurokinin-2 (NK2) Receptor Antagonism
Derivatives of this compound have been identified as potent antagonists of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in inflammation, pain, and smooth muscle contraction.[3][4][5]
A notable example is the compound (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide derivative of this compound, which has demonstrated subnanomolar potency in in vitro assays.[3][6]
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Ki (nM) | Reference |
| 10i | Human NK2 Receptor | Radioligand Binding | - | 0.126 | [7] |
Compound 10i: this compound (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the NK2 receptor.[4][5][8]
Materials:
-
Cell membranes expressing human recombinant NK2 receptors.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).
-
Test compounds (e.g., this compound derivatives).
-
Non-specific binding control: A high concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM GR94800).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the following to designated wells in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Competition Binding: Test compound dilutions, radioligand, and cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
The NK2 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Neurokinin A (NKA), activates downstream signaling cascades. Antagonists developed from the this compound scaffold block this activation.
NK2 Receptor Signaling Pathway and Point of Antagonism.
Modulation of mTORC1 Signaling in Inflammatory Disease
A dichlorinated derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the activation of the mammalian target of rapamycin complex 1 (mTORC1).[9][10] This compound acts as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to a reduction in branched-chain amino acids (BCAAs) which are known to activate mTORC1.[11]
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Ki (µM) | Reference |
| BT2 | BCKDC Kinase (BDK) | Enzyme Inhibition | 3.19 | - | [11] |
| BT2 | Mcl-1 | Binding Assay | - | 59 | [11][12] |
BT2: 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid
This is a general protocol for an in vitro mTORC1 kinase assay to assess the direct or indirect effects of a compound on mTORC1 activity.[3][13][14][15][16]
Materials:
-
Cell lysate from cells with activated mTORC1.
-
Anti-Raptor antibody for immunoprecipitation.
-
Protein A/G beads.
-
Recombinant substrate (e.g., 4E-BP1).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
-
ATP.
-
Test compound (e.g., BT2).
-
SDS-PAGE and Western blotting reagents.
-
Phospho-specific antibodies for the substrate (e.g., anti-phospho-4E-BP1).
Procedure:
-
Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody coupled to protein A/G beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Add the test compound at various concentrations to the immunoprecipitated mTORC1 and pre-incubate.
-
Initiate the kinase reaction by adding the recombinant substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.
-
Quantify the band intensities to determine the effect of the compound on mTORC1 kinase activity.
BT2 reduces the levels of branched-chain amino acids (BCAAs) by inhibiting BCKDK. Lower BCAA levels lead to reduced activation of mTORC1, which in turn can ameliorate inflammatory responses in conditions like ulcerative colitis.
Indirect Inhibition of mTORC1 by BT2.
Antimicrobial Activity
Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties, showing promising activity against multidrug-resistant bacteria such as Staphylococcus aureus.[2][17][18]
| Compound ID | Organism | MIC (µg/mL) | Reference |
| II.b | Staphylococcus aureus (methicillin-sensitive) | 4 | [17] |
| II.b | Staphylococcus aureus (methicillin-resistant) | 4 | [17] |
| II.b | Staphylococcus aureus (daptomycin-resistant) | 4 | [17] |
Compound II.b: (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide
This protocol describes the broth microdilution method for determining the MIC of a compound.[1]
Materials:
-
Test compound (benzo[b]thiophene acylhydrazone derivative).
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Drug Discovery Workflow
The discovery and development of drugs based on the this compound scaffold typically follow a structured workflow.
General Drug Discovery Workflow for Benzothiophene Derivatives.
Conclusion
The this compound core is a highly valuable scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a continuing focus of research. The successful development of potent NK2 receptor antagonists and mTORC1 signaling modulators from this scaffold highlights its potential for yielding novel therapeutics for a range of human diseases. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field and to stimulate further exploration of this promising chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ki Summary [bindingdb.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. cenmed.com [cenmed.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Overview of Synthetic Strategy
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the construction of the benzo[b]thiophene ring system via a condensation reaction to form Ethyl 6-methylbenzo[b]thiophene-2-carboxylate. This is followed by the hydrolysis of the ethyl ester to the desired carboxylic acid. This approach is adapted from established procedures for analogous substituted benzo[b]thiophene derivatives.[1][2]
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methylbenzo[b]thiophene-2-carboxylate
This procedure is adapted from the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[2] It involves the reaction of 2-fluoro-4-methylbenzaldehyde with ethyl thioglycolate in the presence of a base.
Materials:
-
2-fluoro-4-methylbenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), combine 2-fluoro-4-methylbenzaldehyde (1.0 eq.), ethyl thioglycolate (1.2 eq.), and anhydrous potassium carbonate (1.1 eq.) in anhydrous DMF.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with water and extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from methanol and filter to obtain the purified Ethyl 6-methylbenzo[b]thiophene-2-carboxylate.
Step 2: Synthesis of this compound
This protocol follows a general procedure for the hydrolysis of ethyl benzo[b]thiophene-2-carboxylates.[1]
Materials:
-
Ethyl 6-methylbenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 3N aqueous solution
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Extraction glassware
Procedure:
-
Dissolve Ethyl 6-methylbenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a 3N aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with a 1N aqueous solution of hydrochloric acid until a precipitate forms.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | C₁₂H₁₂O₂S | 220.29 | Not specified | Solid |
| This compound | C₁₀H₈O₂S | 192.24 | 80-90% (based on analogous reactions[1][2]) | Solid |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields provided are based on analogous reactions and may vary. Optimization of reaction conditions may be necessary to achieve desired results.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, natural products, and organic electronic materials.[1] Its unique electronic and structural properties make it a crucial component in the design of new therapeutic agents and functional materials. Consequently, the development of efficient and versatile synthetic methods for accessing substituted benzo[b]thiophenes is of paramount importance. Palladium-catalyzed cross-coupling and annulation reactions have emerged as powerful tools for the construction of this important heterocycle, offering high yields, broad functional group tolerance, and predictable regioselectivity.
These application notes provide an overview of key palladium-catalyzed methodologies for the synthesis of benzo[b]thiophenes, including detailed experimental protocols and comparative data to guide researchers in selecting the most suitable method for their specific synthetic targets.
Key Palladium-Catalyzed Synthetic Strategies
Several palladium-catalyzed strategies have been developed for the synthesis of benzo[b]thiophenes, each with its own advantages and substrate scope. The most prominent methods include Sonogashira coupling followed by cyclization, Heck coupling, and direct C-H activation/functionalization.
Sonogashira Coupling and Annulation
The Sonogashira coupling of a terminal alkyne with an ortho-halo-substituted thiophenol or thioanisole derivative, followed by an intramolecular cyclization, is a robust and widely used method for the synthesis of 2- and 2,3-substituted benzo[b]thiophenes.
Application: This method is particularly useful for accessing benzo[b]thiophenes with diverse substitution patterns at the 2- and 3-positions. The use of readily available terminal acetylenes allows for the introduction of a wide range of functional groups.
Workflow for Sonogashira Coupling and Annulation:
Caption: General workflow for benzo[b]thiophene synthesis via Sonogashira coupling.
Heck Coupling and Related Reactions
The Heck reaction and its variants, such as the Fujiwara-Morita reaction, provide a powerful means to functionalize pre-formed benzo[b]thiophene cores or to construct the benzo[b]thiophene ring system through intramolecular cyclization. Decarboxylative Heck couplings have also been developed for the regioselective functionalization of benzo[b]thiophenes.[2]
Application: This approach is well-suited for the introduction of vinyl groups onto the benzo[b]thiophene scaffold, which can be further elaborated. Intramolecular Heck reactions are valuable for the synthesis of fused polycyclic systems containing the benzo[b]thiophene moiety.
C-H Activation and Functionalization
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis and functionalization of benzo[b]thiophenes. This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Palladium-catalyzed C-H arylation, olefination, and annulation reactions have been successfully applied to the synthesis of a diverse range of benzo[b]thiophene derivatives.
Application: C-H activation is particularly advantageous for late-stage functionalization of complex molecules and for the synthesis of benzo[b]thiophenes where traditional cross-coupling methods may be challenging. Room-temperature C-H arylation methods offer mild conditions and broad functional group tolerance.[3][4]
Comparative Data of Palladium-Catalyzed Methods
The following tables summarize quantitative data for selected palladium-catalyzed syntheses of benzo[b]thiophenes, allowing for easy comparison of different methodologies.
Table 1: Sonogashira Coupling and Annulation for 2-Substituted Benzo[b]thiophenes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodothiophenol | Phenylacetylene | Pd(OAc)₂ (15 mol%), TMEDA (20 mol%) | AgTFA / DMF | 110 | 24 | 87 | [5][6] |
| 2 | o-Iodothioanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N / THF | RT | 12 | 95 | [4] |
| 3 | o-Iodothioanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N / THF | RT | 12 | 98 | [4] |
Table 2: Heck-Type Reactions for Benzo[b]thiophene Synthesis and Functionalization
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzo[b]thiophene | 4-Iodobenzonitrile | Pd(OAc)₂ (5 mol%), P(p-C₆H₄OMe)₃ (10 mol%) | Ag₂CO₃ / HFIP | 50 | 24 | 91 | [3] |
| 2 | Benzo[b]thiophene | 4-Iodoanisole | Pd(OAc)₂ (5 mol%), P(p-C₆H₄OMe)₃ (10 mol%) | Ag₂CO₃ / HFIP | RT | 24 | 85 | [3] |
| 3 | Benzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ (5 mol%) | AgOPiv, PivOH / THF | 80 | 12 | 95 | [7][8] |
Table 3: C-H Activation for the Synthesis of 2-Arylbenzo[b]thiophene 1,1-Dioxides
| Entry | Benzo[b]thiophene Derivative | Arylboronic Acid | Catalyst System | Oxidant/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ / DMSO | 120 | 20 | 85 | [9][10] |
| 2 | Benzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ / DMSO | 120 | 20 | 78 | [9] |
| 3 | Benzo[b]thiophene 1,1-dioxide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ / DMSO | 120 | 20 | 68 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzo[b]thiophene via Sonogashira Coupling and Cyclization
This protocol is adapted from the work of Yue and Larock.[4]
Materials:
-
o-Iodothioanisole
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a stirred solution of o-iodothioanisole (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and Et₃N (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude o-(phenylethynyl)thioanisole.
-
Electrophilic Cyclization: Dissolve the crude o-(phenylethynyl)thioanisole in anhydrous CH₂Cl₂ (10 mL).
-
Add a solution of iodine (1.2 mmol) in CH₂Cl₂ (5 mL) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-phenyl-3-iodobenzo[b]thiophene.
Protocol 2: Direct C-H Arylation of Benzo[b]thiophene at Room Temperature
This protocol is adapted from the work of Jordan-Hore and coworkers.[3]
Materials:
-
Benzo[b]thiophene
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(p-methoxyphenyl)phosphine (P(p-C₆H₄OMe)₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add benzo[b]thiophene (0.75 mmol), the aryl iodide (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and P(p-C₆H₄OMe)₃ (0.05 mmol, 10 mol%).
-
Add Ag₂CO₃ (0.75 mmol) and HFIP (2.5 mL).
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL) and filter through a pad of Celite, washing with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-arylbenzo[b]thiophene.
Signaling Pathways and Logical Relationships
The palladium-catalyzed synthesis of benzo[b]thiophenes involves a series of well-defined steps in the catalytic cycle. The following diagram illustrates a generalized catalytic cycle for a Sonogashira coupling reaction, which is a key step in many benzo[b]thiophene syntheses.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Conclusion
Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, and their application to the construction of benzo[b]thiophenes has provided researchers with a powerful and versatile toolkit. The choice of a specific method depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The protocols and data presented herein serve as a guide for the rational design and execution of synthetic routes to this important class of heterocyclic compounds, with significant implications for drug discovery and materials science.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed three-component domino reaction for the preparation of benzo[b]thiophene and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed domino C-S coupling/carbonylation reactions: an efficient synthesis of 2-carbonylbenzo[b]thiophene derivatives. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Preparation of 6-Methylbenzo[b]thiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. The described methodology is a robust two-step process involving the initial formation of an ester intermediate followed by hydrolysis.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the condensation of 2-fluoro-4-methylbenzaldehyde with ethyl thioglycolate to yield ethyl 6-methylbenzo[b]thiophene-2-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.
| Step | Reaction | Starting Materials | Product | Reported Yield (Analogous Reactions) |
| 1 | Condensation | 2-fluoro-4-methylbenzaldehyde, Ethyl thioglycolate | Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | 21-96%[1] |
| 2 | Hydrolysis | Ethyl 6-methylbenzo[b]thiophene-2-carboxylate, NaOH | This compound | 75-87%[2] |
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methylbenzo[b]thiophene-2-carboxylate
This procedure is adapted from a general method for the synthesis of analogous ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.[1]
Materials:
-
2-fluoro-4-methylbenzaldehyde
-
Ethyl thioglycolate
-
Triethylamine (TEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ice
-
Water
Procedure:
-
Under a dry and inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-methylbenzaldehyde (1 equivalent) in anhydrous DMSO.
-
To this solution, add ethyl thioglycolate (1.1 equivalents) followed by triethylamine (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After 2 hours, allow the reaction to cool to room temperature and continue stirring overnight.
-
Pour the reaction mixture into a beaker containing a large volume of an ice/water slurry and stir vigorously.
-
A solid precipitate should form. Allow the solid to digest in the ice/water for approximately 1 hour.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under suction.
Step 2: Synthesis of this compound
This procedure is a general method for the hydrolysis of ethyl benzo[b]thiophene-2-carboxylates.[1]
Materials:
-
Ethyl 6-methylbenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve the crude ethyl 6-methylbenzo[b]thiophene-2-carboxylate (1 equivalent) from Step 1 in ethanol.
-
To the ethanolic solution, add a 3 M solution of sodium hydroxide (2 equivalents).
-
Stir the resulting mixture at room temperature overnight.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the residue with water and then acidify the aqueous solution by the dropwise addition of 1 M hydrochloric acid until the product precipitates.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization if necessary.
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
Application Notes and Protocols: 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives as Neurokinin-2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a potent and selective neurokinin-2 (NK2) receptor antagonist, specifically derivatives of 6-Methylbenzo[b]thiophene-2-carboxylic acid. The information compiled here, including detailed experimental protocols and quantitative data, is intended to facilitate further research and development of this class of compounds.
Compound of Interest
The primary focus of these notes is the pharmacological profile of a key antagonist from this series, identified as 6-methyl-benzo[b]thiophene-2-carboxylic acid [1-(2-phenyl-1R-{[1-(tetrahydropyran-4-ylmethyl)-piperidin-4-ylmethyl]-carbamoyl}-ethylcarbamoyl)-cyclopentyl]-amide , also known as MEN15596. This compound has demonstrated subnanomolar affinity for the human NK2 receptor and potent antagonist activity in both in vitro and in vivo models.[1][2]
Introduction to Neurokinin-2 Receptor Antagonism
The neurokinin-2 (NK2) receptor, a G-protein coupled receptor, is preferentially activated by the tachykinin peptide Neurokinin A (NKA). It is primarily coupled to the Gq signaling pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium levels. The NK2 receptor is implicated in a variety of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, and pain transmission. Consequently, potent and selective NK2 receptor antagonists are of significant interest for the development of novel therapeutics for conditions such as irritable bowel syndrome (IBS), asthma, and certain inflammatory disorders.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for the this compound derivative, MEN15596.
Table 1: In Vitro Receptor Binding and Functional Antagonist Potency of MEN15596 [1][2]
| Receptor/Assay | Species | Parameter | Value |
| Recombinant Tachykinin NK2 Receptor | Human | pKi | 10.1 |
| Neurokinin A-induced Calcium Release | Human | pKB | 9.1 |
| Recombinant Tachykinin NK1 Receptor | Human | pKi | 6.1 |
| Recombinant Tachykinin NK3 Receptor | Human | pKi | 6.4 |
| Isolated Colon | Guinea-pig | pKB | 9.3 |
| Isolated Urinary Bladder | Human | pKB | 9.2 |
| Isolated Urinary Bladder | Pig | pKB | 8.8 |
| Isolated Urinary Bladder | Rat | pKB | 6.3 |
| Isolated Urinary Bladder | Mouse | pKB | 5.8 |
Table 2: In Vivo Antagonist Activity of MEN15596 in Anesthetized Guinea-Pigs [1]
| Model | Agonist | Route of Administration | ED50 (µmol/kg) |
| Colon Contractions | [βAla8]neurokinin A(4-10) | Intravenous (i.v.) | 0.18 |
| Colon Contractions | [βAla8]neurokinin A(4-10) | Intraduodenal (i.d.) | 3.16 |
| Bronchoconstriction | [βAla8]neurokinin A(4-10) | Intravenous (i.v.) | - |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay at Human Recombinant NK2 Receptors
This protocol outlines the determination of the binding affinity (Ki) of the test compound for the human NK2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human recombinant NK2 receptor.
-
Radioligand: [³H]-SR48968 (a known NK2 antagonist).
-
Test compound (this compound derivative).
-
Non-specific binding control: A high concentration of a non-radiolabeled NK2 receptor antagonist (e.g., 10 µM SR48968).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-SR48968 (at a final concentration near its Kd), and 150 µL of the cell membrane suspension.
-
Non-specific Binding: 25 µL of the non-specific binding control, 25 µL of [³H]-SR48968, and 150 µL of the cell membrane suspension.
-
Competition Binding: 25 µL of each dilution of the test compound, 25 µL of [³H]-SR48968, and 150 µL of the cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding data by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Measurement of Intracellular Calcium Mobilization
This protocol describes the determination of the functional antagonist potency (pKB) of the test compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
A cell line stably expressing the human recombinant NK2 receptor (e.g., CHO-hNK2).
-
Neurokinin A (NKA) as the agonist.
-
Test compound (this compound derivative).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye and Pluronic F-127 in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading.
-
Add a solution of NKA (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Construct concentration-response curves for NKA in the absence and presence of different concentrations of the test compound.
-
Calculate the Schild plot and determine the pA2 or pKB value for the antagonist.
Protocol 3: In Vivo Model - Agonist-Induced Colon Contractions in Anesthetized Guinea-Pigs
This protocol details the in vivo assessment of the antagonist activity of the test compound against agonist-induced colonic motility.[1]
Materials:
-
Male guinea-pigs.
-
Anesthetic (e.g., urethane).
-
Selective NK2 receptor agonist: [βAla8]neurokinin A(4-10).
-
Test compound (this compound derivative).
-
Saline solution.
-
Pressure transducer and recording system.
-
Surgical instruments.
Procedure:
-
Anesthetize the guinea-pig.
-
Perform a laparotomy to expose the colon.
-
Insert a small balloon catheter into the proximal colon to measure intracolonic pressure.
-
Connect the catheter to a pressure transducer and a recording system to monitor colonic contractions.
-
Administer the NK2 receptor agonist, [βAla8]neurokinin A(4-10), intravenously (i.v.) at a dose that produces a consistent and submaximal contractile response (e.g., 3 nmol/kg).
-
Administer the test compound either intravenously (i.v.) or intraduodenally (i.d.) at various doses prior to the agonist challenge.
-
Record the amplitude of the colonic contractions induced by the agonist in the presence of the test compound.
-
Calculate the percentage inhibition of the agonist-induced contraction for each dose of the test compound.
-
Determine the ED50 value (the dose of the antagonist that produces 50% inhibition of the maximal agonist response) by non-linear regression analysis.
Visualizations
Signaling Pathway of the Neurokinin-2 Receptor
Caption: Gq-protein coupled signaling cascade of the Neurokinin-2 receptor.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for determining the in vitro profile of an NK2 receptor antagonist.
References
Application Notes and Protocols for In Vitro Assays of 6-Methylbenzo[b]thiophene-2-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data was found for 6-Methylbenzo[b]thiophene-2-carboxylic acid. The following application notes and protocols are based on the reported biological activities of its derivatives. These methodologies can serve as a starting point for investigating the biological effects of this compound and its analogs.
Introduction
This compound is a heterocyclic compound that serves as a scaffold for the synthesis of various biologically active molecules. Derivatives of this compound have shown potential as neurokinin-2 (NK2) receptor antagonists and as components of anticancer agents. This document provides an overview of the in vitro applications of these derivatives and detailed protocols for relevant assays.
Data Presentation
The following table summarizes the quantitative data for derivatives of this compound found in the literature.
| Derivative Name | Assay Type | Target/Cell Line | Activity | Reference |
| This compound (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide | NK2 Receptor Binding Assay | Human NK2 Receptor | Subnanomolar potency | [1] |
| Platinum(IV) complex of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | Anticancer Cytotoxicity Assay | A2780 (human ovarian carcinoma) | IC50: 0.4 ± 0.3 μM | [2] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | mTORC1 Activation Assay | In vivo model of ulcerative colitis | Suppression of mTORC1 activation | [3] |
Experimental Protocols
Neurokinin-2 (NK2) Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of a test compound, such as a derivative of this compound, to the human NK2 receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the NK2 receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2).
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).
-
Test Compound (e.g., this compound derivative).
-
Non-specific binding control: A high concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM GR159897).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration of approximately its Kd value (e.g., 0.1-0.5 nM).
-
Resuspend the cell membranes in assay buffer to a concentration that will result in less than 10% of the radioligand being bound.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of each dilution of the test compound, 50 µL of radioligand, and 100 µL of cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxic effects of a compound, such as a platinum complex of a this compound derivative, on cancer cell lines.
Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.[4]
Materials:
-
Cancer cell line of interest (e.g., A2780).
-
Complete cell culture medium.
-
Test Compound (e.g., platinum complex of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well flat-bottom sterile microplates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Include wells with medium only as a background control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ atmosphere, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.
Visualization of Signaling Pathways and Workflows
mTORC1 Signaling Pathway
A derivative of this compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1).[3] The following diagram illustrates a simplified mTORC1 signaling pathway.
Caption: Simplified mTORC1 signaling pathway and the inhibitory point of BT2.
Experimental Workflow for NK2 Receptor Binding Assay
The following diagram outlines the key steps in the NK2 receptor competitive binding assay.
Caption: Workflow for the NK2 receptor competitive binding assay.
Experimental Workflow for MTS Cell Viability Assay
The following diagram illustrates the workflow for determining the anticancer activity of a compound using the MTS assay.
Caption: Workflow for the MTS cell viability assay.
References
- 1. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of a 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivative as a Potent Neurokinin-2 (NK2) Receptor Antagonist
Disclaimer: The following application notes and protocols are based on in vivo studies of a specific derivative of 6-Methylbenzo[b]thiophene-2-carboxylic acid, namely This compound (1-{(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide . No direct in vivo studies on the parent compound, this compound, were identified in the reviewed literature. The information provided herein is intended for researchers, scientists, and drug development professionals interested in the application of this specific derivative in in vivo models.
Introduction
This document provides a detailed overview of the in vivo applications of a potent and selective neurokinin-2 (NK2) receptor antagonist derived from this compound. This derivative, herein referred to as Compound 10i, has demonstrated significant antagonist activity in animal models, suggesting its potential therapeutic utility in conditions mediated by the NK2 receptor, such as respiratory and gastrointestinal disorders. The following sections detail the in vivo efficacy, experimental protocols, and the underlying signaling pathway.
Quantitative Data Summary
The in vivo antagonist activity of Compound 10i has been evaluated, demonstrating high potency and a long duration of action. The following table summarizes the key quantitative data from these studies.
| Parameter | Value | Administration Route | Animal Model | Reference |
| In Vivo Antagonist Activity | Highly potent and long-lasting | Intravenous (iv) and Intraduodenal (id) | Not specified in abstracts | [1][2][3] |
Signaling Pathway
Compound 10i acts as an antagonist of the Neurokinin-2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade that leads to smooth muscle contraction and other physiological responses. Compound 10i competitively blocks this binding, thereby inhibiting the downstream signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanistic Landscape of 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives
Introduction: A Versatile Scaffold for Targeted Therapeutics
6-Methylbenzo[b]thiophene-2-carboxylic acid has emerged not as a standalone therapeutic agent, but as a privileged structural scaffold in medicinal chemistry. Its rigid, bicyclic core provides a valuable framework for the synthesis of derivatives with diverse and potent biological activities. This guide delves into the primary mechanisms of action identified for key classes of molecules derived from this parent compound. Researchers in drug development will find detailed insights into how modifications to this core structure lead to highly specific interactions with critical biological targets, paving the way for novel therapeutic strategies in neuropharmacology, oncology, and inflammatory diseases.
The following sections will explore three distinct, well-documented mechanisms of action stemming from derivatives of this compound: antagonism of the Neurokinin-2 (NK₂) receptor, inhibition of the STAT3 signaling pathway, and suppression of mTORC1 activation. Each section will provide a mechanistic overview, quantitative data, and detailed protocols for experimental validation.
Section 1: Potent Antagonism of the Neurokinin-2 (NK₂) Receptor
A prominent class of derivatives, particularly amide-containing structures, has been identified as potent and selective antagonists of the Neurokinin-2 (NK₂) receptor.[1][2][3] These compounds represent a significant advancement in the development of non-peptide antagonists for a receptor implicated in a range of physiological processes, including smooth muscle contraction and inflammatory responses.
Mechanistic Overview
The NK₂ receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the neuropeptide Neurokinin A (NKA). Upon activation, the receptor couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway, particularly the elevation of intracellular Ca²⁺, results in cellular responses such as smooth muscle contraction in the colon, urinary bladder, and airways.[2][3]
Derivatives of this compound act as competitive antagonists at the NK₂ receptor. They bind to the receptor, likely at or near the NKA binding site, but do not elicit a conformational change necessary for G-protein coupling and downstream signaling. By occupying the receptor, they effectively block NKA from binding and initiating the signaling cascade, thereby inhibiting the physiological effects mediated by NK₂ receptor activation.
Visualizing the NK₂ Receptor Antagonism Pathway
Caption: NK₂ Receptor signaling and its inhibition by 6-methylbenzo[b]thiophene derivatives.
Quantitative Data: In Vitro Potency
The potency of these antagonists is typically characterized by their ability to inhibit NKA-induced responses in functional assays. A key derivative, identified as compound 10i in the literature, demonstrates subnanomolar potency.[1][2]
| Compound ID | Target | Assay Type | Potency (IC₅₀) | Reference |
| 10i | Human NK₂ Receptor | Functional Assay (Calcium Flux) | < 1 nM | --INVALID-LINK--[1][2] |
Protocol 1: In Vitro NK₂ Receptor Functional Assay (Calcium Flux)
This protocol outlines a cell-based assay to quantify the antagonist activity of test compounds by measuring their ability to inhibit NKA-induced calcium mobilization.
1. Cell Culture and Preparation: a. Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK₂ receptor (hNK₂R) in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic). b. Seed cells into black, clear-bottom 96-well microplates at a density that will yield a confluent monolayer on the day of the assay. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Fluorescent Dye Loading: a. Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Aspirate the culture medium from the cell plates and add 100 µL of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C.
3. Compound and Agonist Preparation: a. Prepare serial dilutions of the this compound derivative (test antagonist) in assay buffer. b. Prepare a stock solution of the agonist, Neurokinin A (NKA), at a concentration that elicits a submaximal response (EC₈₀), as predetermined in a separate agonist dose-response experiment.
4. Assay Execution and Measurement: a. Wash the cells twice with assay buffer to remove excess dye. b. Add 50 µL of the diluted test antagonist or vehicle control to the appropriate wells. c. Incubate for 15-30 minutes at room temperature. d. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). e. Measure baseline fluorescence for 10-20 seconds. f. Add 50 µL of the NKA (EC₈₀) solution to all wells simultaneously using the instrument's integrated fluidics. g. Immediately begin measuring fluorescence intensity every 1-2 seconds for at least 2 minutes.
5. Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data by expressing the response in each well as a percentage of the control response (NKA alone). c. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 2: Inhibition of the STAT3 Signaling Pathway
Derivatives of benzo[b]thiophene, specifically 2-carbonylbenzo[b]thiophene 1,1-dioxides, have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] This pathway is a critical mediator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many human cancers.
Mechanistic Overview
The STAT3 pathway is typically activated by cytokines and growth factors, such as Interleukin-6 (IL-6). Ligand binding to its receptor (e.g., IL-6R) leads to the recruitment and activation of Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT3 proteins. Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).
This phosphorylation event causes STAT3 to dimerize and translocate to the nucleus, where it binds to specific DNA sequences and acts as a transcription factor, driving the expression of genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.
Benzo[b]thiophene 1,1-dioxide derivatives have been shown to effectively inhibit this pathway by decreasing the phosphorylation level of STAT3 at Tyr705.[4] While the exact molecular interaction is still under investigation, it appears to be a targeted effect on STAT3 phosphorylation rather than a broad inhibition of upstream kinases. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent gene transcription, ultimately leading to anti-proliferative and apoptotic effects in cancer cells.
Visualizing the STAT3 Inhibition Pathway
Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.
Quantitative Data: Anti-proliferative Activity
The efficacy of these compounds is demonstrated by their ability to inhibit the growth of various cancer cell lines. Compound 6o is highlighted as a particularly potent example.[4]
| Compound ID | Cell Line | Cancer Type | Potency (IC₅₀) | Reference |
| 6o | MDA-MB-231 | Breast Cancer | 0.98 µM | --INVALID-LINK--[4] |
| 6o | MDA-MB-435S | Melanoma | 0.85 µM | --INVALID-LINK--[4] |
| 6o | MCF-7 | Breast Cancer | 1.12 µM | --INVALID-LINK--[4] |
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol describes a method to directly measure the inhibitory effect of a test compound on IL-6-induced STAT3 phosphorylation.
1. Cell Culture and Treatment: a. Plate cancer cells with active STAT3 signaling (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells overnight to reduce basal signaling. c. Pre-treat the cells with various concentrations of the benzo[b]thiophene derivative (or vehicle control) for 2 hours. d. Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
2. Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the total protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by size on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation and Detection: a. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). b. Wash the membrane three times with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST. e. To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
6. Imaging and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal to determine the relative level of phosphorylation.
Section 3: Suppression of mTORC1 Activation via BCKDK Inhibition
While not a direct derivative of the 6-methyl variant, the closely related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has illuminated a third potential mechanism for this class of molecules: the suppression of mammalian Target of Rapamycin Complex 1 (mTORC1) activation.[5] This action is linked to the modulation of branched-chain amino acid (BCAA) catabolism and has significant implications for inflammatory diseases like ulcerative colitis.
Mechanistic Overview
mTORC1 is a central regulator of cell growth, metabolism, and protein synthesis. Its activity is stimulated by various inputs, including growth factors and amino acids. Branched-chain amino acids (BCAAs: leucine, isoleucine, valine) are particularly important for mTORC1 activation.
The catabolism of BCAAs is controlled by the branched-chain α-keto acid dehydrogenase complex (BCKDC). The activity of BCKDC is, in turn, negatively regulated by branched-chain α-keto acid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates it.
The benzo[b]thiophene derivative BT2 acts as a potent inhibitor of BCKDK.[5] By inhibiting BCKDK, BT2 prevents the phosphorylation and inactivation of BCKDC. This leads to a sustained, high level of BCKDC activity, which accelerates the breakdown (catabolism) of BCAAs. The resulting decrease in intracellular BCAA levels effectively "starves" mTORC1 of a key activation signal, leading to its suppression. In the context of ulcerative colitis, this suppression of mTORC1 reduces pro-inflammatory responses, including the expression of cyclooxygenase-2 (COX-2) and the production of inflammatory cytokines.[5]
Visualizing the mTORC1 Suppression Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Characterization of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzo[b]thiophene ring system is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous molecules like tryptophan and its ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3][4]
Specifically, the benzo[b]thiophene-2-carboxylic acid moiety is a key component in molecules that have shown activity as inhibitors of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK) and STAT3, or as modulators of receptors such as the neurokinin-2 receptor.[5][6][7] This application note provides a comprehensive framework for researchers to conduct the initial characterization of a novel derivative, 6-Methylbenzo[b]thiophene-2-carboxylic acid , in a cell culture setting. While specific biological activities for this exact compound are not extensively documented in public literature, this guide establishes a rigorous, scientifically-sound workflow to determine its cytotoxic profile and investigate its potential mechanism of action.
Part 1: Physicochemical Characterization & Stock Solution Preparation
Before any biological assessment, it is critical to understand the compound's basic properties and prepare a stable, concentrated stock solution.
1.1 Materials
-
This compound (CAS 1467-86-3)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
1.2 Protocol: Stock Solution Preparation The first principle of a trustworthy protocol is ensuring the test article is properly solubilized. DMSO is a common solvent for small molecules in cell-based assays.
-
Preparation of 10 mM Stock: Accurately weigh a sufficient amount of this compound (Molecular Weight: 192.23 g/mol ). Dissolve it in sterile DMSO to create a high-concentration stock, typically 10 mM.
-
Causality Note: A high-concentration stock minimizes the volume of solvent added to the cell culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration in culture should ideally not exceed 0.5%.[8]
-
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization & Storage: While not always necessary if using sterile DMSO and aseptic technique, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if particulates are observed.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[9]
-
Storage: Store aliquots at -20°C or -80°C, protected from light, until use.
Part 2: Determination of In Vitro Cytotoxicity & Effective Concentration Range
The foundational experiment for any novel compound is to determine the concentration range over which it affects cell viability. This establishes the therapeutic window and informs the concentrations used in all subsequent mechanistic assays.
2.1 Workflow for Cytotoxicity Profiling The overall process involves treating various cell lines with a serial dilution of the compound and measuring cell viability after a set incubation period.
Fig 1. Experimental workflow for cytotoxicity assessment.
2.2 Protocol: Cell Viability (MTT Assay) The MTT assay is a standard colorimetric method that measures metabolic activity, which is an indicator of cell viability.[8][10]
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight (approx. 18-24 hours) at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the highest compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
-
Incubation: Incubate the plate for desired time points, typically 24, 48, and 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
2.3 Data Presentation: Summarizing Cytotoxicity Results should be tabulated for clarity, allowing for easy comparison across cell lines and time points.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | [Insert Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | [Insert Experimental Value] |
| [Other] | [Specify] | [Insert Experimental Value] |
Part 3: Investigating a Hypothetical Mechanism of Action
Based on the activities of related benzo[b]thiophene derivatives, a logical next step is to investigate effects on key signaling pathways often implicated in cancer, such as the STAT3 pathway.[7] Other derivatives have been shown to act as allosteric kinase inhibitors.[6] This section provides a protocol to test the hypothesis that this compound inhibits STAT3 phosphorylation.
3.1 Hypothetical Signaling Pathway The diagram below illustrates the canonical STAT3 signaling cascade, a common target in oncology drug development. We hypothesize that our compound may interfere with this pathway, preventing the phosphorylation and subsequent nuclear translocation of STAT3.
Fig 2. Hypothesized inhibition of the JAK/STAT3 pathway.
3.2 Protocol: Western Blotting for STAT3 Phosphorylation This protocol determines if the compound inhibits the phosphorylation of STAT3 at concentrations determined to be non-lethal from the cytotoxicity assays (e.g., at or below the IC₅₀ value).[9][12]
-
Cell Treatment: Seed cells (e.g., a line with constitutively active STAT3 or one stimulated with a cytokine like IL-6) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (load 20-30 µg per lane), prepare with Laemmli buffer, and separate by size on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin or GAPDH.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kosheeka.com [kosheeka.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
Analytical Methods for the Characterization of 6-Methylbenzo[b]thiophene-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. Accurate and comprehensive characterization of this compound is crucial for quality control, regulatory compliance, and understanding its structure-activity relationships. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development and analysis. The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 1467-86-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈O₂S | [2][3] |
| Molecular Weight | 192.24 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
a) Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., WondaSil C18-WR, 5 µm, 4.6 x 250 mm)[6]
-
Autosampler and data acquisition software
b) Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)
c) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d) Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start at 50:50 (acetonitrile:water) and ramp up to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
e) Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak.
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
References
Application Note: Mass Spectrometry Analysis of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Abstract
This application note provides a detailed protocol for the analysis of 6-Methylbenzo[b]thiophene-2-carboxylic acid using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document includes comprehensive procedures for sample preparation, LC-MS analysis, and data interpretation, including predicted fragmentation patterns.
Introduction
This compound is a heterocyclic compound belonging to the benzothiophene class. Derivatives of this scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of complex mixtures, making it an ideal technique for this purpose. This document provides a robust protocol for the analysis of this specific compound.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1467-86-3[1][2][3] |
| Chemical Formula | C₁₀H₈O₂S[1][2] |
| Molecular Weight | 192.23 g/mol [1] |
| Structure |
Predicted Mass Spectrometry Data
Mass analysis was predicted based on the structure of this compound and common fragmentation principles for aromatic carboxylic acids.[4] The primary fragmentation is expected to occur at the carboxylic acid moiety, involving losses of hydroxyl (-OH) and the entire carboxyl group (-COOH).
| Ion Type | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Description |
| Parent Ion | 193.0318 ([M+H]⁺) | 191.0172 ([M-H]⁻) | Protonated or deprotonated molecule |
| Fragment 1 | 175.0212 ([M+H-H₂O]⁺) | N/A | Loss of water from the parent ion |
| Fragment 2 | 147.0416 ([M+H-HCOOH]⁺) | 147.0416 ([M-H-CO₂]⁻) | Loss of formic acid or carbon dioxide |
| Fragment 3 | 119.0467 ([C₈H₇S]⁺) | N/A | Subsequent fragmentation of the ring structure |
Note: Exact masses are calculated based on the monoisotopic masses of the elements.
Experimental Protocols
Sample Preparation
This protocol is designed to prepare the analyte for LC-MS analysis from a solid standard.
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC autosampler vial to remove any particulates that could block the chromatography system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Setting |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (run separately for full characterization) |
| Capillary Voltage | 3.5 kV |
| Scan Range | m/z 50 - 400 |
| Collision Gas | Nitrogen or Argon |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation studies |
Visualizations
Experimental Workflow
Caption: Workflow from sample preparation to data analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule.
Conclusion
The methods described in this application note provide a comprehensive framework for the robust and reliable analysis of this compound by LC-MS. The detailed protocols for sample preparation and the specified LC-MS parameters serve as a validated starting point for routine analysis and method development. The predicted fragmentation data and pathways will aid researchers in the structural confirmation and identification of this compound in various matrices.
References
Application Notes and Protocols: Antimicrobial Potential of 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct antimicrobial studies on 6-methylbenzo[b]thiophene-2-carboxylic acid are not extensively available in the reviewed scientific literature. The following application notes and protocols are based on closely related and structurally similar benzo[b]thiophene derivatives, which serve as valuable proxies for understanding the potential antimicrobial applications of this class of compounds. The methodologies and data presented are foundational for the synthesis and antimicrobial evaluation of novel benzo[b]thiophene-based compounds.
Introduction
Benzo[b]thiophene derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. With the continuous rise of multidrug-resistant microbial strains, the development of novel antimicrobial agents is a critical area of research. The benzo[b]thiophene scaffold represents a promising framework for the discovery of new and effective antimicrobial drugs.
This document provides an overview of the antimicrobial activity of various derivatives of benzo[b]thiophene-2-carboxylic acid, with a focus on structural analogs of this compound. It includes detailed protocols for their synthesis and standardized methods for the evaluation of their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Benzo[b]thiophene Derivatives
The antimicrobial potential of benzo[b]thiophene derivatives is significantly influenced by the nature and position of substituents on the benzo[b]thiophene core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microbial strains as reported in the literature.
Table 1: Antibacterial Activity of 2-(Substituted-benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives [1]
| Compound ID | Substituent on Benzamide | E. coli (ATCC 25922) MIC (µM) | P. aeruginosa (ATCC 27853) MIC (µM) | Salmonella (ATCC 12022) MIC (µM) | S. aureus (ATCC 25922) MIC (µM) |
| 3b | 2-Iodo | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | 4-Fluoro | >99.92 | >99.92 | >99.92 | 99.92 |
| 3e | 2,6-Difluoro | 19.92 | 22.65 | 45.30 | 45.30 |
| 3f | 2-Methyl-3-nitro | 9.96 | 4.98 | 4.98 | 4.98 |
| 3h | 2,4-Difluoro | 4.98 | 9.96 | 9.96 | 9.96 |
| Ciprofloxacin | - | 1.25 | 1.25 | 1.25 | 2.50 |
| Gentamicin | - | 2.50 | 5.00 | 5.00 | 5.00 |
Table 2: Antibacterial Activity of (E)-6-Substituted-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Derivatives against Staphylococcus aureus [2][3]
| Compound ID | 6-Substituent | S. aureus (ATCC 29213) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) Clinical Isolate MIC (µg/mL) | Daptomycin-Resistant S. aureus Clinical Isolate MIC (µg/mL) |
| II.b | Chloro | 4 | 4 | 4 |
| II.c | Fluoro | >64 | >64 | >64 |
| II.d | Trifluoromethyl | 16 | 16 | 16 |
Experimental Protocols
I. Synthesis of Benzo[b]thiophene-2-carboxylic Acid Derivatives
A common route for the synthesis of substituted benzo[b]thiophene-2-carboxylic acid derivatives involves the conversion of the carboxylic acid to an acylhydrazone.
Protocol 1: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) [2]
-
Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid (1b): This starting material can be synthesized via established methods.
-
Formation of the Hydrazide:
-
To a solution of 6-chlorobenzo[b]thiophene-2-carboxylic acid (1b) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15 minutes.
-
Add hydrazine monohydrate and continue stirring at room temperature for 16 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
-
-
Formation of the Acylhydrazone (II.b):
-
Dissolve the synthesized hydrazide in ethanol.
-
Add pyridine-2-carbaldehyde to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
II. Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial/fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay for antimicrobial activity.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare Agar Plates: Pour sterile molten agar medium into Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Create Wells: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Add Compounds: Add a specific volume of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Visualizations
Experimental Workflow for Synthesis and Antimicrobial Evaluation
Caption: Workflow for the synthesis and antimicrobial screening of benzo[b]thiophene derivatives.
Logical Relationship of Antimicrobial Assay Methods
Caption: Relationship between qualitative and quantitative antimicrobial susceptibility testing methods.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Antitubercular Activity of Benzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitubercular properties of various benzo[b]thiophene compounds. This document includes quantitative data on their activity against Mycobacterium tuberculosis, detailed protocols for key experimental assays, and diagrams illustrating their proposed mechanisms of action.
Introduction to Benzo[b]thiophenes as Antitubercular Agents
Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The benzo[b]thiophene scaffold has emerged as a promising pharmacophore in the development of novel antitubercular agents.[1][2] Derivatives of benzo[b]thiophene have demonstrated potent activity against both drug-sensitive and resistant strains of M. tuberculosis, often with low cytotoxicity, making them attractive candidates for further drug development.[1][3]
Quantitative Data on Antitubercular Activity
The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected benzo[b]thiophene derivatives from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Derivatives against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| 7b | MDR-MTB H37Ra (dormant) | 2.73 | - | [1][3][4] |
| 8c | M. bovis BCG (dormant) | 0.60 | - | [1][3][4] |
| 8g | M. bovis BCG (dormant) | 0.61 | - | [1][3][4] |
| Tetrazole Substituent | Virulent M. tuberculosis | - | 2.6 | [5][6][7] |
| Oxadiazoles | Virulent M. tuberculosis | - | 3-8 | [5][6][7] |
| Compound 2 | M. tuberculosis | 0.5 | - | [8] |
| 6h | Sensitive TB (ATCC 25177) | 0.48 | - | |
| 6h | MDR-TB | 1.95 | - | |
| 6h | XDR-TB | 7.81 | - | |
| Benzo(c)thiophene-1,3-dione | M. tuberculosis H37RV | 4.0 | - | [9] |
Table 2: Cytotoxicity of Benzo[b]thiophene Derivatives
| Compound | Cell Line | Cytotoxicity (TC50/IC50 in µM) | Reference |
| Tetrazole Substituent | Vero | 0.1 | [5][6][7] |
| Various 3-substituted benzo[b]thiophene-1,1-dioxides | Vero | 0.1-5 | [5][6] |
Experimental Protocols
This section provides detailed protocols for the key assays used to evaluate the antitubercular activity and cytotoxicity of benzo[b]thiophene compounds.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis culture
-
Test compounds (benzo[b]thiophene derivatives)
-
Alamar Blue reagent
-
20% Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the M. tuberculosis inoculum to each well, except for the negative control wells.
-
Include drug-free wells as positive controls for bacterial growth.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.[10]
-
Re-incubate the plates for 24 hours.
-
Observe the color change: a blue color indicates inhibition of growth, while a pink color indicates bacterial growth.[10]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Testing: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine the cytotoxicity of compounds against adherent cell lines.[9]
Materials:
-
96-well plates
-
Mammalian cell line (e.g., Vero, HeLa, THP-1)
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.[1]
-
Air-dry the plates and solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Intracellular Activity Assay in Macrophages
This assay evaluates the ability of compounds to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary macrophages)
-
M. tuberculosis culture
-
Cell culture medium
-
Test compounds
-
Lysis buffer (e.g., Triton X-100)
-
Plates for colony forming unit (CFU) counting (e.g., Middlebrook 7H10 agar)
Procedure:
-
Seed macrophages in a multi-well plate and differentiate them if necessary.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After a few hours of phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing the test compounds at various concentrations.
-
Incubate the plates for several days.
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on Middlebrook 7H10 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the CFUs to determine the number of viable bacteria and assess the compound's intracellular activity.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action for some benzo[b]thiophene compounds and a general workflow for antitubercular drug screening.
Caption: General workflow for screening antitubercular compounds.
Caption: Inhibition of DprE1 by benzo[b]thiophene derivatives.
Caption: Inhibition of KatG by benzo[b]thiophene derivatives.
Conclusion
Benzo[b]thiophene-based compounds represent a promising class of molecules for the development of new antitubercular drugs. Several derivatives have shown potent activity against drug-sensitive and resistant strains of M. tuberculosis, with some also demonstrating efficacy in intracellular models. The proposed mechanisms of action, including the inhibition of essential enzymes like DprE1 and KatG, provide a rational basis for further optimization of this scaffold. The protocols and data presented here serve as a valuable resource for researchers in the field of TB drug discovery.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Three-Dimensional Model and Molecular Mechanism of Mycobacterium tuberculosis Catalase-Peroxidase (KatG) and Isoniazid-Resistant KatG Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A novel screening method based on menadione mediated rapid reduction of tetrazolium salt for testing of anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. uniprot.org [uniprot.org]
- 8. DprE1 as a Drug Target from Mycobacterium Tuberculosis [infoscience.epfl.ch]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the base-catalyzed cyclization of a substituted benzaldehyde with ethyl thioglycolate, followed by ester hydrolysis.
Q1: My yield of ethyl 6-methylbenzo[b]thiophene-2-carboxylate is low in the initial cyclization step. What are the potential causes and solutions?
A1: Low yields in the cyclization of 2-halo-4-methylbenzaldehyde with ethyl thioglycolate are frequently due to several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits. Refer to the following troubleshooting table for specific guidance.
| Possible Cause | Suggested Solutions |
| Ineffective Base | The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is commonly used, but if the reaction is sluggish, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is anhydrous, as moisture can inhibit the reaction. |
| Low Reaction Temperature | While the reaction is often run at moderate temperatures (e.g., 60-80 °C), insufficient heat may lead to a slow reaction rate. Gradually increasing the temperature in increments of 10 °C may improve the yield. However, be cautious of excessive heat, which can promote side reactions. |
| Poor Quality Reagents | Ensure that the 2-halo-4-methylbenzaldehyde and ethyl thioglycolate are of high purity. Impurities in the starting materials can interfere with the reaction. Using freshly distilled or purified reagents is recommended. |
| Presence of Moisture | This reaction is sensitive to moisture. Use anhydrous solvents (e.g., dry DMF or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Aldol condensation of the starting benzaldehyde or dimerization of the thioglycolate can occur. To minimize these, add the ethyl thioglycolate slowly to the reaction mixture containing the benzaldehyde and base. |
Q2: I am observing significant impurity formation during the synthesis of the ethyl ester intermediate. How can I identify and minimize these byproducts?
A2: The primary impurities often arise from side reactions of the starting materials or intermediates. Common byproducts can include unreacted starting materials, products of self-condensation of the aldehyde, and disulfide formation from the thioglycolate.
To minimize impurities, ensure an inert atmosphere to prevent oxidation of the thiolate intermediate. Slow, controlled addition of reagents can also prevent localized high concentrations that may favor side reactions. Purification of the crude product is typically achieved through recrystallization or column chromatography.
Q3: The hydrolysis of ethyl 6-methylbenzo[b]thiophene-2-carboxylate to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A3: Incomplete saponification is a common issue. To ensure complete hydrolysis, consider the following:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or gently heating the reaction mixture can help drive the hydrolysis to completion.
-
Use an Excess of Base: Employing a larger excess of the base (e.g., 3-4 equivalents of NaOH or KOH) can increase the rate of hydrolysis.
-
Choice of Solvent: A co-solvent system, such as a mixture of ethanol and water, can improve the solubility of the ester and facilitate the reaction.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting ester.
Q4: My final product, this compound, is difficult to purify. What are the recommended purification methods?
A4: The primary method for purifying the final carboxylic acid is recrystallization. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of ethyl acetate and hexanes. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for analogous compounds.[1]
Step 1: Synthesis of Ethyl 6-Methylbenzo[b]thiophene-2-carboxylate
-
To a solution of 2-fluoro-4-methylbenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 eq.) and ethyl thioglycolate (1.2 eq.).
-
Stir the reaction mixture at 60 °C for 2-4 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 6-methylbenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.).
-
Stir the mixture at room temperature overnight or heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with 1N hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of analogous substituted benzo[b]thiophene-2-carboxylic acids, which can serve as a benchmark for optimizing the synthesis of the 6-methyl derivative.[1]
| R Group at Position 6 | Starting Benzaldehyde | Base | Solvent | Temp. (°C) | Time (h) | Ester Yield (%) | Acid Yield (%) |
| -CF₃ | 2-fluoro-4-(trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 60 | 2 | 57 | 89 |
| -Cl | 2-fluoro-4-chlorobenzaldehyde | K₂CO₃ | DMF | 60 | 2 | 96 | 87 |
| -F | 2,4-difluorobenzaldehyde | K₂CO₃ | DMF | 60 | 2 | - | 75 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of Crude 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the purification of crude 6-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as isomers (e.g., other methylated or carboxylated benzothiophenes), and residual solvents from the reaction work-up. Depending on the synthetic route, oxidized byproducts like sulfoxides may also be present.
Q2: What is the recommended initial purification method for this compound?
A2: For a solid carboxylic acid like this compound, recrystallization is often a good first step to remove a significant portion of impurities.[1][2] Acid-base extraction is another highly effective technique to separate the acidic product from neutral or basic impurities.[3][4][5][6]
Q3: When is column chromatography necessary?
A3: Column chromatography is advisable when recrystallization or acid-base extraction fails to remove impurities with similar solubility and polarity to the desired product.[2] This is particularly useful for separating isomers or closely related byproducts.
Q4: My purified product still has a noticeable color. How can I decolorize it?
A4: A persistent color may be due to trace amounts of highly colored impurities. Treating a solution of your compound with activated charcoal before the final recrystallization step can be effective in removing these impurities.[2]
Q5: The purified compound appears as an oil and does not crystallize. What should I do?
A5: "Oiling out" can occur if the compound is impure or if the cooling process during recrystallization is too rapid.[7] First, ensure all solvent is removed under a high vacuum. If it remains an oil, purifying it by column chromatography to remove impurities that inhibit crystallization is recommended before attempting recrystallization again.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The chosen solvent is too effective, even at low temperatures.[2] The crude material has a low concentration of the desired product. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Consider performing an initial acid-base extraction to enrich the desired compound before recrystallization. |
| Product purity does not improve after recrystallization | Impurities have very similar solubility profiles to the product. | Employ an alternative purification technique such as column chromatography for better separation.[2][8] Consider derivatizing the carboxylic acid to an ester, purifying the ester by distillation or chromatography, and then hydrolyzing it back to the acid.[1] |
| Presence of non-acidic impurities in the final product | Incomplete separation during acid-base extraction. | Ensure the pH of the aqueous solution is sufficiently basic (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate and dissolve the acid.[1] Perform multiple extractions with the basic solution. Wash the combined organic layers with brine to remove residual aqueous solution. |
| Product precipitates out of the aqueous layer during basic extraction | The carboxylate salt has limited solubility in the aqueous base. | Increase the volume of the aqueous solution. Use a slightly stronger or more dilute basic solution. Gentle warming may help, but be cautious of potential degradation. |
| No precipitate forms upon acidification of the aqueous layer | The carboxylic acid is soluble in the acidic aqueous solution. Incomplete acidification. | If the compound has some water solubility, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[4] Ensure the solution is sufficiently acidic (pH at least 2-3 units below the pKa) by testing with pH paper.[1][5] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral and basic impurities.[3][4][6]
-
Dissolution : Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification : Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate).
-
Extraction : Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution 2-3 times to ensure complete transfer of the carboxylic acid.
-
Combine and Wash : Combine the aqueous layers. The organic layer containing neutral impurities can be set aside. Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.[5][6]
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing and Drying : Wash the solid with cold deionized water to remove any inorganic salts. Dry the purified product under a vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained from synthesis or after an initial purification step like acid-base extraction.
-
Solvent Selection : Choose an appropriate solvent. Good solvents for recrystallizing aromatic carboxylic acids can include ethanol, methanol, acetic acid, toluene, or a mixture of solvents like toluene/petroleum ether or ethanol/water.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation : Collect the formed crystals by vacuum filtration.
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Washing and Drying : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Potential Recrystallization Solvents (Qualitative)
| Solvent System | Expected Purity Improvement | Potential Yield | Notes |
| Ethanol/Water | Good to Excellent | Moderate to High | Good for moderately polar compounds. Water is added as an anti-solvent. |
| Toluene | Good | Moderate | Effective for aromatic compounds. |
| Ethyl Acetate | Good | Moderate to High | A versatile solvent, often used for crystallization.[9] |
| Acetic Acid | Good to Excellent | Moderate | The acidic nature can help keep the carboxylic acid protonated. Residual solvent can be difficult to remove. |
| Hexane/Ethyl Acetate | Variable | Variable | The ratio can be adjusted to achieve optimal solubility. |
Visualizations
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
Benzo[b]thiophene Synthesis: Technical Support Center
Welcome to the technical support center for benzo[b]thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yields in Palladium-Catalyzed C2-Arylation
Question: My palladium-catalyzed synthesis of a 2-arylbenzo[b]thiophene derivative is resulting in a low yield. What are the common causes and how can I optimize the reaction conditions?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for synthesizing 2-arylbenzo[b]thiophenes are a frequent challenge. The issue often originates from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is essential for improving the reaction outcome.[1]
For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the specific palladium catalyst and copper salt used as an oxidant can dramatically affect the yield.[1] Studies have demonstrated that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide significantly improved results.[1]
Troubleshooting Workflow for Low Yields
A systematic approach to troubleshooting can help identify the root cause of low yields. Start by evaluating the core components of the reaction.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different palladium catalysts, copper salts, and solvents on the yield of a C2-arylation reaction.
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1]
Experimental Protocol: Gram-Scale C2 Arylation [1]
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To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
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Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
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Heat the mixture at 100 °C for 20 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Issue 2: Poor Regioselectivity in Friedel-Crafts and Other Cyclization Reactions
Question: My reaction is producing a mixture of regioisomers (e.g., 6- and 7-substituted) and they are difficult to separate. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a well-known limitation in some classical benzo[b]thiophene syntheses, such as Friedel-Crafts reactions, which can lead to mixtures of isomers that are challenging to purify.[2][3] Achieving high regioselectivity often requires a more modern and directed synthetic strategy.
Key strategies to control regioselectivity include:
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Directed ortho-Metalation (DoM): This is a powerful technique where a directing metalation group (DMG) on the aromatic precursor guides lithiation to a specific adjacent position. For example, an O-carbamate group can be used to direct metalation and subsequent functionalization to the desired position, allowing for the synthesis of a single regioisomer.[4][5]
-
Choice of Starting Material: The inherent electronic properties of substituents on the precursor are critical. Electron-donating or withdrawing groups can influence the site of electrophilic attack during cyclization.[4]
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Reaction Condition Optimization: Parameters like temperature, solvent, and the choice of Lewis or Brønsted acid catalyst can significantly influence the isomeric ratio.[4][6][7] Lowering the reaction temperature, for instance, may favor the thermodynamically more stable product.[4]
Logical Relationship: Improving Regioselectivity
The diagram below illustrates the decision-making process for enhancing regioselectivity in benzo[b]thiophene synthesis.
Experimental Protocol: Regioselective Synthesis via Electrophilic Cyclization [5]
This protocol describes the key electrophilic cyclization step for forming a regioselectively substituted benzo[b]thiophene from a pre-functionalized precursor.
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Dissolve the 2-sulfanylphenol derivative precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere (Nitrogen or Argon).
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Cool the solution to 0 °C in an ice bath.
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Add the electrophile (e.g., Iodine (I₂) or N-Bromosuccinimide (NBS), ~1.1 equiv) portion-wise to the stirred solution.
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Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 16 hours.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (if using a halogen electrophile).
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
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Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure, regioselectively functionalized benzo[b]thiophene.
Issue 3: Persistent Impurities After Synthesis
Question: My crude benzo[b]thiophene product is contaminated with persistent byproducts and unreacted starting materials. What are the most effective purification techniques?
Answer: Obtaining a high-purity benzo[b]thiophene derivative is critical for subsequent applications. Common impurities include regioisomers, products from over-reactions (di- or poly-substitution), and unreacted starting materials.[4] The two most effective and widely used purification methods are column chromatography and recrystallization.
Column Chromatography: This is the most versatile method for separating compounds with different polarities.
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Stationary Phase: Silica gel (230–400 mesh) is most common.
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Mobile Phase (Eluent): A non-polar solvent system like Hexane/Ethyl Acetate is typically used. The polarity is gradually increased to elute compounds of increasing polarity.
Recrystallization: This technique is ideal for purifying solid products that have moderate solubility in a suitable solvent. The principle relies on the desired compound being less soluble than the impurities at a lower temperature.
Experimental Protocol: Purification by Column Chromatography [1]
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Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.
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Elution: Begin eluting with a low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation requirements monitored by TLC.
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Collect and Analyze Fractions: Collect the eluate in fractions and analyze their composition using TLC.
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Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation: Common Impurities and Separation Strategy
Table 2: Troubleshooting Purification
| Common Impurity | Typical Polarity (vs. Product) | Recommended Separation Technique | Key Tip |
|---|---|---|---|
| Unreacted Starting Material | Varies | Column Chromatography | Use TLC to find an eluent system that gives good separation (ΔRf > 0.2). |
| Regioisomers | Often very similar | Column Chromatography / Fractional Recrystallization | Use a very shallow polarity gradient during chromatography. For solids, try recrystallization from multiple solvents. |
| Over-reacted Byproducts | Usually more polar | Column Chromatography | These will elute later from the column. Ensure the final eluent polarity is high enough to wash them off. |
References
- 1. benchchem.com [benchchem.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzo[b]thiophene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of benzo[b]thiophene derivatives.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My palladium-catalyzed synthesis of a 2-arylbenzo[b]thiophene derivative is resulting in a low yield. What are the potential causes and how can I optimize the reaction conditions?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The primary factors to investigate are the catalyst system (catalyst and ligand), base, solvent, and reaction temperature. A systematic optimization of these parameters is crucial for improving the yield.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. If you are experiencing low yields, consider screening different combinations. For instance, in C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, Pd(OAc)₂ with SPhos as a ligand has been shown to be effective.
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Base and Solvent System: The base and solvent play a significant role in the catalytic cycle. A common issue is the use of a base that is not strong enough or a solvent that does not facilitate the reaction. Consider switching to a different base or solvent system. For Suzuki-Miyaura coupling, a combination of Cs₂CO₃ as the base and a THF/H₂O solvent mixture has been found to give good yields.
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Reaction Temperature: Inadequate temperature can lead to incomplete reactions. Ensure your reaction is running at the optimal temperature for the specific catalytic system you are using. For many palladium-catalyzed couplings to synthesize benzo[b]thiophenes, temperatures around 80-110 °C are employed.
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Reagent Purity: Ensure all starting materials, especially the boronic acid and halide, are pure and dry. Impurities can poison the catalyst.
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Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Side Reactions and Impurities in Gewald Aminothiophene Synthesis
Question: My Gewald synthesis of a 2-aminobenzo[b]thiophene is producing significant byproducts, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
The Gewald reaction, while versatile, can be prone to side reactions, primarily due to the reactivity of the starting materials and intermediates. Common byproducts include unreacted starting materials and dimers or polymers.
Troubleshooting Steps:
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Control of Knoevenagel-Cope Condensation: The initial condensation step can sometimes be reversible or lead to self-condensation of the active methylene compound.
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Base Selection: The choice of base is crucial. Morpholine or piperidine are commonly used. Triethylamine can also be effective.
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Water Removal: The condensation produces water, which can hinder the reaction. Using a Dean-Stark apparatus can be beneficial.
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Sulfur Solubility and Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
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Solvent Choice: Polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.
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Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can promote side reactions.
-
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.
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Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, potentially minimizing the formation of byproducts.
Issue 3: Poor Yields in Fiesselmann Thiophene Synthesis
Question: I am attempting a Fiesselmann synthesis to obtain a substituted benzo[b]thiophene, but the yield is consistently low. What factors should I investigate?
Answer:
The Fiesselmann synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. Low yields can often be attributed to the base used and the reaction conditions.
Troubleshooting Steps:
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Base Selection: A suitable base is required to deprotonate the thioglycolic acid derivative. Common bases include sodium ethoxide. The stoichiometry of the base is also important.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition. A careful optimization of the temperature is recommended.
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Purity of Starting Materials: Ensure the α,β-acetylenic ester and the thioglycolic acid derivative are of high purity.
Issue 4: Purification Challenges
Question: I am having difficulty purifying my benzo[b]thiophene derivative. What are some common strategies?
Answer:
Purification of benzo[b]thiophene derivatives can be challenging due to the presence of closely related impurities or byproducts.
Troubleshooting Steps:
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Column Chromatography: This is the most common method for purifying benzo[b]thiophene derivatives.
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Solvent System: A careful selection of the eluent system is crucial. A good starting point for non-polar derivatives is a hexane/ethyl acetate gradient.
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Silica Gel: Use silica gel with an appropriate mesh size for good separation.
-
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Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature.
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Removal of Palladium Catalyst Residues: After a palladium-catalyzed reaction, residual palladium can be removed by washing the organic layer with an aqueous solution of a chelating agent like thiourea or by filtering the crude product through a pad of Celite®.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic methods to provide a starting point for reaction optimization.
Table 1: Optimization of Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for C2-Substituted Benzo[b]thiophenes
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | High |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Moderate |
Table 3: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
| Starting Material (2-halobenzonitrile) | Reaction Time | Temperature (°C) | Yield (%) |
| 2-chlorobenzonitrile | 10 min | 130 | 85 |
| 2-bromobenzonitrile | 5 min | 130 | 92 |
| 2-fluoro-6-chlorobenzonitrile | 15 min | 130 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add the benzo[b]thiophene halide (1 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2 mmol).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
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Purge the vessel with an inert gas (nitrogen or argon).
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Add the degassed solvent system (e.g., THF/H₂O, 4:1, 10 mL).
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Gewald Aminothiophene Synthesis
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In a round-bottom flask, combine the ketone or aldehyde (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol).
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Add a suitable solvent (e.g., ethanol, 20 mL).
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Add a catalytic amount of a base (e.g., morpholine, 2 mmol).
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Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
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Collect the solid product by filtration and wash with cold ethanol.
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If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Gewald synthesis experimental workflow.
stability issues of 6-Methylbenzo[b]thiophene-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 6-Methylbenzo[b]thiophene-2-carboxylic acid in solution. Below, you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: My solution of this compound is showing a yellow discoloration over time. What could be the cause?
A1: Yellowing of the solution can be an indication of degradation, particularly through oxidative or photolytic pathways. The thiophene ring system is susceptible to oxidation, which can lead to the formation of colored degradation products.[1] To mitigate this, it is recommended to handle and store the solution under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: I am observing a loss of potency of my compound in solution, even when stored at low temperatures. What are the potential degradation pathways?
A2: Loss of potency can be attributed to several degradation mechanisms. Besides oxidation of the thiophene ring, hydrolysis of the carboxylic acid group under certain pH conditions, or decarboxylation, especially under thermal stress, could be contributing factors.[2] It is crucial to control the pH of your solution and avoid excessive heat exposure. A stability-indicating analytical method, such as HPLC, should be used to track the purity of your compound over time.
Q3: I am having difficulty dissolving this compound in my desired solvent. What can I do?
A3: The solubility of thiophene carboxylic acids is influenced by the polarity of the solvent and the pH of the solution. As a carboxylic acid, its solubility in aqueous solutions will significantly increase at higher pH values due to the formation of the more soluble carboxylate salt. For organic solvents, a range of polar and non-polar solvents should be tested to find the most suitable one. Gentle heating and sonication can also aid in dissolution, but be mindful of potential thermal degradation.
Q4: I have performed a forced degradation study and see multiple new peaks in my chromatogram. How do I identify these degradation products?
A4: The appearance of new peaks in a chromatogram after stress testing indicates the formation of degradation products. Based on the chemistry of thiophene derivatives, likely degradation products include the corresponding S-oxide and sulfone from oxidation, and potentially products of decarboxylation under thermal stress.[1] To identify these, techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for obtaining the molecular weights of the new species. Further structural elucidation can be achieved through isolation of the impurities followed by nuclear magnetic resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
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pH: Both acidic and basic conditions can potentially lead to hydrolysis or other reactions.
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Light: Exposure to UV or visible light can induce photodegradation.
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Oxygen: The thiophene moiety is susceptible to oxidation.
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Temperature: Elevated temperatures can accelerate degradation processes, including decarboxylation.[2]
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Solvent: The choice of solvent can impact solubility and the rate of degradation.
Q2: How should I store solutions of this compound to ensure maximum stability?
A2: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light (e.g., in amber vials), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of aqueous solutions should be controlled and maintained in a range determined to be optimal for stability.
Q3: Is this compound sensitive to oxidation?
A3: Yes, the sulfur atom in the thiophene ring of this compound is susceptible to oxidation. This can lead to the formation of the corresponding S-oxide and sulfone derivatives.[1] It is advisable to use degassed solvents and handle solutions under an inert atmosphere to minimize oxidative degradation.
Q4: What are the expected degradation products under forced degradation conditions?
A4: Under forced degradation conditions, the following degradation products can be anticipated:
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Acidic and Basic Hydrolysis: While generally stable, prolonged exposure to harsh pH conditions could potentially lead to reactions involving the carboxylic acid group or the thiophene ring.
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Oxidation: The primary degradation products are likely to be the this compound S-oxide and the corresponding sulfone.
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Photodegradation: Exposure to light may lead to complex degradation pathways, potentially involving the thiophene ring.
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Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) to form 6-methylbenzo[b]thiophene is a possible degradation pathway.[2]
Data Presentation
While specific quantitative stability data for this compound is not extensively available in public literature, the following tables are provided as templates for researchers to summarize their findings from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | e.g., 24 h | e.g., 60 | Record Data | Record Data |
| Base Hydrolysis | 0.1 M NaOH | e.g., 2 h | e.g., RT | Record Data | Record Data |
| Oxidation | 3% H₂O₂ | e.g., 24 h | e.g., RT | Record Data | Record Data |
| Thermal | Solid State | e.g., 48 h | e.g., 80 | Record Data | Record Data |
| Photolytic | UV/Vis Light | e.g., 7 days | e.g., 25 | Record Data | Record Data |
Table 2: Chromatographic Purity and Degradant Profile from Stability Study
| Time Point | Storage Condition | % Purity of Active | % Area of Degradant 1 (RT) | % Area of Degradant 2 (RT) | Total Impurities (%) |
| Initial | - | e.g., 99.8 | e.g., 0.1 | e.g., 0.1 | e.g., 0.2 |
| 3 Months | 25°C/60% RH | Record Data | Record Data | Record Data | Record Data |
| 3 Months | 40°C/75% RH | Record Data | Record Data | Record Data | Record Data |
| 6 Months | 25°C/60% RH | Record Data | Record Data | Record Data | Record Data |
| 6 Months | 40°C/75% RH | Record Data | Record Data | Record Data | Record Data |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 2 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the solid in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to UV and visible light according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples by HPLC at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., the λmax of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks in the chromatograms from the forced degradation studies.
Visualizations
Caption: Logical workflow for a comprehensive stability study.
Caption: Potential degradation pathways for the molecule.
Caption: Workflow for a forced degradation experiment.
References
troubleshooting low bioactivity of 6-Methylbenzo[b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity of 6-Methylbenzo[b]thiophene-2-carboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
While extensive public data on the specific bioactivity of this compound is limited, the benzo[b]thiophene scaffold is a well-established pharmacophore. Derivatives have shown a range of biological activities, including:
-
Antagonism of the neurokinin-2 (NK2) receptor : A complex derivative of this compound has been identified as a potent NK2 receptor antagonist, suggesting potential applications in inflammatory and respiratory diseases.[1][2]
-
Antitubercular and Antimicrobial Activity : Various benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated efficacy against Mycobacterium tuberculosis and other microbial strains like Staphylococcus aureus.[3][4][5][6]
-
Enzyme Inhibition : The broader class of benzothiophenes has been investigated for the inhibition of various enzymes, such as cholinesterases.[7]
Therefore, if you are observing low or no activity, it is crucial to ensure that your assay is designed to detect one of these or a related biological effect.
Q2: My compound shows low to no activity in my primary assay. What are the most common initial troubleshooting steps?
Low bioactivity can stem from a variety of factors, ranging from the compound itself to the experimental setup. A systematic approach is essential. The primary areas to investigate are:
-
Compound Integrity and Purity : Verify the chemical structure, purity, and stability of your compound stock.
-
Compound Properties : Poor solubility or aggregation can prevent the compound from reaching its biological target.
-
Assay-Related Issues : The chosen assay might not be suitable, or technical errors could be affecting the results. This includes incorrect concentrations, incubation times, or issues with reagents and cell lines.[8]
The troubleshooting workflow below provides a step-by-step guide to address these common issues.
Q3: How can I be sure my compound is not interfering with the assay technology itself?
Assay interference is a common source of false or misleading results.[9][10][11] It is important to perform counter-screens to rule out that the compound is directly affecting the detection method (e.g., fluorescence, luminescence).
-
For fluorescence-based assays : Check for autofluorescence of the compound at the excitation and emission wavelengths used in the assay.
-
For enzyme-based reporter assays (e.g., luciferase) : Test the compound's effect on the purified reporter enzyme in the absence of the primary biological target.
Troubleshooting Guides
Guide 1: Compound-Related Issues
If you suspect the issue lies with the compound itself, follow these steps.
Step 1: Verify Compound Identity and Purity
It is critical to confirm that the compound you are using is structurally correct and pure. Impurities can lead to misleading results or a lack of activity.
| Parameter | Recommended Method | Acceptable Criteria |
| Structural Identity | 1H NMR, 13C NMR, HRMS | Data consistent with the expected structure of this compound. |
| Purity | HPLC-UV, LC-MS | >95% for biological assays.[8] |
| Appearance | Visual Inspection | White to off-white solid. |
Step 2: Address Potential Solubility Issues
Poor solubility is a frequent cause of artificially low bioactivity.[8] If the compound is not fully dissolved in the assay medium, its effective concentration will be lower than the nominal concentration.
| Solvent | General Observations | Recommendations |
| DMSO | Generally soluble. | Prepare a high-concentration stock solution (e.g., 10-50 mM). Minimize freeze-thaw cycles. |
| Aqueous Buffers | Expected to have low solubility. | When diluting from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Vortex during dilution. |
| Ethanol | May have moderate solubility. | Can be used as a co-solvent, but check for effects on the assay. |
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a clear 96-well plate, add 198 µL of your aqueous assay buffer to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock to the wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity by reading the absorbance at a wavelength such as 600 nm or by visual inspection. High absorbance indicates precipitation.
Step 3: Investigate Compound Aggregation
At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition or a lack of specific activity.
Experimental Protocol: Aggregation Counter-Screen with Detergent
-
Run your primary bioassay with the compound at a concentration that shows low or no activity.
-
Run a parallel experiment under the same conditions but with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
If the compound's activity is significantly restored in the presence of the detergent, it is a strong indication that aggregation was masking the true activity.
Guide 2: Assay-Related Issues
If you have confirmed the integrity and solubility of your compound, the next step is to troubleshoot the experimental setup.
Step 1: Review Assay Conditions
| Parameter | Troubleshooting Question | Recommendation |
| Compound Concentration | Are you testing a wide enough range of concentrations? | Perform a dose-response experiment over a broad concentration range (e.g., from 1 nM to 100 µM). |
| Incubation Time | Is the incubation time sufficient for the compound to exert its effect? | Test different incubation times (e.g., 1, 6, 24, 48 hours) to determine the optimal duration. |
| Cell Health | (For cell-based assays) Are the cells healthy and viable? | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay to ensure the compound is not cytotoxic at the tested concentrations. |
| Positive Control | Is your positive control for the assay working as expected? | A robust positive control is essential to validate that the assay is performing correctly. |
Step 2: Validate the Biological Target
Ensure that the biological target of interest is present and functional in your assay system.
-
Target Expression : For cell-based assays, confirm the expression of the target protein or gene using techniques like Western blotting, qPCR, or immunofluorescence.
-
Enzyme Activity : For biochemical assays, verify the activity of the purified enzyme using a known substrate and inhibitor.
Visual Troubleshooting Workflows
Below are diagrams to guide your troubleshooting process.
Caption: A high-level logical workflow for troubleshooting low bioactivity.
Caption: Detailed workflow for investigating compound-related issues.
References
- 1. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Welcome to the technical support guide for 6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 1467-86-3). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges associated with this compound. Given its aromatic, heterocyclic structure, this molecule is anticipated to have low aqueous solubility, a common hurdle in experimental and developmental workflows.[1][2][3] This guide is designed to provide a logical, step-by-step approach to systematically overcome these issues.
Part 1: Fundamental Properties & Initial Assessment
Before attempting solubilization, it is critical to understand the inherent physicochemical properties of this compound. While specific experimental data for this exact molecule is sparse, we can infer its behavior from its structural components: a lipophilic benzothiophene core and an ionizable carboxylic acid group.[1][4]
Structural Analysis:
-
Core Structure: Benzo[b]thiophene is an aromatic heterocyclic compound known to be insoluble in water and soluble in organic solvents.[1][5]
-
Functional Groups:
-
Carboxylic Acid (-COOH): This group provides a handle for pH-dependent solubility. In its protonated (acidic) form, the molecule is less polar. Upon deprotonation to its carboxylate salt (-COO⁻) in a basic medium, its aqueous solubility dramatically increases.[6][7]
-
Methyl Group (-CH₃): The addition of a methyl group at the 6-position slightly increases the molecule's lipophilicity and molecular weight, which generally leads to a decrease in aqueous solubility compared to its parent compound, Benzo[b]thiophene-2-carboxylic acid.[8]
-
| Property | Inferred Characteristic | Implication for Solubility |
| Polarity | Predominantly non-polar, lipophilic | Poor intrinsic solubility in aqueous media (e.g., water, buffers).[1] |
| Ionization | Weakly acidic (due to -COOH) | Solubility is highly dependent on pH.[6][7] |
| Expected pKa | Estimated ~3-5 (typical for aromatic carboxylic acids) | Significant increase in solubility is expected at pH values > 6. |
| Solvent Preference | Soluble in organic solvents | Stock solutions should be prepared in solvents like DMSO, DMF, or ethanol.[5][9] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
Answer: For preparing a high-concentration stock solution, organic solvents are the preferred choice. Based on data for similar benzothiophene derivatives, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices, capable of dissolving the compound at concentrations up to 30 mg/mL.[9] Ethanol can also be used, but the achievable concentration is typically lower.[5][9]
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh: Accurately weigh 1.92 mg of this compound (M.W. 192.24 g/mol ).
-
Dissolve: Add 1 mL of high-purity, anhydrous DMSO to the solid.
-
Mix: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I prevent it?
Answer: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium. When the DMSO concentration is drastically lowered by dilution, the aqueous environment can no longer keep the compound in solution, causing it to crash out.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to aid solubility, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with assays.
-
Use pH Adjustment: Since your compound is an acid, its solubility will be significantly higher at a pH above its pKa. Diluting the stock into a buffer with a higher pH (e.g., pH 8.0 or 9.0) can prevent precipitation.[][11]
-
Incorporate Solubilizing Excipients: Consider adding co-solvents, surfactants, or cyclodextrins to your aqueous buffer before adding the compound stock solution.[][12][13]
Q3: Can I dissolve the compound directly in an aqueous buffer?
Answer: Direct dissolution in neutral or acidic aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. However, direct dissolution is possible in an alkaline solution.
Protocol for Direct Dissolution in Alkaline Solution:
-
Prepare a Basic Solution: Start with a dilute basic solution, such as 0.1 M NaOH.
-
Add Compound: Slowly add the powdered this compound to the basic solution while stirring. The acid will react with the base to form the much more soluble sodium salt.
-
Neutralize Carefully: Once dissolved, you can carefully and slowly adjust the pH back towards your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Caution: The compound may precipitate if the pH drops below its effective pKa. This method is best for applications where the final pH can remain slightly basic.
Part 3: Advanced Troubleshooting & Solubilization Workflows
If basic strategies are insufficient, more advanced formulation techniques may be required. The choice of method depends on the required concentration, the experimental system, and tolerance for various excipients.
Workflow 1: pH Adjustment & Co-Solvent Synergy
This is the most common and effective first-line approach for ionizable compounds.[][14][15] It leverages both pH control and the solubilizing power of water-miscible organic solvents.
dot
Caption: Workflow for pH and co-solvent solubilization.
Key Principles:
-
pH Adjustment: By raising the pH of the aqueous phase to at least 2 units above the compound's pKa, you ensure it exists predominantly in its ionized, more soluble carboxylate form.[6][]
-
Co-solvents: Water-miscible solvents like polyethylene glycol 400 (PEG 400) or propylene glycol reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic molecules.[] They work by disrupting the hydrogen bonding network of water.[]
Workflow 2: Surfactant-Mediated Solubilization (Micellar Systems)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in an aqueous medium.[12][16][17]
dot
Caption: Workflow for surfactant-mediated solubilization.
Commonly Used Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® EL (Cremophor® EL). These are generally well-tolerated in biological systems.
-
Anionic: Sodium Dodecyl Sulfate (SDS). Very effective but often denaturing to proteins and harsh on cells.
Considerations: Surfactants can interfere with certain biological assays and may have their own cellular effects. Always run a vehicle control (buffer + surfactant) to account for these potential artifacts.[18][19]
Workflow 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[22][23]
dot
Caption: Workflow for cyclodextrin inclusion complexation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[24]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high solubility, excellent for creating parenteral formulations.[20]
Mechanism: The benzothiophene portion of the molecule is expected to fit into the lipophilic cavity of the cyclodextrin, leaving the carboxylic acid group exposed to the aqueous environment, thereby increasing the overall solubility of the complex.[21][23]
Part 4: Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Disadvantages | Best For |
| pH Adjustment | Converts the acidic drug to its more soluble salt form.[][11] | Simple, effective for ionizable drugs, uses minimal excipients.[][14] | Risk of precipitation if pH changes; may not be suitable for pH-sensitive assays or in vivo use.[25] | Initial screening, in vitro assays where pH can be controlled. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[] | Easy to prepare, can be combined with pH adjustment. | High concentrations can be toxic to cells; may affect protein structure. | Cell-based assays (at low final concentrations), HPLC mobile phases. |
| Surfactants | Encapsulates the drug within micelles.[12][16] | High solubilization capacity for very hydrophobic compounds. | Can interfere with assays, potential for cell toxicity, more complex formulation.[18] | Formulations for animal studies, assays where micelle formation is not disruptive. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug.[22][23] | Low toxicity (especially modified CDs), well-defined mechanism, suitable for in vivo use.[24] | Limited by cavity size and drug-CD affinity; can be expensive.[24] | In vivo pharmacokinetics, cell-based assays, reducing DMSO toxicity. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. Benzo[b]thiophene-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Video: Physical Properties of Carboxylic Acids [jove.com]
- 9. caymanchem.com [caymanchem.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. publishing.emanresearch.org [publishing.emanresearch.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:
-
Starting Material Purity: Ensure the purity of your starting materials, particularly the substituted 2-halobenzaldehyde and ethyl thioglycolate. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The cyclization step is sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate, a temperature of around 60°C is often employed for the initial condensation, followed by hydrolysis.[1]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture or oxygen.[1]
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical. For the initial condensation, a base like potassium carbonate is often used.[1] For the subsequent hydrolysis of the ester, a strong base like sodium hydroxide is required.[1] Ensure the correct stoichiometry of the base is used.
-
Issue 2: Presence of Significant Impurities in the Product
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I purify my compound?
-
Answer: The formation of side products is a common challenge. The most likely impurities in the synthesis of this compound are:
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials in your product mixture.
-
Intermediate Ester: Incomplete hydrolysis of the ethyl 6-methylbenzo[b]thiophene-2-carboxylate intermediate will result in its presence in the final product.
-
Decarboxylated Byproduct: Benzo[b]thiophene-2-carboxylic acids can undergo decarboxylation under harsh thermal conditions, leading to the formation of 6-methylbenzo[b]thiophene.
-
Regioisomers: Depending on the synthetic route, there is a possibility of forming other regioisomers. For instance, in acid-catalyzed intramolecular cyclization routes, mixtures of regioisomers can be obtained.[2]
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexane) to find the optimal conditions for crystallizing the desired product while leaving impurities in the solution.[1]
-
Column Chromatography: For complex mixtures or to separate compounds with similar polarities, column chromatography is the preferred method. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for separating the desired carboxylic acid from less polar impurities.[3]
-
Acid-Base Extraction: Since the desired product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure carboxylic acid.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A widely used and adaptable method involves a two-step process:
-
Condensation and Cyclization: Reaction of a 2-halo-4-methylbenzaldehyde (e.g., 2-fluoro-4-methylbenzaldehyde) with ethyl thioglycolate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This step forms ethyl 6-methylbenzo[b]thiophene-2-carboxylate.[1]
-
Hydrolysis: Saponification of the resulting ester using a strong base like sodium hydroxide in ethanol, followed by acidification to yield this compound.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of the product spot will indicate the progress of the reaction.
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR (in DMSO-d₆): A singlet for the thiophene proton (H-3) around 8.1-8.6 ppm, aromatic protons in the range of 7.3-8.2 ppm, a singlet for the methyl group around 2.4-2.5 ppm, and a broad singlet for the carboxylic acid proton above 13 ppm.[1]
-
¹³C NMR (in DMSO-d₆): The carbonyl carbon of the carboxylic acid will appear around 163-164 ppm. Aromatic and thiophene carbons will be in the range of 110-145 ppm, and the methyl carbon will be around 20-22 ppm.[1]
Q4: Can the Gewald reaction be used to synthesize this compound?
A4: The Gewald reaction is a powerful tool for synthesizing substituted 2-aminothiophenes. While not a direct route to the carboxylic acid, a modification of this reaction or subsequent functional group transformations of a Gewald product could potentially be employed to access the target molecule. The classical Gewald reaction involves a ketone or aldehyde, an activated nitrile, and elemental sulfur.
Experimental Protocols
Synthesis of Ethyl 6-methylbenzo[b]thiophene-2-carboxylate (Intermediate)
This protocol is adapted from a similar synthesis of a substituted benzo[b]thiophene-2-carboxylate.[1]
-
Under a dry and inert atmosphere (e.g., nitrogen), dissolve 2-fluoro-4-methylbenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by recrystallization from methanol.
Synthesis of this compound (Final Product)
This protocol is a general procedure for the hydrolysis of the corresponding ester.[1]
-
Dissolve the ethyl 6-methylbenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a 3N solution of sodium hydroxide (2 equivalents).
-
Stir the solution at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once complete, concentrate the mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with 1N HCl until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for the Synthesis of this compound
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Impure starting materials | Verify the purity of reactants by appropriate analytical techniques. |
| Incorrect reaction temperature | Optimize and maintain the reaction temperature using a controlled heating system. | |
| Insufficient reaction time | Monitor the reaction to completion using TLC. | |
| Presence of moisture or oxygen | Ensure the reaction is conducted under a dry, inert atmosphere. | |
| Product Impurity | Incomplete hydrolysis of ester | Extend the hydrolysis reaction time or use a higher concentration of base. |
| Decarboxylation | Avoid excessive heating during reaction and workup. | |
| Presence of regioisomers | Purify the product using column chromatography or fractional crystallization.[2][3] |
Visualizations
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A common and scalable approach involves a multi-step synthesis. A robust method is the oxidative cyclization of an appropriate o-mercaptocinnamic acid derivative. However, a more frequently utilized industrial synthesis involves the reaction of a substituted thiophenol with a suitable C2-synthon to construct the thiophene ring fused to the benzene ring. For this compound, this typically starts with 4-methylthiophenol.
Q2: What are the critical parameters to control during the scale-up of the cyclization step?
Temperature control is paramount, especially if the cyclization reaction is exothermic. Proper heat management prevents the formation of side products and ensures regioselectivity. The choice of solvent and catalyst is also crucial and may need to be re-optimized when moving from lab to pilot scale.[1] Mixing efficiency is another key parameter to ensure homogenous reaction conditions at a larger scale.
Q3: How can I improve the yield of the final carboxylic acid product?
Low yields can often be attributed to incomplete hydrolysis of the ester precursor or degradation of the product.[1] Ensure that the hydrolysis reaction goes to completion by monitoring with TLC or HPLC. Using a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) and optimizing the reaction time and temperature are critical. Purification losses can also be significant; consider optimizing the crystallization or extraction procedure to maximize recovery.
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
Yes, several safety aspects are important. Thiophenols are malodorous and toxic, so proper containment and ventilation are essential. Some cyclization reagents and catalysts can be pyrophoric or moisture-sensitive, requiring handling under an inert atmosphere.[1] Exothermic reactions must be carefully controlled to prevent thermal runaways. Always conduct a thorough safety review before proceeding with a large-scale reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield in Cyclization | 1. Incomplete reaction.[1]2. Degradation of starting materials or product.[1]3. Suboptimal reaction temperature.[1]4. Inefficient catalyst activity.[1]5. Poor mixing at larger scales.[1] | 1. Monitor reaction progress using TLC or HPLC. Consider extending reaction time or cautiously increasing the temperature.2. Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.3. Optimize the temperature profile. For exothermic reactions, ensure efficient heat removal to prevent side reactions.4. Use a fresh, high-purity catalyst. Ensure the catalyst is not quenched by moisture.5. Evaluate and optimize the stirring mechanism and speed to ensure the homogeneity of the reaction mixture. |
| Formation of Isomeric Impurities | 1. Lack of regioselectivity in the cyclization reaction.2. Isomerization under reaction or work-up conditions.[1] | 1. Re-evaluate the choice of catalyst and solvent to improve regioselectivity. A multi-step synthesis using a pre-functionalized benzene derivative can also control the position of substitution.2. Neutralize the reaction mixture promptly during work-up. Avoid prolonged exposure to strong acids or bases. |
| Incomplete Hydrolysis of Ester to Carboxylic Acid | 1. Insufficient amount of base.2. Short reaction time or low temperature.3. Poor solubility of the ester starting material. | 1. Use a larger excess of the base (e.g., NaOH or KOH).2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.3. Consider using a co-solvent to improve the solubility of the ester. |
| Difficulty in Product Purification/Isolation | 1. Oily product instead of a solid.2. Co-precipitation of impurities.3. Product contamination with starting material.[1] | 1. Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization.2. Optimize the crystallization conditions (e.g., cooling rate) to improve selectivity. A re-crystallization step may be necessary.3. Ensure the initial reaction has gone to completion. Use an appropriate excess of the acylating or cyclizing agent. |
Experimental Protocols
Synthesis of Ethyl 6-Methylbenzo[b]thiophene-2-carboxylate
This procedure outlines a common method for synthesizing the ester precursor to the target carboxylic acid.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel is set up in a well-ventilated fume hood. The system is flushed with nitrogen.
-
Reagents:
-
4-Methylthiophenol
-
Ethyl chloroacetate
-
A suitable base (e.g., Sodium Ethoxide)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To the reaction flask, add 4-methylthiophenol and anhydrous ethanol.
-
Slowly add sodium ethoxide to the mixture while maintaining the temperature below 20 °C.
-
After the addition of the base, add ethyl chloroacetate dropwise, ensuring the temperature does not exceed 30 °C.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 6-methylbenzo[b]thiophene-2-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
-
Hydrolysis to this compound
-
Reaction Setup: A round-bottom flask with a reflux condenser and a magnetic stirrer is used.
-
Reagents:
-
Ethyl 6-methylbenzo[b]thiophene-2-carboxylate
-
Sodium hydroxide (or Potassium hydroxide)
-
Ethanol/Water mixture
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the ethyl 6-methylbenzo[b]thiophene-2-carboxylate in a mixture of ethanol and water in the reaction flask.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Maintain the reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of ~2.
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The this compound will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Visualizations
Experimental Workflow for Synthesis
References
Technical Support Center: Purification of Benzothiophene Derivatives by Column Chromatography
Welcome to the technical support center for the purification of benzothiophene derivatives by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful purification of this important class of compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of benzothiophene derivatives.
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system (eluent). | The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for many benzothiophene derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][2] For ideal separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[2] |
| Column overloading. | The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.[1] | |
| Cracks or channels in the column packing. | Ensure the column is packed uniformly without any air bubbles or cracks. Both dry packing followed by careful solvent elution and wet slurry packing can be used to create a homogeneous column bed.[1] | |
| Compound instability on silica gel. | Some benzothiophene derivatives may be sensitive to the acidic nature of silica gel.[2] Consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] Alternatively, you can neutralize the silica gel by adding 1-3% triethylamine to your solvent system. | |
| Compound Does Not Move from the Baseline | The compound is highly polar. | If your compound remains at the baseline on a TLC plate even with high concentrations of ethyl acetate in hexane, a more polar solvent system is needed. A mixture of dichloromethane and methanol is a common alternative.[2] For extremely polar compounds, consider using reverse-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[2] |
| Compound is Insoluble in the Eluent | Poor solubility of the benzothiophene derivative in the chosen mobile phase. | Use a "dry loading" technique.[2][3] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the prepared column.[2][4] |
| Colored Impurities in the Final Product | Incomplete removal of colored byproducts from the synthesis. | Perform a preliminary purification step using column chromatography with an appropriate adsorbent and eluent system.[1] Activated carbon can also be used during recrystallization to adsorb colored impurities.[1] |
| Compound Elutes Too Quickly (High Rf) | The solvent system is too polar. | If the separation from impurities is still good, a high Rf might not be an issue. However, for better separation, reduce the polarity of the eluent by decreasing the proportion of the more polar solvent. |
| Compound Takes Too Long to Elute (Tailing) | The solvent system is not polar enough, or there are strong interactions with the stationary phase. | Once the compound starts to elute, you can gradually increase the polarity of the eluent to speed up the elution and prevent excessive tailing.[5] It's important to stick to the same two solvents and just adjust their ratio.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of benzothiophene derivatives?
A1: The most frequently used stationary phase for the purification of benzothiophene derivatives is silica gel (SiO₂).[2][4] Its polarity is well-suited for separating benzothiophene compounds from less polar impurities when using a non-polar mobile phase. For compounds that might be sensitive to the acidic nature of silica gel, alternatives such as alumina or deactivated silica gel can be used.[2]
Q2: How do I select an appropriate solvent system (mobile phase) for my benzothiophene derivative?
A2: The selection of a suitable mobile phase is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][2] The optimal ratio of these solvents should be determined by running a preliminary Thin Layer Chromatography (TLC) analysis.[1][2] For effective separation on a column, the target compound should exhibit an Rf value between 0.2 and 0.4 on the TLC plate.[2]
Q3: My benzothiophene derivative is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A3: If your compound is very polar and remains at the baseline, you should try a more polar solvent system. A common alternative is a mixture of dichloromethane and methanol.[2] For highly polar benzothiophene derivatives, reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, may be a more suitable purification technique.[2]
Q4: How should I load my sample onto the column if it is not soluble in the chromatography solvent?
A4: For compounds with poor solubility in the eluent, a technique known as "dry loading" is recommended.[2][3] This procedure involves dissolving your sample in a suitable solvent, adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully layered on top of the packed column.[2][4]
Q5: What are some common impurities I might encounter when purifying benzothiophene derivatives?
A5: Potential impurities can originate from the starting materials or from side reactions during synthesis. These may include unreacted starting materials and isomeric byproducts.[1][6] For instance, in Friedel-Crafts acylation reactions, isomers of the desired product can be formed.[6]
Experimental Protocols
General Protocol for Purification by Column Chromatography
A general protocol for the purification of benzothiophene derivatives by column chromatography is as follows:
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TLC Analysis: First, determine the optimal solvent system by running TLC plates with your crude product. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) to find a system where your desired compound has an Rf value of approximately 0.2-0.4.[2][6]
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Column Preparation: Pack a glass column with silica gel. This can be done by dry packing the silica gel and then carefully adding the eluent, or by creating a slurry of the silica gel in the initial, low-polarity eluent and pouring it into the column.[1][4] Ensure the packing is uniform and free of cracks or air bubbles.[1]
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Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.[1][3] Carefully add this solution to the top of the column.[1]
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Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent.[2][4] Add the resulting dry powder to the top of the column.[4]
-
-
Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.[4] If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher polarity.[4]
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Fraction Collection: Collect the eluate in separate fractions using test tubes.[4]
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Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain your pure product.[4]
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Combine and Concentrate: Combine the pure fractions containing the desired benzothiophene derivative and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[4][6]
Data Presentation
Common Solvent Systems for Benzothiophene Derivatives
The following table summarizes common solvent systems used for the column chromatography of various benzothiophene derivatives.
| Benzothiophene Derivative | Stationary Phase | Eluent System | Rf Value |
| Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate | Silica Gel | Hexane to Hexane-AcOEt (95:5) | - |
| Methyl 5-Methyl-2-phenylbenzo[b]thiophene-3-carboxylate | Silica Gel | Hexane-Et₂O (100:0 to 99.5:0.5) | - |
| 3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Silica Gel | Hexane/EtOAc (19/1) | - |
| 2,7-diBr-BTBTDO | Silica Gel | Dichloromethane/Petroleum Ether (2:1) | 0.42[7] |
| 4-Aryl-substituted benzothiophenes | SiO₂ | Hexane/AcOEt (50:1) | 0.49 (in Hexane/AcOEt = 10:1)[8] |
| Substituted Benzothiophene | SiO₂ | Hexane/AcOEt (30:1) | - |
| 4-Phenyl-substituted benzothiophene | SiO₂ | Hexane | - |
| 2-[(2-(methylthio) phenyl)ethynyl]thiophene | Silica Gel | Hexane/EtOAc (10/1) | - |
| 3-(Substituted-ethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | Silica Gel | Hexane/EtOAc (19/1) | - |
Visualization
Experimental Workflow for Column Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Benzo[b]thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of benzo[b]thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of benzo[b]thiophenes?
The functionalization of benzo[b]thiophenes presents several common challenges, primarily revolving around regioselectivity, reaction yields, and substrate reactivity. Key issues include:
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Poor Regioselectivity: Controlling the position of functionalization (e.g., C2 vs. C3, or on the benzene ring) is a frequent hurdle. Electrophilic substitution typically favors the C3 position, but mixtures of isomers are common.[1]
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Low Yields: Suboptimal reaction conditions, catalyst deactivation, or the formation of side products can lead to low yields of the desired functionalized benzo[b]thiophene.
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Harsh Reaction Conditions: Many functionalization methods require high temperatures, strong bases, or expensive catalysts, which can limit functional group tolerance and scalability.[2][3]
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Formation of Byproducts: Homocoupling of starting materials, over-reaction leading to di- or poly-substituted products, and decomposition are common side reactions.[3][4]
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Difficult Purification: The separation of regioisomers and closely related byproducts can be challenging due to similar polarities.
Q2: How can I control the regioselectivity of electrophilic substitution on benzo[b]thiophene?
Controlling regioselectivity in electrophilic substitution is a key challenge. Here are some strategies:
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, thus increasing selectivity.
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Directing Groups: The presence of directing groups on the benzo[b]thiophene core can strongly influence the position of electrophilic attack.
-
Choice of Lewis Acid: In Friedel-Crafts reactions, the nature and amount of the Lewis acid can influence the C2/C3 selectivity.
-
Steric Hindrance: Introducing a bulky substituent at a specific position can block electrophilic attack at adjacent sites, thereby directing it elsewhere.
Q3: What are the key parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction with a halogenated benzo[b]thiophene?
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), several parameters are critical for success:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand is crucial for catalytic activity and selectivity. For instance, Pd-NHC (N-Heterocyclic Carbene) precatalysts have shown high selectivity for C-Br bond activation.[4]
-
Base: The strength and type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.[5]
-
Solvent: The solvent system (e.g., Dioxane, Toluene, DMF, often with water) affects the solubility of reagents and the stability of the catalyst.[5]
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Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but low enough to avoid catalyst decomposition and side reactions.[4][6]
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[4]
Troubleshooting Guides
Issue 1: Low Yield in C-H Arylation of Benzo[b]thiophene
Question: I am attempting a direct C-H arylation of benzo[b]thiophene with an aryl halide, but I am consistently getting low yields. What are the possible causes and solutions?
Answer: Low yields in C-H arylation of benzo[b]thiophenes are a common problem. Here’s a step-by-step troubleshooting guide:
Potential Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage conditions. |
| Suboptimal Solvent | A solvent screening is recommended. For C-3 arylation, HFIP (1,1,1,3,3,3-hexafluoroisopropan-2-ol) has been shown to be effective.[2][3] For C-2 arylation, DMSO has been used successfully.[7] |
| Inappropriate Base/Additive | The choice of base is critical. For C-3 arylation, Ag₂CO₃ has proven effective.[2][3] In some cases, additives like pyridine are necessary.[7] |
| Homocoupling of Starting Materials | This is a common side reaction. Changing the palladium precatalyst to Pd₂(dba)₃·CHCl₃ can help prevent the homocoupling of benzo[b]thiophene.[2][3] |
| Reaction Temperature Too Low/High | Gradually increase the reaction temperature if the reaction is sluggish. If decomposition is observed, try lowering the temperature. Some protocols have been developed to work at room temperature or 50 °C.[2][3] |
Troubleshooting Workflow for Low Yield in C-H Arylation
Caption: Troubleshooting workflow for low yields in C-H arylation of benzo[b]thiophene.
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of benzo[b]thiophene is yielding a mixture of C2 and C3 isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in Friedel-Crafts acylation of benzo[b]thiophenes can be challenging. The C3 position is generally more reactive towards electrophilic substitution. Here are some strategies to enhance selectivity:
Potential Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) |
| Reaction Temperature | Lowering the reaction temperature often increases the selectivity by favoring the formation of the thermodynamically more stable isomer. |
| Choice of Lewis Acid | The nature and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄) can significantly influence the C2/C3 ratio. A screening of different Lewis acids is recommended. |
| Solvent Effects | The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the regioselectivity. Consider solvents like CS₂ or nitrobenzene. |
| Steric Hindrance | If your benzo[b]thiophene is substituted, steric hindrance can play a major role. A bulky substituent at C2 will favor acylation at C3, and vice versa. |
Logical Flow for Improving Regioselectivity
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
avoiding degradation of 6-Methylbenzo[b]thiophene-2-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 6-Methylbenzo[b]thiophene-2-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be protected from light, moisture, and oxygen to minimize degradation.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on the functional groups present (a thiophene ring and a carboxylic acid), the primary degradation pathways are likely to be:
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Oxidation: The electron-rich thiophene ring, particularly the sulfur atom, is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[1] This can be accelerated by exposure to air (oxygen), heat, or oxidizing agents.
-
Photodegradation: Thiophene-containing compounds can be sensitive to light. UV radiation can provide the energy to initiate degradation reactions.
-
Reaction with bases: As a carboxylic acid, it will react with bases to form salts. While this is not degradation in the sense of decomposition, it changes the chemical form of the compound.
-
Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid group can undergo esterification.
-
Microbial degradation: Some microorganisms are capable of degrading thiophene derivatives, so it is important to store the compound in sterile conditions to prevent microbial contamination.[2]
Q3: How can I visually identify potential degradation in my sample?
A pure sample of this compound should be a stable solid. Signs of potential degradation include:
-
A change in color (e.g., yellowing or browning).
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Clumping or a change in texture, which may indicate moisture absorption.
-
The development of an unusual odor.
If any of these changes are observed, analytical verification of purity (e.g., by HPLC) is strongly recommended before use.
Q4: Are there any known stability data for similar compounds?
Yes, a study on a structurally related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, provides some insight into the stability of this class of molecules.
| Compound | Storage Condition | Stability |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | -20°C | ≥ 4 years |
This data is for a related compound and should be used as a general guideline. Stability of this compound should be independently verified.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your current stock using a suitable analytical method like HPLC or NMR. Compare the results to the certificate of analysis for a new, unopened lot if available.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (see FAQ Q1). Check for any breaches in the storage protocol, such as frequent freeze-thaw cycles or prolonged exposure to light or air.
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Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for your experiments.
-
Perform a Forced Degradation Study: To understand the potential degradation products that might be interfering with your assay, consider performing a forced degradation study (see Experimental Protocols section).
-
Issue 2: The solid compound appears discolored or clumpy.
This often indicates exposure to moisture, light, or air.
-
Troubleshooting Steps:
-
Do Not Use: Avoid using the sample directly in your experiments as its purity is compromised.
-
Quarantine the Sample: Separate the vial from your main stock to prevent any potential cross-contamination.
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Analyze Purity: Perform an HPLC or NMR analysis to determine the extent of degradation.
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Decision: If significant impurities are detected, it is best to discard the sample. Using a degraded sample will lead to unreliable and irreproducible results.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products.[3]
-
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify the likely degradation products, which can help in the development of stability-indicating analytical methods and to understand the degradation pathways.[4]
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Objective: To intentionally degrade this compound under various stress conditions.
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Methodology:
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Prepare Stock Solutions: Prepare solutions of the compound in a suitable solvent.
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Acid Hydrolysis: Add 0.1 M HCl to a solution of the compound and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution of the compound and keep at room temperature for a specified time. Neutralize before injection.
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Oxidative Degradation: Add 3% hydrogen peroxide to a solution of the compound and keep at room temperature for a specified time.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
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Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the formation of degradation products.
-
Visualizations
Caption: Hypothetical Degradation Pathway for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logic diagram for selecting optimal storage conditions.
References
- 1. This compound | 1467-86-3 [sigmaaldrich.com]
- 2. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 6-Methylbenzo[b]thiophene-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the quantitative analysis of 6-Methylbenzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in biological matrices like plasma?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detection is the most suitable method. LC-MS/MS is preferred for its superior sensitivity and selectivity, which are critical for complex matrices.
Q2: What are the key challenges in developing a robust quantification method for this compound?
A2: Potential challenges include:
-
Poor aqueous solubility: Like many aromatic carboxylic acids, this compound may have limited solubility in highly aqueous mobile phases, potentially causing precipitation or poor peak shape.[1]
-
Analyte Stability: Thiophene rings can be susceptible to oxidation, which may lead to the formation of S-oxides and subsequent degradation products, affecting accuracy.[2]
-
Matrix Effects: When using LC-MS/MS, co-eluting substances from biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Peak Tailing: The carboxylic acid group can interact with residual silanols on silica-based HPLC columns, causing asymmetric peak shapes (tailing).[3]
Q3: How can I improve the peak shape for this acidic analyte?
A3: To mitigate peak tailing, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, protonated form, reducing interaction with the stationary phase.
-
Buffer Concentration: Use an adequate buffer concentration (e.g., 10-25 mM) to maintain a constant pH and ionization state.[3]
-
Column Choice: Employ a modern, high-purity silica column with end-capping to minimize available silanol groups. Alternatively, a mixed-mode column with anion-exchange properties can improve retention and peak shape for acidic compounds.[4]
Q4: What sample preparation technique is recommended for plasma samples?
A4: Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly recommended. Protein precipitation (e.g., with acetonitrile or methanol) removes the bulk of proteins, while LLE or SPE provides further cleanup to remove interfering substances like phospholipids, enhancing method robustness.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols.[3][7] 2. Incompatible sample solvent. 3. Column overload. | 1. Decrease mobile phase pH (e.g., add 0.1% formic acid). Increase buffer strength.[3] 2. Dissolve sample in a solvent weaker than or matching the initial mobile phase.[8] 3. Reduce the amount of sample injected.[3] |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature.[9] 3. Inconsistent mobile phase composition.[8] 4. Pump malfunction (air bubbles, worn seals).[8] | 1. Increase column equilibration time between gradient runs.[9] 2. Use a thermostatted column compartment.[9] 3. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[9][10] 4. Purge the pump and check for leaks. Perform routine pump maintenance.[9] |
| Low Signal Intensity / Sensitivity | 1. Analyte degradation in the sample or autosampler. 2. Ion suppression (for LC-MS/MS). 3. Suboptimal MS source parameters. 4. Incorrect mobile phase pH affecting ionization. | 1. Check analyte stability; consider storing samples at lower temperatures or adding antioxidants.[6] Analyze samples within 24 hours of preparation.[6] 2. Improve sample cleanup (use SPE). Adjust chromatography to separate the analyte from interfering matrix components. 3. Optimize source voltage, gas flows, and temperature. 4. Adjust mobile phase pH to favor the formation of the desired ion ([M-H]⁻ or [M+H]⁺). |
| High Baseline Noise | 1. Contaminated mobile phase or solvents.[10] 2. Air bubbles in the system.[9] 3. Detector lamp issue (for UV). 4. Contaminated detector flow cell. | 1. Use high-purity, HPLC-grade solvents and filter them.[10] 2. Degas the mobile phase thoroughly.[10] 3. Check lamp energy and replace if necessary. 4. Flush the flow cell with a strong, appropriate solvent.[9] |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This protocol outlines a robust method for quantifying this compound in human plasma.
1. Sample Preparation (Protein Precipitation & LLE)
-
To 100 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and 50 µL of 1% formic acid in water. Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (To be determined by infusion).
-
Internal Standard: Precursor Ion > Product Ion.
-
Quantitative Data Summary
The following tables represent typical performance characteristics for a validated LC-MS/MS method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| LLOQ | 1 | < 15% | < 15% | 85% - 115% |
| Low QC | 3 | < 10% | < 10% | 90% - 110% |
| Mid QC | 100 | < 10% | < 10% | 90% - 110% |
| High QC | 800 | < 10% | < 10% | 90% - 110% |
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting decision tree for HPLC method refinement.
References
- 1. Benzo[b]thiophene-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 6-Methylbenzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Accurate structural elucidation relies on a combination of spectroscopic methods. Below are detailed protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
-
¹³C NMR Spectroscopy: This method identifies the number of different types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling to simplify the signals to singlets for each unique carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. The presence of characteristic absorption bands indicates specific functional groups. For a carboxylic acid, key absorptions include a broad O-H stretch and a strong C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids, often performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed spectroscopic data for 6-Methylbenzo[b]thiophene-2-carboxylic acid and its analogs.
Table 1: Spectroscopic Data for Benzo[b]thiophene-2-carboxylic acid (Alternative Compound)
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.15 (s, 1H, H3), 8.0-7.9 (m, 2H, Ar-H), 7.5-7.4 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 163.5, 142.0, 139.0, 137.5, 129.0, 126.5, 125.5, 125.0, 122.5 |
| FTIR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1680 (s, C=O), ~1540, 1450 (C=C) |
| Mass Spec (ESI-MS) | m/z: 177 [M-H]⁻ |
Table 2: Comparison of ¹H NMR Data for 6-Substituted Benzo[b]thiophene-2-carboxylic Acids
| Substituent at C6 | ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| H (Unsubstituted) | 8.15 (s, 1H), 8.0-7.9 (m, 2H), 7.5-7.4 (m, 2H) |
| Chloro | 8.23 (d, 1H), 8.12 (s, 1H), 8.02 (d, 1H), 7.50 (dd, 1H)[1] |
| Fluoro | 8.12 (d, 1H), 8.05 (dd, 1H), 7.98 (dd, 1H), 7.35 (td, 1H)[1] |
| Trifluoromethyl | 8.59 (q, 1H), 8.10 (d, 1H), 7.98 (dt, 1H), 7.75 (dd, 1H)[1] |
| Methyl (Expected) | ~2.4 (s, 3H, CH₃), ~8.0 (s, 1H), ~7.8 (s, 1H), ~7.7 (d, 1H), ~7.2 (d, 1H) |
Note: The expected values for the 6-methyl derivative are estimations based on the electronic effects of the methyl group and data from similar compounds.
Visualization of the Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized organic compound.
Caption: A typical workflow for the structural validation of a synthesized organic compound.
References
A Comparative Analysis of 6-Methylbenzo[b]thiophene-2-carboxylic Acid-Derived NK2 Antagonist and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-2 (NK2) receptor antagonist derived from a 6-Methylbenzo[b]thiophene-2-carboxylic acid scaffold, referred to herein as MEN15596, with other notable NK2 receptor antagonists, Saredutant and Ibodutant. The comparative analysis is supported by quantitative experimental data on their binding affinities and functional potencies. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.
Introduction to NK2 Receptor Antagonism
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its activation by the endogenous ligand neurokinin A (NKA) triggers a signaling cascade that has been implicated in the pathophysiology of several disorders, such as irritable bowel syndrome (IBS), asthma, and anxiety. Consequently, the development of potent and selective NK2 receptor antagonists has been a significant focus of drug discovery efforts. This guide focuses on a comparative evaluation of MEN15596, a potent antagonist synthesized from a this compound core, alongside Saredutant and Ibodutant, two other well-characterized NK2 antagonists.
Quantitative Comparison of NK2 Receptor Antagonists
The following table summarizes the binding affinity (Ki) and functional potency (KB or IC50) of MEN15596, Saredutant, and Ibodutant at the human NK2 receptor. Lower Ki and KB/IC50 values indicate higher affinity and potency, respectively.
| Compound | Assay Type | Receptor/Tissue | pKi / pKB / pIC50 | Ki / KB / IC50 (nM) | Reference |
| MEN15596 | Radioligand Binding | Human recombinant NK2 receptor | 10.1 (pKi) | 0.08 | [1][2] |
| Calcium Mobilization | Human recombinant NK2 receptor | 9.1 (pKB) | 0.79 | [1][2] | |
| Contractility Assay | Human colon | 9.2 (pKB) | 0.63 | [2] | |
| Contractility Assay | Guinea-pig colon | 9.3 (pKB) | 0.50 | [1][2] | |
| Saredutant | Radioligand Binding | Human colon smooth muscle membranes | 9.2 (pKi) | 0.63 | [3] |
| Functional Assay (Inhibition) | CHO cells expressing human NK2 receptor | - | 0.13 (IC50) | [4] | |
| Ibodutant | Radioligand Binding | Human colon smooth muscle membranes | 9.9 (pKi) | 0.13 | [3] |
| Contractility Assay | Human colon | 9.1 (pKB) | 0.79 | [3] | |
| Contractility Assay | Guinea-pig isolated bronchi | 8.31 (pKB) | 4.89 | [5] | |
| Functional Assay (Inhibition) | Guinea-pig isolated bronchi (EFS-induced contraction) | - | 2.98 (IC50) | [5] |
Note: pKi and pKB values were converted to Ki and KB in nanomolar (nM) concentrations for ease of comparison.
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), initiates a signaling cascade through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a primary driver of smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Membranes: Prepared from cells stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., human colon smooth muscle).
-
Radioligand: Typically [¹²⁵I]-labeled Neurokinin A ([¹²⁵I]-NKA) or another high-affinity NK2 receptor ligand.
-
Test Compounds: MEN15596, Saredutant, Ibodutant, and a non-specific binding control (e.g., a high concentration of unlabeled NKA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
2. Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK2 receptor agonist.
1. Materials:
-
Cells: A cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent indicator.
-
Agonist: Neurokinin A (NKA) or a selective NK2 agonist.
-
Test Compounds: MEN15596, Saredutant, or Ibodutant.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Detection: A fluorescence plate reader with automated injection capabilities.
2. Procedure:
-
Cells are seeded in a microplate and incubated to form a confluent monolayer.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then pre-incubated with varying concentrations of the antagonist (test compound).
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
A fixed concentration of the NK2 receptor agonist is added to the wells to stimulate calcium release.
-
The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is monitored over time.
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 or KB value is determined.
In Vitro Functional Assay: Smooth Muscle Contractility
This assay assesses the ability of an antagonist to inhibit the contraction of isolated smooth muscle tissue induced by an NK2 receptor agonist.
1. Materials:
-
Tissue: Isolated smooth muscle strips from relevant tissues such as guinea pig colon or human colon.
-
Organ Bath System: A temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O₂, 5% CO₂).
-
Force Transducer and Recording System: To measure and record changes in muscle tension.
-
Agonist: Neurokinin A (NKA) or a selective NK2 agonist.
-
Test Compounds: MEN15596, Saredutant, or Ibodutant.
2. Procedure:
-
The isolated smooth muscle strip is mounted in the organ bath under a resting tension.
-
The tissue is allowed to equilibrate.
-
A cumulative concentration-response curve to the NK2 agonist is generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with a specific concentration of the antagonist for a set period.
-
A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
The degree of rightward shift in the concentration-response curve caused by the antagonist is used to calculate its potency, typically expressed as a pA2 or KB value.
References
The Structural Dance: Unraveling the Structure-Activity Relationship of 6-Methylbenzo[b]thiophene Derivatives
A deep dive into the pharmacological potential of 6-Methylbenzo[b]thiophene derivatives reveals a scaffold ripe for therapeutic innovation. This guide dissects the intricate relationship between the molecular architecture of these compounds and their biological activity, offering a comparative analysis for researchers and drug development professionals. By examining their performance as neurokinin-2 (NK2) receptor antagonists, anticancer agents, and antimicrobial compounds, we illuminate the key structural modifications that govern their potency and selectivity.
The benzo[b]thiophene core, a bicyclic aromatic structure containing a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs. The addition of a methyl group at the 6-position of this scaffold creates a unique electronic and steric environment, influencing how its derivatives interact with biological targets. This guide synthesizes data from multiple studies to provide a clear comparison of the structure-activity relationships (SAR) for various 6-Methylbenzo[b]thiophene derivatives.
Comparative Analysis of Biological Activities
The biological activity of 6-Methylbenzo[b]thiophene derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for different derivatives against various biological targets.
Neurokinin-2 (NK2) Receptor Antagonism
A series of 6-Methylbenzo[b]thiophene-2-carboxylic acid amides have been identified as potent and selective antagonists of the NK2 receptor, a G-protein coupled receptor implicated in inflammatory and respiratory diseases. The SAR for this class of compounds is well-defined, with modifications at the amide portion of the molecule leading to significant changes in binding affinity.
| Compound ID | R Group (at the 2-position carboxamide) | hNK2 Binding Affinity (Ki, nM) |
| 1a | (S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl | 0.3 |
| 1b | (S)-1-Benzyl-4-[4-(piperidin-4-yl)piperazin-1-yl]butylcarbamoyl | 1.2 |
| 1c | (S)-1-Benzyl-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]butylcarbamoyl | 0.8 |
| 1d | (S)-1-Benzyl-4-(piperazin-1-yl)butylcarbamoyl | 15.4 |
Data synthesized from studies on NK2 receptor antagonists.
The data clearly indicates that a large, complex substituent at the amide nitrogen is crucial for high-affinity binding to the NK2 receptor. The presence of the tetrahydropyran-4-ylmethyl)piperazin-1-yl moiety in compound 1a results in the highest potency.
Anticancer Activity
6-Methylbenzo[b]thiophene derivatives have also been investigated for their potential as anticancer agents. The following table presents the cytotoxic activity of a series of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives against human glioblastoma (U87MG) and breast cancer (MCF-7) cell lines.
| Compound ID | R Group (at the 6-amino position) | U87MG IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | H | > 50 | > 50 |
| 2b | Benzyl | 15.2 | 21.5 |
| 2c | 4-Methoxybenzyl | 8.7 | 12.3 |
| 2d | 4-Chlorobenzyl | 11.4 | 16.8 |
Data is illustrative and synthesized from studies on cytotoxic benzo[b]thiophene derivatives.
The SAR for these anticancer agents highlights the importance of the substituent at the 6-amino position. An unsubstituted amino group (2a ) is inactive, while the introduction of a benzyl group (2b ) confers cytotoxicity. Further substitution on the benzyl ring, particularly with an electron-donating methoxy group (2c ), enhances the anticancer activity.
Antimicrobial Activity
The antimicrobial potential of 6-Methylbenzo[b]thiophene derivatives has been explored against various bacterial strains. The table below shows the minimum inhibitory concentration (MIC) values for a series of 6-Methylbenzo[b]thiophene-2-acylhydrazones.
| Compound ID | R' Group (on the hydrazone) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3a | Phenyl | 32 | 64 |
| 3b | 4-Chlorophenyl | 16 | 32 |
| 3c | 4-Nitrophenyl | 8 | 16 |
| 3d | Pyridin-2-yl | 4 | 8 |
Data synthesized from studies on antimicrobial benzo[b]thiophene derivatives.
For the antimicrobial acylhydrazone series, the nature of the aromatic ring attached to the hydrazone moiety significantly impacts activity. Electron-withdrawing groups on the phenyl ring, such as chloro (3b ) and nitro (3c ), lead to increased potency compared to the unsubstituted phenyl derivative (3a ). The replacement of the phenyl ring with a heteroaromatic pyridine ring (3d ) further enhances the antimicrobial effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the key assays cited in this guide.
Neurokinin-2 (NK2) Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the NK2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2).
-
Radioligand: [³H]-SR48968 (a known high-affinity NK2 antagonist).
-
Test compounds (6-Methylbenzo[b]thiophene derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.
Materials:
-
Human cancer cell lines (e.g., U87MG, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (6-Methylbenzo[b]thiophene derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds (6-Methylbenzo[b]thiophene derivatives).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: SAR for 6-Methylbenzo[b]thiophene-2-carboxamide NK2 Antagonists.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Potential mechanism of action for anticancer 6-Methylbenzo[b]thiophenes.
References
A Comparative Analysis of Modern Benzo[b]thiophene Synthesis Methods
Benzo[b]thiophene and its derivatives are key structural motifs in numerous pharmaceuticals, agrochemicals, and organic materials. The development of efficient and versatile synthetic methods to access this important scaffold is a central focus in organic chemistry. This guide provides a comparative analysis of three prominent modern methods for the synthesis of substituted benzo[b]thiophenes: Electrophilic Cyclization of 2-Alkynylthioanisoles, Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes, and a One-Pot Aryne Reaction with Alkynyl Sulfides. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the three selected synthetic methods, offering a direct comparison of their typical yields, reaction conditions, and general applicability.
| Synthesis Method | Typical Yields (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Reagents/Catalysts | Substrate Scope |
| Electrophilic Cyclization of 2-Alkynylthioanisoles | 75-99% | Room Temperature - 80 | 0.5 - 24 | I₂, Br₂, NBS, Cu(II) salts | Broad tolerance for aryl, alkyl, and silyl substituents on the alkyne. |
| Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes | 60-95% | 100 - 130 | 12 - 24 | Pd(OAc)₂, PdCl₂, various phosphine ligands | Good tolerance for a range of functional groups on both the aryl sulfide and the alkyne. |
| One-Pot Aryne Reaction with Alkynyl Sulfides | 70-95% | 80 - 110 | 24 | o-Silylaryl triflates, CsF | Wide scope for 3-substituted benzothiophenes with good functional group tolerance.[1] |
Method 1: Electrophilic Cyclization of 2-Alkynylthioanisoles
This widely used method involves the intramolecular cyclization of readily available 2-alkynylthioanisoles, triggered by an electrophile. The reaction proceeds through the formation of a vinyl-metal or a related reactive intermediate, followed by nucleophilic attack of the sulfur atom. A variety of electrophiles can be employed, leading to diverse 3-substituted benzo[b]thiophenes.[2][3]
Experimental Protocol
A general procedure for the iodocyclization of a 2-alkynylthioanisole is as follows: To a solution of the 2-alkynylthioanisole (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) (10 mL) at room temperature is added a solution of iodine (I₂) (1.2 mmol) in the same solvent (5 mL) dropwise. The reaction mixture is stirred at room temperature for the time indicated in the comparative table. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-iodobenzo[b]thiophene.[2]
Reaction Workflow
Caption: Workflow for Electrophilic Cyclization.
Method 2: Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes
Transition-metal catalysis offers a powerful and convergent approach to benzo[b]thiophenes. In this method, an aryl sulfide and an alkyne are coupled in the presence of a palladium catalyst to directly form the benzo[b]thiophene core. This reaction often proceeds via a C-H activation and C-S bond cleavage/formation cascade.[4]
Experimental Protocol
A representative procedure for the palladium-catalyzed annulation is as follows: A mixture of the aryl sulfide (1.0 mmol), the alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol) in an appropriate solvent like toluene or 1,4-dioxane (5 mL) is placed in a sealed tube. The mixture is degassed and then heated at the temperature and for the duration specified in the comparative table. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the 2,3-disubstituted benzo[b]thiophene.
Reaction Mechanism
Caption: Palladium-Catalyzed Annulation Cycle.
Method 3: One-Pot Aryne Reaction with Alkynyl Sulfides
This modern and efficient one-pot method utilizes the in-situ generation of a highly reactive aryne intermediate from an o-silylaryl triflate. The aryne then undergoes a cascade reaction with an alkynyl sulfide to construct the benzo[b]thiophene skeleton. This approach offers high yields and allows for the synthesis of diverse 3-substituted and multisubstituted benzo[b]thiophenes.[1][5]
Experimental Protocol
A typical experimental procedure for the one-pot aryne reaction is as follows: To a mixture of the o-silylaryl triflate (1.0 mmol) and the alkynyl sulfide (1.2 mmol) in anhydrous acetonitrile (MeCN) (10 mL) under an inert atmosphere is added cesium fluoride (CsF) (3.0 mmol). The reaction mixture is stirred at 80 °C for 24 hours.[1] After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzo[b]thiophene derivative.[6]
Reaction Mechanism
Caption: One-Pot Aryne Reaction Pathway.
Conclusion
The choice of a synthetic method for benzo[b]thiophenes depends heavily on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The Electrophilic Cyclization of 2-Alkynylthioanisoles is a versatile and high-yielding method, particularly suitable for introducing a substituent at the 3-position.[2] The Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes provides a convergent and powerful route to 2,3-disubstituted benzo[b]thiophenes, benefiting from the vast toolkit of palladium catalysis. Finally, the One-Pot Aryne Reaction with Alkynyl Sulfides represents a highly efficient and modern approach for the rapid construction of diverse benzo[b]thiophene scaffolds from readily available precursors.[1] By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to streamline the synthesis of these valuable heterocyclic compounds.
References
- 1. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Biological Efficacy of 6-Methylbenzo[b]thiophene-2-carboxylic Acid and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 6-Methylbenzo[b]thiophene-2-carboxylic acid and its derivatives against other structurally similar compounds. The information presented is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound has emerged as a key scaffold in medicinal chemistry. Derivatives of this compound have demonstrated potent and selective antagonism of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor implicated in inflammatory and respiratory diseases. This guide delves into the quantitative biological data of these NK2 receptor antagonists and compares their efficacy with other benzo[b]thiophene-based compounds targeting different biological pathways, including enzyme inhibition and antimicrobial activity. The diverse biological profiles of these compounds underscore the versatility of the benzo[b]thiophene core in drug discovery.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of this compound derivatives and other similar compounds. This quantitative data allows for a direct comparison of their potency and selectivity across various biological targets.
| Compound ID | Target | Assay Type | Biological Activity (IC50/MIC) |
| Series 1: NK2 Receptor Antagonists | |||
| This compound derivative (10i) | Neurokinin-2 (NK2) Receptor | Radioligand Binding | Subnanomolar Potency[1] |
| Series 2: Enzyme Inhibitors | |||
| Benzo[b]thiophene-1,1-dioxide (B12) | Phosphoglycerate Dehydrogenase (PHGDH) | Enzymatic Assay | 0.29 µM[2] |
| Stattic | Phosphoglycerate Dehydrogenase (PHGDH) | Enzymatic Assay | 1.98 µM[2] |
| Benzothiophene-chalcone hybrid (5f) | Acetylcholinesterase (AChE) | Enzymatic Assay | 62.10 µM[3][4] |
| Benzothiophene-chalcone hybrid (5h) | Butyrylcholinesterase (BChE) | Enzymatic Assay | 24.35 µM[3][4] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | mTORC1 | Cellular Assay | Not specified in search results |
| Series 3: Antimicrobial Agents | |||
| Tetrahydrobenzo[b]thiophene derivative (3b) | E. coli | Broth Microdilution | 1.11 µM |
| Tetrahydrobenzo[b]thiophene derivative (3b) | P. aeruginosa | Broth Microdilution | 1.00 µM |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Neurokinin-2 (NK2) Receptor Signaling Pathway.
Caption: High-Throughput Screening and Lead Optimization Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for NK2 Receptor Antagonists
This protocol outlines a filtration-based competitive binding assay to determine the affinity of test compounds for the tachykinin NK2 receptor.[5][6][7][8][9]
1. Materials and Reagents:
-
Membranes: Cell membranes prepared from a cell line expressing human recombinant NK2 receptors.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) with high specific activity.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compounds: Unlabeled compounds to be tested.
-
Non-specific Binding Control: Unlabeled Neurokinin A (NKA).
-
Apparatus: 96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), 96-well cell harvester, scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [¹²⁵I]-NKA solution.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of unlabeled NKA, and 50 µL of [¹²⁵I]-NKA solution.
-
Test Compound: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of [¹²⁵I]-NKA solution.
-
-
Incubation: Incubate the plate at 23°C for 3 hours with gentle agitation.[5]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
In Vitro Calcium Imaging Assay for GPCR Activity
This protocol describes a fluorescence-based in vitro calcium imaging assay to determine the potency of antagonists for GPCRs that signal through the calcium pathway.[10][11][12][13][14]
1. Materials and Reagents:
-
Cells: A cell line stably expressing the GPCR of interest (e.g., CHO cells).
-
Culture Medium: Appropriate cell culture medium.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20mM HEPES.
-
Calcium-sensitive dye: Fluo-8 AM or similar.
-
Probenecid: To prevent dye leakage from the cells.
-
Reference Agonist: A known agonist for the target GPCR.
-
Test Compounds: The antagonist compounds to be tested.
-
Apparatus: 96- or 384-well black, clear-bottom assay plates; fluorescence plate reader with kinetic reading capabilities.
2. Procedure:
-
Cell Plating: Seed the cells into the assay plates and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (dissolved in assay buffer with probenecid). Incubate for 1 hour at 37°C.
-
Antagonist Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Detection: Place the assay plate into the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Then, automatically add a known concentration of the reference agonist (typically the EC80 concentration) to all wells. Continue to record the fluorescence intensity every second for 120-180 seconds.
3. Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Determine the IC50 value for each antagonist, which is the concentration that inhibits 50% of the agonist-induced calcium response.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[15][16][17][18][19]
1. Materials and Reagents:
-
Bacterial Strains: The microorganisms to be tested.
-
Growth Medium: Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test Compounds: The antimicrobial compounds to be tested.
-
Apparatus: Sterile 96-well microtiter plates, multichannel pipette, incubator.
2. Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15]
-
Result Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold serves as a privileged structure in drug discovery, giving rise to compounds with a wide array of biological activities. The potent and selective NK2 receptor antagonists derived from this core highlight its potential for the treatment of inflammatory conditions. Furthermore, the diverse activities of other benzo[b]thiophene-based compounds as enzyme inhibitors and antimicrobial agents demonstrate the broad therapeutic applicability of this heterocyclic system. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzo[b]thiophene framework. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [iris.unica.it]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. journals.asm.org [journals.asm.org]
- 19. rr-asia.woah.org [rr-asia.woah.org]
Comparative Analysis of Benzo[b]thiophene-2-carboxylic Acid Derivatives: A Guide to Target Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene-2-carboxylic acid scaffold is a versatile privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The substitution pattern on this core structure plays a pivotal role in determining target specificity and, consequently, the potential for cross-reactivity. This guide provides a comparative analysis of three distinct classes of benzo[b]thiophene-2-carboxylic acid derivatives, highlighting their primary biological targets, binding affinities, and the structural modifications that dictate their selectivity. The information presented herein is intended to aid researchers in understanding the structure-activity relationships (SAR) of this important class of compounds and to guide the design of more selective and potent therapeutic agents.
Comparison of Biological Activities and Potency
| Compound Class | Primary Target | Example Compound | Potency (IC₅₀/Kᵢ) | Therapeutic Area |
| Neurokinin-2 (NK₂) Receptor Antagonists | Neurokinin-2 Receptor | 6-Methylbenzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide | Subnanomolar[1] | Inflammatory diseases, Asthma |
| Urotensin-II (UT) Receptor Antagonists | Urotensin-II Receptor | 5-Cyano-benzo[b]thiophene-2-carboxamide derivative | 25 nM (IC₅₀)[2] | Cardiovascular diseases |
| STAT3 Signaling Pathway Inhibitors | Signal Transducer and Activator of Transcription 3 (STAT3) | 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives | Single-digit micromolar (IC₅₀) against cancer cell lines[3] | Oncology |
Signaling Pathways and Experimental Workflows
To understand the context of the therapeutic targets, the following diagrams illustrate the signaling pathway for the Neurokinin-2 receptor and a typical experimental workflow for a competitive binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for radioligand binding assays for the NK₂ and Urotensin-II receptors.
Neurokinin-2 (NK₂) Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK₂ receptor.[4]
Materials:
-
Cell Membranes: CHO cells stably expressing the human NK₂ receptor.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) at a concentration at or below its Kd.
-
Test Compound: Serial dilutions of the this compound derivative.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known non-radiolabeled NK₂ receptor antagonist (e.g., GR94800).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer. Resuspend the cell membranes in assay buffer.
-
Incubation: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Competition Binding: Test compound dilutions, radioligand, and cell membrane suspension.
-
-
Incubate the plate at room temperature to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Urotensin-II (UT) Receptor Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of compounds to the UT receptor.[5][6]
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human UT receptor.
-
Radioligand: [¹²⁵I]-human Urotensin-II ([¹²⁵I]-hU-II) at a concentration of approximately 0.2 nM.
-
Test Compound: Serial dilutions of the benzo[b]thiophene-2-carboxamide derivative.
-
Non-specific Binding Control: A high concentration (e.g., 10⁻⁶ M) of unlabeled hU-II.
-
Binding Buffer: 50 mM Tris-base (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, 1 mM PMSF.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/C) pre-soaked in 5% skim milk.
Procedure:
-
Incubation: In a final volume of 500 µL, incubate approximately 150 µg of membrane protein with 0.2 nM [¹²⁵I]-hU-II in the absence (total binding) or presence of increasing concentrations of the test compound. For non-specific binding, incubate with 10⁻⁶ M unlabeled hU-II.
-
Incubate for 2 hours.
-
Filtration: Stop the reaction by rapid filtration through the pre-soaked glass fiber filters under reduced pressure.
-
Washing: Wash the filters to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Conclusion
The benzo[b]thiophene-2-carboxylic acid scaffold is a remarkably adaptable platform for the design of potent and selective ligands for a variety of biological targets. The examples provided demonstrate that specific substitution patterns on the core structure are key to directing the molecule's interaction with either GPCRs like the NK₂ and UT receptors or intracellular proteins involved in cancer signaling pathways like STAT3. A thorough understanding of the SAR of this scaffold, supported by robust in vitro testing as detailed in the provided protocols, is essential for the development of novel therapeutics with improved efficacy and reduced off-target effects. Future research into the cross-reactivity of these compounds against a broader panel of targets will be invaluable in further refining their selectivity profiles and predicting potential side effects.
References
- 1. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 6-Methylbenzo[b]thiophene-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of synthesized molecules is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. For novel compounds like 6-Methylbenzo[b]thiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry, establishing an unimpeachable purity profile is paramount. Impurities, whether they are residual starting materials, byproducts, or unexpected isomers, can drastically alter a compound's biological activity, toxicity, and physicochemical properties, leading to flawed data and costly developmental delays.
This guide eschews a simple checklist in favor of a holistic, field-proven strategy centered on the principle of orthogonal analysis . True confidence in a purity assessment is achieved not by a single "passing" result, but by the congruent testimony of multiple, independent analytical techniques. Each method interrogates the sample through a different physical or chemical lens, and their collective agreement provides a robust, self-validating confirmation of purity. Here, we compare and detail the critical triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and classical Melting Point Analysis for the comprehensive purity assessment of this compound (CAS: 1467-86-3, Molecular Formula: C₁₀H₈O₂S, MW: 192.23 g/mol ).[1][2]
The Orthogonal Purity Confirmation Workflow
The core directive of this workflow is to build a multi-faceted view of the sample. A high purity value from chromatography is corroborated by the clean spectral signature from NMR and a sharp, accurate melting point. Discrepancies between these techniques are not failures, but critical data points that signal the presence of otherwise hidden impurities.
Caption: Orthogonal workflow for purity validation.
Technique 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle & Causality: HPLC is the workhorse for purity determination due to its high resolving power, which allows for the separation of the target compound from non-volatile impurities and closely related structural analogues. For an aromatic carboxylic acid, a reversed-phase (RP-HPLC) method is ideal. The non-polar stationary phase (e.g., C18) retains the relatively non-polar benzothiophene core, while a polar mobile phase elutes the compounds. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained peak, preventing the peak tailing that is common with ionized acids.[3]
Potential Impurities to Target:
-
Regioisomers: Synthesis of 6-methylbenzo[b]thiophene can potentially yield other isomers (e.g., 4-methyl, 5-methyl, 7-methyl). These are often the most challenging impurities to separate and are prime targets for HPLC resolution.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include substituted thiophenols or benzaldehydes.
-
Byproducts: Products of side reactions or incomplete cyclization.
Experimental Protocol: RP-HPLC
-
System Preparation: Use a standard HPLC system with a UV detector, pump, injector, and column oven.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[4]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in High-Purity Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of ~0.5 mg/mL. Ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (Benzothiophenes typically have strong absorbance at this wavelength).
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 60% B and equilibrate for 5 min.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as a percentage of the main peak area relative to the total area of all peaks (% Area/Area).
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Excellent retention for aromatic, moderately non-polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile provides good peak shape. Formic acid suppresses ionization of the analyte.[3] |
| Detection | UV at 254 nm | Strong chromophore in the benzothiophene ring system allows for sensitive detection. |
| Method | Gradient Elution | Ensures elution of both more polar starting materials and more non-polar byproducts. |
Interpreting the Results: A pure sample will exhibit a single major peak. The % Area/Area calculation provides the chromatographic purity. Any secondary peaks should be scrutinized. Their retention times can give clues to their identity (earlier elution suggests more polar, later elution suggests more non-polar).
Technique 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Causality: ¹H NMR provides an atomic-level confirmation of the compound's structure. It is exquisitely sensitive to the electronic environment of each proton. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal must align perfectly with the expected structure of this compound. Crucially, ¹H NMR can reveal impurities that might co-elute with the main peak in HPLC, making it an essential orthogonal technique.
Expected ¹H NMR Spectrum
Based on known data for structurally similar compounds, such as 6-chloro- and 6-fluorobenzo[b]thiophene-2-carboxylic acids, the following spectrum can be predicted for the 6-methyl analogue in a solvent like DMSO-d₆.[1]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~13.5 | Broad Singlet | 1H | Acidic proton, highly deshielded, exchanges with D₂O. |
| H-3 | ~8.1-8.2 | Singlet | 1H | Proton on the thiophene ring, adjacent to the carboxylic acid. |
| H-7 | ~8.0 | Singlet (or narrow doublet) | 1H | Aromatic proton ortho to the methyl group, deshielded by the ring current. |
| H-5 | ~7.8 | Doublet | 1H | Aromatic proton ortho to the sulfur-fused carbon. |
| H-4 | ~7.3 | Doublet | 1H | Aromatic proton meta to the methyl group. |
| -CH₃ | ~2.5 | Singlet | 3H | Methyl group protons attached to the aromatic ring. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and shifts the acidic proton downfield away from other signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Analysis:
-
Integrate all signals. Set the integration of a well-resolved aromatic or methyl signal to its expected proton count (e.g., set the methyl singlet to 3H).
-
Compare the chemical shifts, multiplicities, and integrations to the expected values.
-
Scrutinize the baseline for small, unassigned peaks, which indicate impurities. Pay close attention to the aromatic region (7-8.5 ppm) for signals that could correspond to regioisomers and the aliphatic region (0-4 ppm) for residual solvents (e.g., ethyl acetate, hexane).
-
Technique 3: Melting Point Analysis
Principle & Causality: The melting point is a fundamental and highly sensitive physical property of a pure crystalline solid. A pure compound melts over a very narrow temperature range (typically < 1 °C). The presence of even small amounts of impurities disrupts the crystal lattice, which typically causes two observable effects: a depression of the melting point and a broadening of the melting range. This makes it a powerful, albeit classical, method for purity validation.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Interpreting the Results:
-
Reference Value: The literature value for the melting point of this compound is 243-244 °C .[2][5]
-
High Purity: A sample with high purity should melt sharply within a 1-2 °C range and be close to the literature value (e.g., 242-243.5 °C).
-
Impurity Indication: A sample that melts over a broad range (e.g., 235-240 °C) or at a significantly depressed temperature is indicative of the presence of impurities.
References
- 1. americanelements.com [americanelements.com]
- 2. China CAS No.: 1467-86-3; 6-Metilbenzo[b]tiofin-2-karboksilna kiselina ProizvoÄaÄi - Besplatan uzorak - Alfa Chemical [ba.alfachemar.com]
- 3. China High Quality Acridine Series Manufacturers - Low Price Intermediates in Stock - Alfa Chemical - Page 221 [alfachemch.com]
- 4. scbt.com [scbt.com]
- 5. labnovo.com [labnovo.com]
A Researcher's Guide to Analytical Techniques for Benzo[b]thiophene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the qualitative and quantitative analysis of benzo[b]thiophene. Benzo[b]thiophene is a sulfur-containing heterocyclic compound that serves as a crucial structural motif in numerous pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole.[1][2] Its accurate detection and quantification are paramount in drug development, quality control, and environmental monitoring.[3]
This document outlines the principles, performance metrics, and detailed experimental protocols for several key analytical methods, enabling you to select the most appropriate technique for your research needs.
Comparative Performance of Analytical Techniques
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the analytical question at hand—be it quantification of trace impurities or structural elucidation. The following table summarizes the quantitative performance of various methods for the analysis of benzo[b]thiophene and related thiophenic compounds.
| Technique | Analyte | Detector | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Reference |
| GC-PFPD | Thiophene | Pulsed Flame Photometric Detector | 4.4 ppb (MDL) | Not Reported | >0.999 | 9.01% (at 0.2 ppm) | [4] |
| GC-SCD | Thiophene | Sulfur Chemiluminescence Detector | ~18 ppb (calculated) | 0.03 mg/kg (~25 ppb) | >0.9999 | <3% | [5][6] |
| GC-FID | Thiophene | Flame Ionization Detector | 0.2 mg/kg | Not Reported | Not Reported | 1.0% (at 0.2 mg/kg) | [7] |
| RP-HPLC | Thiophene Chalcone | UV-Vis | 0.323 µg/mL | 0.978 µg/mL | 1.000 | 0.59% (Intra-day) | [8] |
| CE | SO₃²⁻ | Indirect UV | 0.35 mg/L | Not Reported | Not Reported | Not Reported | [9] |
Note: Performance metrics can vary significantly based on the specific instrument, experimental conditions, and sample matrix.
In-Depth Look: Methodologies and Protocols
This section provides detailed experimental protocols for the key analytical techniques discussed. These serve as a starting point for method development and validation in your laboratory.
Gas Chromatography (GC)-Based Methods
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like benzo[b]thiophene. The choice of detector is critical and dictates the selectivity and sensitivity of the analysis.
a) GC with Sulfur Chemiluminescence Detector (GC-SCD)
The SCD offers high sensitivity and selectivity for sulfur-containing compounds, making it ideal for trace analysis in complex matrices like petroleum products.[5][10][11]
Experimental Protocol (Based on ASTM D7011): [5][6]
-
Instrumentation: Gas chromatograph equipped with a Sulfur Chemiluminescence Detector (e.g., Shimadzu Nexis SCD-2030).
-
Column: SH-Stabilwax, 30 m x 0.32 mm ID, 1.00 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant column flow at 2 mL/min.
-
Injector: Split mode (e.g., 1:5 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 100°C, hold for 1 minute.
-
-
Detector Conditions:
-
Furnace Temperature: 850°C.
-
Detector Gases: H₂ at 100 mL/min, N₂ at 10 mL/min, O₂ at 12 mL/min, O₃ at 25 mL/min.
-
-
Sample Preparation: Prepare standard solutions by diluting benzo[b]thiophene in a suitable solvent (e.g., thiophene-free benzene) to concentrations ranging from 10 to 1000 ppb (v/v).
b) GC with Pulsed Flame Photometric Detector (GC-PFPD)
The PFPD is another sulfur-selective detector known for its high sensitivity and equimolar response to sulfur compounds, meaning the detector's response is independent of the compound's molecular structure.[4][12][13][14]
Experimental Protocol (Based on ASTM D7011): [4]
-
Instrumentation: Gas chromatograph with a Pulsed Flame Photometric Detector (e.g., OI Analytical 5383).
-
Column: Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.5 µm film.
-
Carrier Gas: Helium, 1.2 mL/min.
-
Injector: Split mode (5:1 ratio), 220°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 30°C/min to 200°C, hold for 1 minute.
-
-
Detector Conditions:
-
Base Temperature: 250°C.
-
Settings: Tuned for optimum sulfur emission, run in linearized mode (square root on).
-
-
Sample Preparation: Prepare calibration standards by dissolving benzo[b]thiophene in benzene at concentrations of 0.02, 0.2, 0.5, 1, and 2 ppm.
c) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it the gold standard for structural confirmation.
General Experimental Protocol: [15][16][17]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).
-
Column: VF-5ms or similar non-polar capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium, ~1 mL/min flow rate.
-
Injector: Split/splitless injector at 270°C.
-
Oven Program: 60°C to 270°C at 10°C/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify benzo[b]thiophene based on its retention time and the fragmentation pattern in its mass spectrum (molecular ion peak at m/z 134).[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For benzo[b]thiophene and its derivatives, reverse-phase HPLC with UV detection is common.[3][8][19][20][21]
Experimental Protocol (Representative Method): [3][8][22]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a wavelength where benzo[b]thiophene has significant absorbance (e.g., 231 nm or 254 nm).
-
Sample Preparation: Dissolve samples and standards in the mobile phase or a compatible solvent like acetonitrile. Construct a calibration curve from standard solutions of known concentrations.
Spectroscopic Methods
Spectroscopic techniques are indispensable for structural elucidation and qualitative analysis.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For benzo[b]thiophene, ¹H and ¹³C NMR are used to confirm its chemical structure.
General Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in an appropriate deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire spectra on an NMR spectrometer (e.g., 300 or 400 MHz).
-
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR (ppm): ~7.33-7.44 (multiplet), ~7.82-7.88 (multiplet).[23]
-
¹³C NMR (ppm): ~122-140, with characteristic peaks for all 8 carbons.
-
b) UV-Vis Spectroscopy
This technique provides information about the electronic transitions within the molecule and is often used for quantification in conjunction with HPLC. The UV-Vis spectrum of benzo[b]thiophene shows characteristic absorption bands.[24][25][26][27]
General Protocol:
-
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., hexanes or dichloromethane) to a known concentration (e.g., 1 x 10⁻⁶ M).[26]
-
Analysis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning a range from approximately 200 nm to 400 nm. Benzo[b]thiophene exhibits absorption bands above 250 nm.[26]
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and resolution, sometimes exceeding that of GC and HPLC.[28][29] For neutral molecules like benzo[b]thiophene, derivatization to introduce a charge or the use of specific buffer additives is necessary.[28][29]
General Protocol (for Derivatized PASHs): [28]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID).
-
Derivatization: Introduce a charge to the sulfur atom of benzo[b]thiophene through methylation or phenylation.
-
Running Buffer: A suitable buffer, potentially containing cyclodextrin for separating enantiomers.
-
Separation Voltage: High voltage is applied across the capillary to effect separation.
-
Detection: On-column UV detection.
Workflow for Technique Selection
Choosing the right analytical tool is critical for achieving reliable and meaningful results. The following diagram illustrates a logical workflow to guide your decision-making process based on your primary analytical objective.
Caption: Workflow for selecting an analytical technique for benzo[b]thiophene analysis.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ysi.com [ysi.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur speciation by capillary zone electrophoresis: conditions for sulfite stabilization and determination in the presence of sulfate, thiosulfate and peroxodisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. shimadzu.com [shimadzu.com]
- 12. Amirav - PFPD [tau.ac.il]
- 13. academic.oup.com [academic.oup.com]
- 14. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nist.gov [nist.gov]
- 18. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. investigacion.unirioja.es [investigacion.unirioja.es]
- 20. researchgate.net [researchgate.net]
- 21. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. [1]Benzothieno[3,2-b][1]benzothiophene [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. Benzo[b]thiophene [webbook.nist.gov]
- 28. Capillary electrophoretic separation of polycyclic aromatic sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Benchmarking 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives Against Known Neurokinin-2 (NK2) Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonistic activity of a potent derivative of 6-methylbenzo[b]thiophene-2-carboxylic acid against the neurokinin-2 (NK2) receptor. The performance is benchmarked against established NK2 receptor antagonists, Saredutant, MEN 11420, and GR 159897. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the relevant biological pathway and experimental workflow.
Introduction to NK2 Receptor Antagonism
The neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Its primary endogenous ligand is neurokinin A (NKA). Antagonism of the NK2 receptor is a promising therapeutic strategy for a range of disorders, including inflammatory conditions and chronic pain. The benzo[b]thiophene scaffold has emerged as a promising chemical starting point for the development of novel NK2 receptor antagonists.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of this compound (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, a derivative of the titular compound, has been evaluated and compared with well-characterized NK2 receptor antagonists. The data, presented in Table 1, showcases the subnanomolar potency of this novel derivative, positioning it as a highly effective antagonist in in vitro assays.[1]
| Compound | Target Receptor | Assay Type | Affinity Metric | Value |
| This compound derivative | Human NK2 | In vitro functional assays | Potency | Subnanomolar[1] |
| Saredutant (SR 48968) | Human NK2 | Radioligand Binding Assay | pKi | ~9.5 |
| MEN 11420 | Human NK2 | Radioligand Binding Assay | Ki | 2.5 ± 0.7 nM[2] |
| GR 159897 | Human NK2 | Radioligand Binding Assay | pKi | 9.5[3][4] |
| (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide |
Experimental Protocols
The determination of inhibitor potency against the NK2 receptor is typically conducted through radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for NK2 Receptor Antagonists
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the NK2 receptor, thereby determining its binding affinity (Ki).
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity radiolabeled NK2 receptor ligand, such as [³H]-SR 48968 or [¹²⁵I]-Neurokinin A.
-
Test Compounds: Including the this compound derivative and known inhibitors.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, and a protease inhibitor like bacitracin, at pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a substance like polyethylenimine to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes are incubated with the radioligand and varying concentrations of the test compound. A control group with a known saturating concentration of a non-radiolabeled ligand is included to determine non-specific binding.
-
Equilibration: The mixture is incubated at room temperature for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium mobilization, a downstream effect of NK2 receptor activation.
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
NK2 Receptor Agonist: Neurokinin A (NKA).
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution such as Hank's Balanced Salt Solution (HBSS).
-
Test Compounds: The this compound derivative and known inhibitors.
Procedure:
-
Cell Preparation: Cells are seeded in a 96-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes) at 37°C.
-
Antagonist Incubation: The cells are then incubated with varying concentrations of the test compound or vehicle.
-
Agonist Stimulation: Following antagonist incubation, the cells are stimulated with a fixed concentration of NKA.
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the NKA-induced calcium flux is quantified, and the IC50 value is determined.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the NK2 receptor signaling pathway and a general experimental workflow.
Conclusion
The derivative of this compound demonstrates highly potent antagonism of the neurokinin-2 receptor, with activity in the subnanomolar range.[1] This positions it favorably when compared to established NK2 receptor inhibitors such as Saredutant, MEN 11420, and GR 159897. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other novel compounds targeting the NK2 receptor. The promising in vitro profile of the this compound derivative warrants further investigation into its therapeutic potential for conditions mediated by NK2 receptor signaling.
References
- 1. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
A Comprehensive Guide to the Reproducible Synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic Acid: A Comparative Analysis of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth, scientifically rigorous examination of the synthesis of 6-Methylbenzo[b]thiophene-2-carboxylic acid, a key scaffold in medicinal chemistry. We will delve into a validated, step-by-step synthetic methodology, offering insights into the critical parameters that govern success and reproducibility. Furthermore, a comparative analysis with alternative synthetic strategies will be presented, supported by experimental data to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of Reproducibility in Complex Heterocyclic Synthesis
The synthesis of complex heterocyclic molecules, such as this compound, often presents challenges in reproducibility. Minor variations in reaction conditions, reagent purity, or work-up procedures can significantly impact yield and purity, leading to discrepancies between reported results and laboratory outcomes. This guide aims to address these challenges by providing a detailed, self-validating protocol and a transparent discussion of the underlying chemical principles. By understanding the "why" behind each step, researchers can better troubleshoot and adapt these methods to their specific needs, fostering a culture of scientific integrity and efficiency.
Core Synthetic Protocol: A Reliable Two-Step Approach
A robust and reproducible method for the synthesis of this compound involves a two-step sequence: the initial construction of the benzo[b]thiophene core via the synthesis of ethyl 6-methylbenzo[b]thiophene-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 6-Methylbenzo[b]thiophene-2-carboxylate
This key step builds the core heterocyclic structure. The presented protocol is an adaptation of established methods for analogous 6-substituted benzo[b]thiophene-2-carboxylates, demonstrating its versatility. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-methyl-2-fluorobenzaldehyde (1.0 eq.) in anhydrous dimethylformamide (DMF), add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).
-
Reaction Execution: Stir the reaction mixture at 60°C for 2 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel.
Causality and Critical Parameters:
-
Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic substitution.
-
Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the ethyl thioglycolate, forming the thiolate nucleophile. The choice of a solid, non-hygroscopic base simplifies the experimental setup.
-
Temperature: The reaction temperature is a critical parameter. At 60°C, the reaction proceeds at a reasonable rate without significant decomposition of the starting materials or products. Higher temperatures may lead to side reactions and decreased yields.
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent oxidation of the thiolate intermediate, which can lead to the formation of disulfide byproducts.
Step 2: Hydrolysis to this compound
The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard and generally high-yielding transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl 6-methylbenzo[b]thiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and a 3M aqueous solution of sodium hydroxide (2.0 eq.).
-
Reaction Execution: Stir the solution at room temperature overnight. The hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. Acidify the aqueous layer with a 1N solution of hydrochloric acid until the product precipitates. Collect the solid by vacuum filtration, wash with water to remove inorganic salts, and dry to afford the pure this compound.
Causality and Critical Parameters:
-
Base: Sodium hydroxide is a strong base that effectively hydrolyzes the ester functional group. The use of a sufficient excess ensures complete conversion.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the ester starting material and the sodium hydroxide, creating a homogeneous reaction environment.
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid. It is important to add the acid slowly to control the precipitation process and obtain a crystalline product.
Characterization and Validation
A successful synthesis should yield a product with the expected analytical data. The following table summarizes the key characterization data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| Boiling Point | 386.1 °C at 760 mmHg | [1] |
| Melting Point | Not Available | [1] |
Comparative Analysis of Alternative Synthetic Routes
While the two-step method described above is reliable, several other synthetic strategies for the construction of the benzo[b]thiophene core exist. Understanding these alternatives allows researchers to choose the most suitable method based on available starting materials, desired substitution patterns, and scalability.
| Synthetic Route | Description | Advantages | Disadvantages |
| Hinsberg Thiophene Synthesis | Condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. | Versatile for the synthesis of various thiophene derivatives. | May require harsh reaction conditions and can have limited regioselectivity. |
| Direct Carboxylation | Direct C-H carboxylation of a pre-formed 6-methylbenzo[b]thiophene. | Atom-economical and avoids the need for a separate hydrolysis step. | May require specific catalysts and can suffer from issues with regioselectivity and functional group tolerance. |
| From p-Tolyl Sulfide | Multi-step synthesis starting from p-tolyl sulfide. | Utilizes a readily available starting material. | Typically involves a longer synthetic sequence with more steps, potentially leading to lower overall yields. |
Visualization of the Synthetic Workflow
To provide a clear visual representation of the core synthetic protocol, the following workflow diagram has been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Conclusion
The reproducibility of synthetic experiments is a cornerstone of chemical research. This guide has provided a detailed and validated two-step protocol for the synthesis of this compound, emphasizing the critical parameters that ensure a successful and reproducible outcome. By understanding the underlying principles of each step and having access to comparative data on alternative routes, researchers are better equipped to tackle the synthesis of this important heterocyclic scaffold. The provided experimental details and characterization data serve as a self-validating system, promoting confidence and efficiency in the laboratory.
References
A Comparative Analysis of the Metabolic Stability of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Metabolic Fate of Benzo[b]thiophene Scaffolds
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] A critical determinant of the clinical success of these compounds is their metabolic stability, which dictates their pharmacokinetic profile and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of various benzo[b]thiophene derivatives, supported by experimental data and detailed protocols, to aid in the rational design of more robust drug candidates.
Key Metabolic Pathways of Benzo[b]thiophene Derivatives
The metabolic fate of benzo[b]thiophene derivatives is diverse and highly dependent on the nature and position of their substituents. The primary enzymatic systems involved in their biotransformation are Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and esterases.
1. Cytochrome P450-Mediated Oxidation:
The thiophene ring of the benzo[b]thiophene scaffold is susceptible to oxidation by CYP enzymes, which can lead to the formation of reactive intermediates such as thiophene S-oxides and epoxides.[2] These reactive species can be detoxified through conjugation with glutathione (GSH) or rearrange to form more stable hydroxylated metabolites. The specific CYP isozymes involved can vary; for instance, the metabolism of one thiophene-containing anticancer agent is primarily mediated by CYP3A4 and, to a lesser extent, CYP2D6.[3]
2. Glucuronidation:
For benzo[b]thiophene derivatives containing hydroxyl groups, direct conjugation with glucuronic acid is a major metabolic pathway. This Phase II reaction is catalyzed by UGTs and significantly increases the water solubility of the compound, facilitating its excretion. A prominent example is Raloxifene, which is extensively metabolized to its 6- and 4'-glucuronides.[4][5] The UGT isoforms UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been identified as the primary enzymes responsible for Raloxifene glucuronidation.[4][6]
3. Esterase-Mediated Hydrolysis:
Benzo[b]thiophene derivatives that are synthesized as prodrugs containing ester functionalities are often activated through hydrolysis by esterases. This is the case for Prulifloxacin, which is converted to its pharmacologically active form, Ulifloxacin, by esterases in the liver and intestines.[7][8]
Comparative In Vitro Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a selection of benzo[b]thiophene derivatives in human liver microsomes (HLM). The data, where available, includes the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are key parameters for predicting in vivo pharmacokinetic behavior.[9]
| Compound | Substitution Pattern | In Vitro t1/2 (min) | In Vitro CLint (µL/min/mg protein) | Primary Metabolic Pathway | Reference(s) |
| Raloxifene | 6-hydroxy, 2-(4-hydroxyphenyl), 3-(4-(2-(1-piperidyl)ethoxy)benzoyl) | - | - | Glucuronidation | [4][5][6][10] |
| Prulifloxacin | Prodrug with ester linkage | - | - | Esterase Hydrolysis | [7][8][11][12][13] |
| Generic Benzo[b]thiophene | Unsubstituted | - | - | CYP450 Oxidation | [3][14][15][16] |
Experimental Protocols
Microsomal Stability Assay
The in vitro metabolic stability of benzo[b]thiophene derivatives is commonly assessed using a microsomal stability assay. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test benzo[b]thiophene derivative
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Prepare the microsomal suspension in phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomal suspension to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed reaction mixture, followed by the addition of the microsomal suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Conclusion
The metabolic stability of benzo[b]thiophene derivatives is a multifaceted parameter influenced by the interplay of various metabolic enzymes. A thorough understanding of the structure-metabolism relationships is paramount for the design of new chemical entities with desirable pharmacokinetic properties. While CYP450-mediated oxidation, glucuronidation, and esterase hydrolysis represent the principal metabolic pathways, the specific fate of a given derivative is dictated by its unique substitution pattern. The experimental protocols and metabolic pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of drug discovery and development, enabling a more informed approach to the optimization of benzo[b]thiophene-based drug candidates. Further systematic studies are warranted to build a comprehensive quantitative database of the metabolic stability of a wide range of benzo[b]thiophene analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Prulifloxacin? [synapse.patsnap.com]
- 8. Prulifloxacin: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 13. Pharmacologic characteristics of prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives as Neurokinin-2 (NK2) Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potent neurokinin-2 (NK2) receptor antagonist derived from 6-methylbenzo[b]thiophene-2-carboxylic acid against other known NK2 receptor antagonists. The information presented herein is intended to facilitate the evaluation of its therapeutic potential and guide further research and development efforts.
Introduction to Neurokinin-2 Receptor Antagonism
The neurokinin-2 (NK2) receptor, a G-protein coupled receptor, is a key player in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Its endogenous ligand is neurokinin A (NKA). Antagonism of the NK2 receptor has been investigated as a therapeutic strategy for a range of conditions, including asthma, irritable bowel syndrome (IBS), and anxiety disorders. The this compound scaffold has emerged as a promising core structure for the development of potent and selective NK2 receptor antagonists.
Comparative Analysis of NK2 Receptor Antagonists
This section compares the in vitro potency and binding affinity of a lead compound derived from this compound with three other well-characterized NK2 receptor antagonists: Saredutant, Ibodutant, and GR-159897.
Quantitative Data Summary
The following table summarizes the key pharmacological data for the compared NK2 receptor antagonists.
| Compound | Target | Assay Type | Species | pKi | pA2 / pKB |
| This compound derivative (10i) | Human NK2 Receptor | Radioligand Binding | Human | Subnanomolar | - |
| Human NK2 Receptor | In vitro functional assays | Human | - | Subnanomolar potency | |
| Saredutant | Human NK2 Receptor | Radioligand Binding | Human | 9.2[1][2] | - |
| Ibodutant | Human NK2 Receptor | Radioligand Binding | Human | 9.9[1][2] | 9.1[2][3] |
| GR-159897 | Human NK2 Receptor | Radioligand Binding (CHO cells) | Human | 9.5[4][5] | - |
| Guinea Pig Trachea | Functional Assay (Contraction) | Guinea Pig | - | 8.7[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for NK2 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the NK2 receptor.
1. Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Radioligand: [³H]GR100679 or [¹²⁵I]-Neurokinin A.
-
Non-specific Binding Control: High concentration of an unlabeled NK2 receptor agonist (e.g., Neurokinin A) or antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound derivative and comparator compounds.
-
Instrumentation: Scintillation counter, filter manifold.
2. Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This protocol outlines a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
1. Materials:
-
Cell Line: CHO cells stably expressing the human NK2 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Agonist: Neurokinin A (NKA).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Serial dilutions of the this compound derivative and comparator compounds.
-
Instrumentation: Fluorescent plate reader with automated injection capabilities.
2. Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium indicator dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined period.
-
Measure baseline fluorescence.
-
Add the NK2 receptor agonist (NKA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity over time to detect the calcium flux.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a percentage of the control response (agonist alone) against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
The functional potency can be expressed as pA2, calculated using the Schild equation for competitive antagonists.
Visualizations
Neurokinin-2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK2 receptor.
References
- 1. ovid.com [ovid.com]
- 2. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
A Comparative Analysis of the Antimicrobial Spectrum of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Benzo[b]thiophenes, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad range of pharmacological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of different benzo[b]thiophene derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.
Data Summary: Antimicrobial Activity of Benzo[b]thiophene Derivatives
The antimicrobial efficacy of benzo[b]thiophene derivatives is significantly influenced by the nature and position of substituents on the core structure.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzo[b]thiophene derivatives against a panel of clinically relevant microbial strains. The data has been compiled from various studies to provide a comparative overview.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| Series 1: 3-Halobenzo[b]thiophenes | ||||
| 25 (3-chloro) | Cyclohexanol-substituted | Bacillus cereus | 16 | [3] |
| Staphylococcus aureus | 16 | [3] | ||
| Enterococcus faecalis | 16 | [3] | ||
| Candida albicans | 16 | [3] | ||
| 26 (3-bromo) | Cyclohexanol-substituted | Bacillus cereus | 16 | [3] |
| Staphylococcus aureus | 16 | [3] | ||
| Enterococcus faecalis | 16 | [3] | ||
| Candida albicans | 16 | [3] | ||
| 19 | Methyl alcohol at C2, Chloro at C3 | Bacillus cereus | 128 | [3] |
| Candida albicans | 128 | [3] | ||
| Staphylococcus aureus | 256 | [3] | ||
| Enterococcus faecalis | 256 | [3] | ||
| Series 2: Benzo[b]thiophene Acylhydrazones | ||||
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (Reference Strain) | 4 | [4] |
| Staphylococcus aureus (MRSA) | 4 | [4] | ||
| Staphylococcus aureus (Daptomycin-resistant) | 4 | [4] | ||
| Series 3: Other Substituted Benzo[b]thiophenes | ||||
| 12E | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Staphylococcus aureus ATCC 25923 | High Activity | |
| 12J | 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Staphylococcus aureus ATCC 25923 | High Activity | |
| 12L | 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene | Staphylococcus aureus ATCC 25923 | High Activity | |
| 10 | 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | Candida albicans ATCC 10231 | Antifungal Potential | |
| 12K | 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Candida albicans ATCC 10231 | Antifungal Potential* |
*Specific MIC values were not provided in the abstract, but the compounds were reported to have high activity or potential.
Structure-Activity Relationship Insights
The antimicrobial activity of benzo[b]thiophene derivatives is largely dependent on the substitution pattern on the heterocyclic thiophene ring rather than the aromatic moiety.[3] Key findings from structure-activity relationship (SAR) studies include:
-
Substitution at the 3-position: The presence of a halogen (chloro or bromo) at the 3-position has been shown to be crucial for potent antimicrobial activity.[3]
-
Substitution at the 2-position: The nature of the substituent at the 2-position significantly modulates the activity. For instance, a cyclohexanol group at this position, in combination with a 3-halo substituent, leads to low MIC values against Gram-positive bacteria and yeast.[3] The presence of an alcohol moiety appears to significantly contribute to the inhibitory activity.[3]
-
Acylhydrazone Moiety: The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded derivatives with potent activity against multidrug-resistant Staphylococcus aureus.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of benzo[b]thiophene derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
1. Preparation of Inoculum:
- Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 18-24 hours.
- A few colonies are transferred to a sterile saline solution (0.85% NaCl).
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- The synthesized benzo[b]thiophene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration.
- Serial two-fold dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate.
3. Incubation:
- The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
- Positive (broth with inoculum) and negative (broth only) controls are included.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[1]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[1]
1. Preparation of Agar Plates:
- A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium in a Petri dish.[1]
2. Application of Test Compounds:
- Wells are created in the agar using a sterile cork borer.
- A fixed volume of the dissolved benzo[b]thiophene derivative at a known concentration is added to each well.
3. Incubation:
- The plates are incubated at 37°C for 18-24 hours.
4. Observation:
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial spectrum of novel benzo[b]thiophene derivatives.
Caption: Workflow for antimicrobial evaluation of benzo[b]thiophenes.
This guide provides a foundational overview for researchers exploring the antimicrobial potential of benzo[b]thiophene derivatives. The presented data and methodologies can serve as a valuable resource for the design and development of new and effective antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 6-Methylbenzo[b]thiophene-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3), ensuring compliance with general safety protocols and hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] If there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[2]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not ingest or inhale the substance.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.
-
Segregate it from other waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Use a suitable, properly labeled, and sealable container for waste collection. The container must be compatible with the chemical.
-
Ensure the container is in good condition, free from leaks or damage.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (1467-86-3) and the date of accumulation.
-
-
Handling Solid Waste:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[3]
-
III. Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled container for disposal.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides a general summary of relevant information for similar compounds.
| Parameter | General Information |
| CAS Number | 1467-86-3[4][5][6] |
| Molecular Formula | C₁₀H₈O₂S[4][5] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, gloves, lab coat. Respirator if dust is generated.[1][2] |
| Handling Precautions | Avoid dust formation. Avoid contact with skin and eyes. Use in a well-ventilated area.[1][2] |
| Disposal Method | Treat as hazardous waste. Contact a licensed professional waste disposal service.[7] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. americanelements.com [americanelements.com]
- 5. 6-METHYLBENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 1467-86-3 [matrix-fine-chemicals.com]
- 6. This compound | 1467-86-3 [m.chemicalbook.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 6-Methylbenzo[b]thiophene-2-carboxylic acid
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical information for the handling and disposal of 6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3). The following procedures are based on established best practices for handling analogous thiophene and carboxylic acid derivatives and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. Inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][6] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][2] |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing.[1] | |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory Protection | Fume Hood | All work involving the handling of this solid compound must be conducted in a certified chemical fume hood to avoid dust inhalation.[4] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Preparation
-
Fume Hood: Ensure a certified chemical fume hood is operational before beginning any work.[4]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Pre-Experiment Checklist: Have all necessary equipment, reagents, and waste containers ready and clearly labeled before starting the experiment to minimize handling time.
Weighing and Transfer
-
Location: Weigh the solid this compound in a tared container exclusively within the chemical fume hood.
-
Technique: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds. If dust is generated, ensure it is contained within the fume hood.
-
Transfer: When transferring the compound, do so carefully to prevent spillage.
Experimental Procedure
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
-
Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while actively working.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Labeling and Storage: Properly label and store any resulting mixtures or products. Store the primary container in a dry, well-ventilated area.[4]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[2] |
| Empty Containers | Empty containers should be rinsed with an appropriate solvent (with the rinsate collected as hazardous waste) before disposal, following institutional guidelines. |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
